Diniprofylline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O6/c1-26-18-17(19(29)27(2)22(26)32)28(13-25-18)11-16(34-21(31)15-6-4-8-24-10-15)12-33-20(30)14-5-3-7-23-9-14/h3-10,13,16H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXGPGZXYJCCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864792 | |
| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-30-7 | |
| Record name | 1,1′-[1-[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)methyl]-1,2-ethanediyl] di-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diniprofylline [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diniprofylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINIPROFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F70GCU00A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diprophylline's Role as an Adenosine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprophylline, a xanthine derivative, exerts its pharmacological effects in part through the antagonism of adenosine receptors. This technical guide provides an in-depth analysis of diprophylline's interaction with the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). It summarizes the available quantitative data on its binding affinity and functional potency, details the experimental protocols for characterizing its antagonist activity, and illustrates the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction to Diprophylline and Adenosine Receptors
Diprophylline is a methylxanthine derivative used as a bronchodilator and vasodilator.[1] Its mechanism of action is twofold: it acts as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), and as a competitive antagonist at adenosine receptors.[1][2] Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[3] These receptors are coupled to different G proteins and thus have distinct downstream signaling effects:
-
A₁ and A₃ Receptors: Are primarily coupled to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]
-
A₂ₐ and A₂ₑ Receptors: Are coupled to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.
By blocking these receptors, diprophylline can modulate various physiological responses, making it a subject of interest in drug development.
Quantitative Data: Diprophylline's Affinity and Potency
The following tables summarize the available quantitative data for diprophylline and other relevant xanthine derivatives as adenosine receptor antagonists. It is important to note that specific binding affinity (Kᵢ) and functional potency (IC₅₀) data for diprophylline at the A₂ₑ and A₃ receptor subtypes are limited in the public domain. Therefore, data for theophylline and caffeine are included for comparative purposes.
Table 1: Binding Affinities (Kᵢ) of Xanthine Derivatives at Adenosine Receptor Subtypes
| Compound | A₁ Receptor Kᵢ (µM) | A₂ₐ Receptor Kᵢ (µM) | A₂ₑ Receptor Kᵢ (µM) | A₃ Receptor Kᵢ (µM) | Species | Reference |
| Diprophylline | >170 | >93 | Not Reported | Not Reported | Rat | |
| Theophylline | ~10-30 | ~20-60 | ~7 | ~100 (rat, inactive) | Human/Rat | |
| Caffeine | ~20-110 | ~30-120 | Not Reported | ~100 (rat, inactive) | Human/Rat |
Note: A higher Kᵢ value indicates lower binding affinity.
Table 2: Functional Antagonism (IC₅₀/Kₑ) of Xanthine Derivatives at Adenosine Receptor Subtypes
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor | Assay Type | Species | Reference |
| Diprophylline | Not Reported | Not Reported | Not Reported | Not Reported | - | - | - |
| Theophylline | IC₅₀: 20-30 µM | IC₅₀: 20-80 µM | Kₑ: ~7 µM | Inactive | cAMP accumulation / Functional Assays | Rat/Human | |
| Caffeine | IC₅₀: 90-110 µM | IC₅₀: 80-120 µM | Not Reported | Inactive | cAMP accumulation | Rat |
Note: IC₅₀ represents the concentration of an antagonist that inhibits the response to an agonist by 50%. Kₑ is the equilibrium dissociation constant for an antagonist.
Signaling Pathways
The antagonism of adenosine receptors by diprophylline interferes with the canonical signaling pathways initiated by adenosine. The following diagrams illustrate these pathways.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for characterizing the antagonist properties of diprophylline at adenosine receptors.
Radioligand Displacement Assay (for determining Kᵢ)
This assay determines the binding affinity (Kᵢ) of a test compound (diprophylline) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂ₐ).
-
Diprophylline stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ, and varying concentrations of diprophylline.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-labeled antagonist).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the log concentration of diprophylline and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
cAMP Accumulation Assay (for determining IC₅₀)
This functional assay measures the ability of an antagonist (diprophylline) to inhibit the agonist-induced production of cAMP.
Materials:
-
A cell line stably expressing the human adenosine receptor subtype of interest.
-
Cell culture medium.
-
Diprophylline stock solution.
-
An appropriate adenosine receptor agonist (e.g., NECA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell lysis buffer.
Procedure:
-
Cell Culture:
-
Culture cells expressing the target receptor to an appropriate confluency.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of diprophylline in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the adenosine receptor agonist (typically at its EC₈₀) to stimulate cAMP production.
-
For A₁/A₃ receptors (Gᵢ-coupled), co-stimulate with forskolin to induce a measurable cAMP level that can be inhibited by the agonist.
-
-
cAMP Measurement:
-
After the stimulation period (e.g., 15-30 minutes), stop the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve to convert the assay signal to cAMP concentration.
-
Plot the percentage of agonist-stimulated cAMP production versus the log concentration of diprophylline.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of diprophylline.
-
Conclusion
Diprophylline acts as a competitive antagonist at adenosine receptors, with a preference for A₁ and A₂ subtypes, although with relatively low potency. The lack of comprehensive data for A₂ₑ and A₃ receptors highlights an area for further investigation. The methodologies detailed in this guide provide a robust framework for the continued characterization of diprophylline and other xanthine derivatives. A thorough understanding of the interaction of these compounds with all adenosine receptor subtypes is crucial for the development of more selective and efficacious therapeutics for a variety of disorders, including respiratory and cardiovascular diseases.
References
Investigating the Phosphodiesterase Inhibitory Activity of Diprophylline: A Technical Guide
Introduction
Diprophylline, a xanthine derivative, has long been utilized for its bronchodilator properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its primary mechanism of action is attributed to its role as a competitive, non-selective inhibitor of phosphodiesterase (PDE) enzymes.[1] Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Diprophylline increases intracellular concentrations of cAMP, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. This technical guide provides an in-depth analysis of the phosphodiesterase inhibitory activity of Diprophylline, including available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data on Phosphodiesterase Inhibition
Diprophylline is generally characterized as a less potent phosphodiesterase inhibitor compared to other xanthines like theophylline. The available quantitative data on its inhibitory activity is limited, particularly concerning its selectivity for different PDE isoenzymes.
| Compound | Target | IC50 | Source |
| Diprophylline | Tracheal cAMP-Phosphodiesterase | ~200 µg/mL* | |
| Theophylline | Tracheal cAMP-Phosphodiesterase | ~40 µg/mL | |
| Proxyphylline | Tracheal cAMP-Phosphodiesterase | ~40 µg/mL | |
| Diprophylline | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 200 µM |
*Note: The IC50 value for Diprophylline on tracheal cAMP-Phosphodiesterase was extrapolated from the statement that it is "about 5 times less effective" than theophylline and proxyphylline, which had IC50 values of approximately 40 µg/mL in the cited study. The inhibition of mPGES-1 is a separate pharmacological activity and not directly related to its PDE inhibitory effects.
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase Enzyme Inhibition Assay (Radioenzymatic)
This protocol outlines a common method for directly measuring the enzymatic activity of a specific PDE isoenzyme in the presence of an inhibitor.
1. Materials and Reagents:
-
Recombinant human PDE enzyme (e.g., PDE4B)
-
Diprophylline
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
96-well microplates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of Diprophylline in the assay buffer.
-
In a 96-well microplate, add the following in order:
-
Assay buffer
-
Diprophylline solution (or vehicle control)
-
Recombinant PDE enzyme solution
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding [³H]-cAMP to each well.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 2 minutes).
-
Cool the plate to room temperature.
-
Add 5'-Nucleotidase to each well to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Incubate at 30°C for 15 minutes.
-
Transfer the reaction mixture to tubes containing the anion-exchange resin slurry. The resin will bind the unreacted [³H]-cAMP, while the product, [³H]-adenosine, remains in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of Diprophylline compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Diprophylline concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol measures the downstream effect of PDE inhibition by quantifying the increase in intracellular cAMP levels in a cellular context.
1. Materials and Reagents:
-
A suitable cell line expressing the PDE of interest (e.g., HEK293 cells transfected with a specific PDE isoenzyme)
-
Diprophylline
-
Forskolin (an adenylyl cyclase activator)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Multi-well cell culture plates
2. Procedure:
-
Seed the cells in multi-well plates and grow them to a suitable confluency.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of Diprophylline (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by removing the medium and adding lysis buffer to lyse the cells and stabilize the cAMP.
-
Collect the cell lysates.
-
Quantify the intracellular cAMP concentration in the lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the fold-increase in cAMP levels for each concentration of Diprophylline compared to the forskolin-only control.
-
Plot the fold-increase in cAMP against the logarithm of the Diprophylline concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Visualizations
Signaling Pathway of Diprophylline Action
Caption: cAMP signaling pathway showing inhibition by Diprophylline.
Experimental Workflow for PDE Inhibition Assay
Caption: Generalized workflow for a PDE inhibition assay.
Logical Relationship of PDE Inhibitors
References
- 1. Diprophylline Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy Diprophylline; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Diprophylline | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foundational Research on the Anti-inflammatory Pathways of Diprophylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline, a xanthine derivative, has long been utilized for its bronchodilator effects in respiratory diseases. However, emerging evidence suggests that its therapeutic benefits may also stem from significant anti-inflammatory properties. This technical guide delves into the foundational research on the anti-inflammatory pathways of Diprophylline, providing a comprehensive overview for researchers, scientists, and drug development professionals. While direct quantitative data for Diprophylline is limited in publicly available research, this guide leverages data from its parent compound, Theophylline, to elucidate the core mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Anti-inflammatory Mechanisms
The anti-inflammatory effects of Diprophylline are believed to be mediated through three primary pathways:
-
Phosphodiesterase (PDE) Inhibition: Diprophylline acts as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and enzymes.
-
Adenosine Receptor Antagonism: Diprophylline can block adenosine receptors, particularly A1 and A2A subtypes. Adenosine, often present at high levels in inflamed tissues, can modulate immune cell function. By antagonizing these receptors, Diprophylline can prevent adenosine-mediated pro-inflammatory effects.
-
Nuclear Factor-kappa B (NF-κB) Pathway Modulation: Diprophylline is thought to interfere with the NF-κB signaling cascade, a critical pathway in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. This inhibition is likely achieved by preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data for Diprophylline and its parent compound, Theophylline, to provide a comparative overview of their anti-inflammatory potential.
Table 1: Phosphodiesterase (PDE) Inhibition
| Compound | PDE Isoform | IC50 Value | Source |
| Diprophylline | PDE2A1 | > 100 µM (weak inhibition) | [1] |
| Theophylline | Non-selective | ~100-1000 µM | [2] |
Note: Data for specific PDE isoform inhibition by Diprophylline is scarce. Theophylline is a known non-selective PDE inhibitor, with its effects generally observed in the micromolar range.
Table 2: Adenosine Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Source |
| Diprophylline | A1, A2A | > 100 µM (low affinity) | [3] |
| Theophylline | A1 | 3.8 µM | [4] |
| Theophylline | A2A | 25 µM | [5] |
Note: Diprophylline exhibits significantly lower affinity for adenosine receptors compared to Theophylline, which may contribute to its different side-effect profile.
Table 3: Effects on Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Type | Inhibition/Modulation | Concentration | Source |
| Diprophylline | Pro-inflammatory cytokines | - | Proposed inhibition | Not specified | |
| Theophylline | TNF-α | Human peripheral blood mononuclear cells | Slight inhibition | 15 µg/mL | |
| Theophylline | IL-4 | Bronchial biopsies from asthmatic subjects | Significant decrease | 10.9 µg/mL (mean blood level) | |
| Theophylline | IL-5 | Bronchial biopsies from asthmatic subjects | Trend towards reduction | 10.9 µg/mL (mean blood level) | |
| Theophylline | IL-13 | Human alveolar macrophages | Significant reduction | 10 µg/mL | |
| Theophylline | IL-10 (anti-inflammatory) | Human peripheral blood mononuclear cells | 2.8-fold increase | 15 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Diprophylline's anti-inflammatory pathways.
Phosphodiesterase (PDE) Activity Assay
This protocol outlines a common method for measuring PDE activity and its inhibition by compounds like Diprophylline.
Objective: To determine the IC50 value of Diprophylline for the inhibition of specific PDE isoforms.
Materials:
-
Purified recombinant human PDE isoforms (e.g., PDE4B)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Ion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
Diprophylline stock solution
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of the purified PDE enzyme, and the desired concentration of Diprophylline (or vehicle control).
-
Initiation: Start the reaction by adding the cAMP or cGMP substrate, including a small amount of the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Conversion to Adenosine/Guanosine: Add snake venom nucleotidase to the reaction mixture and incubate at 30°C to convert the 5'-AMP or 5'-GMP product to adenosine or guanosine.
-
Separation: Add an ion-exchange resin slurry to the tubes. The resin will bind the unhydrolyzed charged cAMP or cGMP, while the uncharged adenosine or guanosine remains in the supernatant.
-
Quantification: Centrifuge the tubes and transfer the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE activity inhibition for each Diprophylline concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the Diprophylline concentration and fitting the data to a sigmoidal dose-response curve.
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Diprophylline for adenosine receptor subtypes.
Objective: To determine the Ki of Diprophylline for A1 and A2A adenosine receptors.
Materials:
-
Cell membranes prepared from cells expressing a specific human adenosine receptor subtype (e.g., A1 or A2A)
-
Radioligand specific for the receptor subtype (e.g., [³H]-CHA for A1, [³H]-CGS 21680 for A2A)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase)
-
Diprophylline stock solution
-
Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of Diprophylline or vehicle control. For determining non-specific binding, add the non-specific binding control instead of Diprophylline.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each Diprophylline concentration by subtracting the non-specific binding from the total binding. Determine the IC50 value of Diprophylline by plotting the percentage of specific binding against the logarithm of the Diprophylline concentration. Calculate the Ki value using the Cheng-Prusoff equation.
NF-κB Nuclear Translocation Assay (Western Blot)
This protocol details the use of Western blotting to assess the effect of Diprophylline on the nuclear translocation of the NF-κB p65 subunit.
Objective: To determine if Diprophylline inhibits the translocation of NF-κB p65 from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
Cell line (e.g., human macrophages or epithelial cells)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Diprophylline stock solution
-
Nuclear and cytoplasmic extraction buffers
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-Lamin B1 as nuclear marker, anti-GAPDH as cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency. Pre-treat the cells with various concentrations of Diprophylline for a specified time before stimulating with TNF-α or LPS.
-
Cell Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate extraction buffers and centrifugation steps.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: To ensure proper fractionation, probe separate blots with antibodies against Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker). Quantify the band intensity for NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in the nuclear p65 signal in Diprophylline-treated, stimulated cells compared to stimulated control cells indicates inhibition of nuclear translocation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Diprophylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprophylline, also known as dyphylline, is a xanthine derivative with established applications as a bronchodilator and vasodilator. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed information on its mechanism of action as a phosphodiesterase inhibitor and adenosine receptor antagonist is presented, along with a summary of its pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and insights into the scientific foundation of diprophylline's therapeutic use.
Chemical Structure and Identification
Diprophylline is chemically designated as 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.[1][2] It is a derivative of theophylline with a 2,3-dihydroxypropyl group attached at the N7 position of the purine ring.[1] This structural modification distinguishes it from theophylline and influences its pharmacokinetic profile.
Below is a 2D representation of the chemical structure of diprophylline.
Figure 1: 2D Chemical Structure of Diprophylline.
Table 1: Chemical Identifiers of Diprophylline
| Identifier | Value |
| IUPAC Name | 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
| CAS Number | 479-18-5 |
| Molecular Formula | C₁₀H₁₄N₄O₄ |
| Molecular Weight | 254.24 g/mol |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(O)CO |
| InChI Key | KSCFJBIXMNOVSH-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of diprophylline are crucial for its formulation, absorption, and distribution. A summary of these properties is provided in the table below.
Table 2: Physicochemical Properties of Diprophylline
| Property | Value | Experimental Method |
| Melting Point | 160-164 °C | Capillary Method |
| Solubility | Freely soluble in water; slightly soluble in ethanol | Shake-Flask Method |
| pKa | ~13.74 (predicted) | Potentiometric Titration (general method) |
| LogP | -1.1 to -1.9 | HPLC-based methods (general) |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination (Capillary Method): A small, finely powdered sample of diprophylline is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to complete liquefaction of the sample is recorded as the melting point.
Solubility Determination (Shake-Flask Method): An excess amount of solid diprophylline is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of diprophylline in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration): A solution of diprophylline of known concentration is prepared in a suitable solvent (typically water). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa value is determined from the inflection point of the resulting titration curve.
LogP Determination (HPLC Method): The partition coefficient (LogP) can be estimated using reversed-phase HPLC. A calibration curve is generated by plotting the known LogP values of a series of standard compounds against their retention times on a C18 column. The retention time of diprophylline is then measured under the same chromatographic conditions, and its LogP value is interpolated from the calibration curve.
Pharmacological Properties
Diprophylline exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[3]
Mechanism of Action
Phosphodiesterase (PDE) Inhibition: Diprophylline is a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE3 and PDE4.[4] PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular processes. By inhibiting PDEs, diprophylline increases the intracellular levels of cAMP in airway smooth muscle cells. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates several target proteins, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.
Adenosine Receptor Antagonism: Diprophylline also acts as a non-selective antagonist at adenosine A1 and A2 receptors. Adenosine can cause bronchoconstriction in asthmatic patients. By blocking these receptors, diprophylline can prevent adenosine-induced bronchoconstriction. However, its affinity for adenosine receptors is considered to be relatively low.
Figure 2: Simplified signaling pathway of Diprophylline's action.
Pharmacokinetics
Diprophylline exhibits a distinct pharmacokinetic profile compared to theophylline, primarily due to its structural modification.
Table 3: Pharmacokinetic Parameters of Diprophylline in Humans
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed from the GI tract | |
| Bioavailability | Independent of administration route | |
| Distribution | Distributed into breast milk | |
| Metabolism | Not metabolized | |
| Excretion | Mainly excreted unchanged in the urine (~88%) | |
| Elimination Half-life | Approximately 2 hours |
Experimental Protocols for Pharmacological and Pharmacokinetic Studies
Phosphodiesterase (PDE) Inhibition Assay: The inhibitory activity of diprophylline on PDE isoenzymes can be assessed using commercially available kits. The assay typically involves incubating the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of diprophylline. The amount of substrate hydrolyzed is then quantified, often using a colorimetric or fluorescent method. The IC₅₀ value, representing the concentration of diprophylline required to inhibit 50% of the enzyme activity, can then be calculated.
Adenosine Receptor Binding Assay: Radioligand binding assays are commonly used to determine the affinity of diprophylline for adenosine receptors. This involves incubating cell membranes expressing a specific adenosine receptor subtype with a radiolabeled ligand (e.g., [³H]-DPCPX for A1 receptors) and varying concentrations of diprophylline. The amount of radioligand bound to the receptors is measured, and the Ki (inhibition constant) for diprophylline is calculated from competition binding curves.
Pharmacokinetic Study Workflow: A typical pharmacokinetic study in humans involves the administration of a single dose of diprophylline (oral or intravenous). Blood samples are collected at predetermined time points over a period of time (e.g., 24 hours). The concentration of diprophylline in the plasma or serum is quantified using a validated analytical method, such as HPLC. Pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life are then calculated from the concentration-time data.
References
- 1. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy Diprophylline; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]
- 2. Diprophylline | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Diprophylline: A Technical Guide for Researchers
An In-depth Examination of a Classic Xanthine Derivative for Respiratory and Cardiovascular Applications
Introduction
Diprophylline, a xanthine derivative, has long been a subject of pharmacological interest due to its bronchodilator and vasodilator properties.[1] As a structural analog of theophylline, it shares a core mechanism of action but exhibits a distinct pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacological properties of diprophylline, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound.
Core Pharmacological Properties
Diprophylline is primarily recognized for its therapeutic effects in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where it helps to alleviate airway obstruction.[2] Its pharmacological actions are attributed to two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1]
Mechanism of Action
The bronchodilatory and vasodilatory effects of diprophylline are mediated through the following pathways:
-
Phosphodiesterase (PDE) Inhibition: Diprophylline acts as a non-selective inhibitor of PDE enzymes. By inhibiting these enzymes, it prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events ultimately results in the relaxation of smooth muscles in the bronchi and blood vessels.
-
Adenosine Receptor Antagonism: Diprophylline also functions as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3). Adenosine is a signaling molecule that can induce bronchoconstriction. By blocking adenosine receptors, diprophylline mitigates this effect, contributing to its overall bronchodilator activity.
Quantitative Pharmacological Data
While extensive quantitative data for diprophylline is not as readily available as for its parent compound, theophylline, the following tables summarize the known information. Further research is warranted to fully characterize its potency and selectivity against various PDE isoforms and adenosine receptor subtypes.
Table 1: Phosphodiesterase Inhibition Data
| Compound | Enzyme/Tissue Source | IC50 | Reference |
| Diprophylline | Microsomal Prostaglandin E Synthase-1 | 200 µM | [3] |
Note: Data on specific PDE isoform inhibition by diprophylline is limited in the public domain.
Table 2: Adenosine Receptor Antagonism Data
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Diprophylline | A1 & A2 | Antagonist | [3] |
Note: Specific Ki values for diprophylline at individual adenosine receptor subtypes are not well-documented in publicly available literature.
Experimental Protocols
To facilitate further research and standardized evaluation of diprophylline and related compounds, this section provides detailed methodologies for key experiments.
Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against PDE enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of diprophylline against specific PDE isoforms.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
cAMP or cGMP as substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Diprophylline (or other test compounds) at various concentrations
-
Snake venom nucleotidase
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific PDE enzyme, and the test compound (diprophylline) at various concentrations.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by boiling the mixture for 1 minute.
-
Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine.
-
Separate the unreacted cAMP/cGMP from the adenosine/guanosine using an ion-exchange resin.
-
Quantify the amount of radioactive adenosine/guanosine using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Adenosine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for adenosine receptors.
Objective: To determine the inhibitory constant (Ki) of diprophylline for different adenosine receptor subtypes (A1, A2A, A2B, A3).
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype.
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Diprophylline (or other test compounds) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound (diprophylline) in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the binding by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the IC50 value of the test compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Bronchodilator Activity Assay in Guinea Pigs
This protocol details a common in vivo method to assess the bronchodilator effects of a compound.
Objective: To evaluate the ability of diprophylline to protect against experimentally induced bronchoconstriction in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
-
Anesthetic (e.g., urethane).
-
Bronchoconstrictor agent (e.g., histamine or acetylcholine).
-
Whole-body plethysmograph.
-
Nebulizer.
-
Diprophylline solution for administration (e.g., oral or intraperitoneal).
Procedure:
-
Administer diprophylline or the vehicle control to the guinea pigs at a predetermined time before the bronchoconstrictor challenge.
-
Anesthetize the animals and place them in the whole-body plethysmograph.
-
Record baseline respiratory parameters (e.g., tidal volume, respiratory rate, and specific airway resistance).
-
Induce bronchoconstriction by exposing the animals to an aerosol of the bronchoconstrictor agent for a fixed duration.
-
Continuously monitor and record the respiratory parameters during and after the challenge.
-
Calculate the percentage of protection against bronchoconstriction afforded by the test compound by comparing the changes in respiratory parameters in the treated group to the control group.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action of Diprophylline.
Caption: Adenosine Receptor Binding Assay Workflow.
Caption: In Vivo Bronchodilator Assay Workflow.
Conclusion
Diprophylline remains a relevant compound for pharmacological research, particularly in the context of respiratory and cardiovascular diseases. Its dual mechanism of action as a phosphodiesterase inhibitor and an adenosine receptor antagonist provides a foundation for its therapeutic effects. This technical guide has summarized the current understanding of diprophylline's pharmacological profile, provided standardized experimental protocols for its further investigation, and offered visual representations of its mechanisms and evaluation workflows. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field of drug discovery and development, stimulating further inquiry into the therapeutic potential of this and other xanthine derivatives.
References
In Vivo Pharmacokinetics of Diprophylline: A Technical Guide to Absorption and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of diprophylline, with a specific focus on its absorption and distribution characteristics. Diprophylline, a xanthine derivative, is utilized for its bronchodilator effects in respiratory conditions. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and ensuring patient safety.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of diprophylline from various in vivo studies in healthy human subjects.
Table 1: Pharmacokinetic Parameters of Oral Diprophylline Formulations[1]
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Solution | 20 mg/kg | 33.7 ± 3.7 | 0.33 ± 0.0 | 108.4 ± 12.1 | 2.16 ± 0.18 |
| Regular Tablet | 20 mg/kg | 27.7 ± 4.2 | 0.66 ± 0.0 | 113.9 ± 25.2 | 2.59 ± 0.56 |
| Sustained Release | 20 mg/kg | 10.4 ± 1.5 | 2.13 ± 1.1 | 104.0 ± 30.8 | - |
Data are presented as mean ± standard deviation.
Table 2: Comparative Pharmacokinetic Parameters of Intravenous and Oral Diprophylline
| Administration Route | Dose | Cmax (µg/mL) | Half-life (h) | Volume of Distribution (L/kg) | Clearance | Bioavailability (%) | Reference |
| Intravenous Infusion | 1000 mg | 22.4 - 25.7 | 1.99 | 0.80 | - | 100 (Reference) | [1] |
| Oral Tablet | 1000 mg | - | 1.87 | 0.79 | - | 96.5 | [1] |
| Oral Formulations | 20 mg/kg | - | 2.16 - 2.59 | 43.0 ± 3.9 L (total) | 13.6 ± 1.7 L/h | - | [2] |
| Oral/Intramuscular | 5-10 mg/kg | - | 2.11 ± 0.36 | - | - | Independent of route | [3] |
Note: Some studies report Volume of Distribution and Clearance for the entire dose, not normalized by body weight.
Absorption
Diprophylline is rapidly absorbed from the gastrointestinal tract following oral administration. Studies have shown that the bioavailability of oral diprophylline is high, with one study indicating a mean bioavailability of 96.5% for tablets compared to intravenous infusion. The peak plasma concentration (Cmax) is typically reached within 1 to 2 hours for immediate-release formulations. The rate of absorption can be influenced by the formulation, with sustained-release preparations exhibiting a delayed Tmax.
Unlike theophylline, diprophylline is not metabolized by the liver and is excreted unchanged by the kidneys. This suggests that its absorption is not significantly affected by first-pass metabolism.
Distribution
Following absorption, diprophylline is distributed throughout the body. The volume of distribution has been reported to be approximately 0.8 L/kg, indicating that the drug distributes into the total body water. Another study reported a volume of distribution of 43.0 ± 3.9 L for a 20 mg/kg dose. Diprophylline is also known to be distributed into breast milk. The protein binding of diprophylline is approximately 84%.
Experimental Protocols
The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of diprophylline.
Study of Oral Formulations
-
Objective: To compare the pharmacokinetics and bioavailability of three different oral diprophylline preparations (solution, regular tablet, and sustained-release tablet).
-
Subjects: Eight healthy male subjects with a mean age of 25 years.
-
Study Design: Single-dose, three-way crossover study with a one-week washout period between each phase.
-
Dosing: A single oral dose of 20 mg/kg of each formulation was administered.
-
Sampling: Multiple serum samples were collected over a 24-hour period.
-
Analytical Method: Diprophylline concentrations in serum were determined by high-performance liquid chromatography (HPLC).
Absolute Bioavailability Study
-
Objective: To determine the absolute bioavailability of diprophylline tablets.
-
Subjects: A pilot study was conducted on two healthy subjects, followed by a larger study.
-
Study Design: A two-way crossover design.
-
Dosing:
-
Intravenous: A single 1000 mg dose administered as a zero-order intravenous infusion.
-
Oral: A single 1000 mg oral dose.
-
-
Sampling: Plasma and urine samples were collected over specified time intervals.
-
Analytical Method: Diprophylline concentrations in plasma and urine were analyzed using HPLC.
Visualizations
General Pharmacokinetic Pathway of Oral Diprophylline
The following diagram illustrates the general pathway of diprophylline from oral administration to elimination.
Caption: General pharmacokinetic pathway of orally administered diprophylline.
Experimental Workflow for a Diprophylline Pharmacokinetic Study
This diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of diprophylline.
Caption: Experimental workflow for a diprophylline pharmacokinetic study.
Conclusion
Diprophylline exhibits rapid absorption and a high degree of bioavailability following oral administration. Its distribution is consistent with its hydrophilic nature, and it is primarily eliminated unchanged by the kidneys. The pharmacokinetic profile of diprophylline appears to be linear and not dose-dependent within the studied ranges. This information is vital for the rational design of dosing regimens and the development of new formulations. Further research could focus on the potential for drug-drug interactions at the level of renal excretion and a more detailed characterization of its distribution in specific patient populations.
References
Metabolism and Excretion of Diprophylline in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprophylline, a derivative of theophylline, is utilized as a bronchodilator in the management of respiratory disorders. Unlike its parent compound, diprophylline is not metabolized to theophylline in vivo, indicating a distinct pharmacokinetic and metabolic profile.[1] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models is paramount for the evaluation of its therapeutic efficacy and safety. This technical guide synthesizes the available, albeit limited, direct scientific literature on diprophylline's metabolism and excretion, and extrapolates from data on the closely related compound, theophylline, to provide a putative overview of its biotransformation and elimination pathways in animal models. This guide also highlights the experimental methodologies employed in these studies and identifies key areas where further research is needed.
Introduction
Diprophylline, chemically known as 7-(2,3-dihydroxypropyl)theophylline, is a xanthine derivative with bronchodilator and vasodilator properties.[2] Its structural distinction from theophylline, the presence of a 2,3-dihydroxypropyl side chain at the N7 position, significantly influences its metabolic fate. The primary objective of this guide is to provide a detailed overview of the metabolic and excretory pathways of diprophylline in common animal models used in preclinical drug development, such as rats, dogs, and non-human primates.
Putative Metabolic Pathways of Diprophylline
Direct studies detailing the metabolic pathways of diprophylline in animal models are scarce. However, based on the well-documented metabolism of its core structure, theophylline, a putative metabolic pathway for diprophylline can be proposed. The metabolism is expected to involve two main sites of biotransformation: the xanthine ring system and the 2,3-dihydroxypropyl side chain.
Metabolism of the Xanthine Ring
The metabolism of the theophylline (1,3-dimethylxanthine) core of diprophylline is anticipated to follow established pathways for theophylline itself. These biotransformations are primarily hepatic and mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1.[3][4]
The main metabolic reactions involving the xanthine ring are:
-
8-Hydroxylation: This is the principal metabolic pathway for theophylline, leading to the formation of 1,3-dimethyluric acid.
-
N-Demethylation: This involves the removal of methyl groups at the N1 and N3 positions, resulting in the formation of 1-methylxanthine and 3-methylxanthine, respectively.[3]
The following diagram illustrates the proposed metabolic pathway of the diprophylline xanthine core, based on known theophylline metabolism.
References
Preliminary Studies on the Vasodilator Effects of Diprophylline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprophylline, a xanthine derivative, is recognized for its bronchodilator properties and is also known to exhibit peripheral vasodilator effects. This technical guide provides an in-depth analysis of the preliminary scientific studies investigating the vasodilator mechanisms and effects of Diprophylline. The document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. This information is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.
Introduction
Diprophylline, also known as dyphylline, is a methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its established role as a bronchodilator, Diprophylline also possesses vasodilator properties, which contribute to its therapeutic profile and suggest potential applications in cardiovascular conditions.[1][2] The vasodilator effects of Diprophylline are primarily attributed to two key mechanisms of action: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1] This whitepaper will delve into the foundational studies that have explored these effects, presenting the available data and experimental context.
Mechanism of Action: Vasodilator Effects
The vasodilation induced by Diprophylline is a result of its influence on intracellular signaling cascades that regulate smooth muscle tone. The two primary pathways are detailed below.
Phosphodiesterase (PDE) Inhibition
Diprophylline acts as a competitive, non-selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in smooth muscle relaxation. By inhibiting PDEs, Diprophylline leads to an accumulation of intracellular cAMP and cGMP. This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.
Adenosine Receptor Antagonism
Diprophylline also functions as an antagonist at adenosine receptors. Adenosine, a naturally occurring nucleoside, can induce vasoconstriction by binding to A1 adenosine receptors on vascular smooth muscle cells. By blocking these receptors, Diprophylline inhibits the vasoconstrictor effects of endogenous adenosine, thereby promoting vasodilation.
Signaling Pathways
The signaling cascades for Diprophylline's vasodilator effects are illustrated below.
Caption: Phosphodiesterase Inhibition Pathway of Diprophylline.
Caption: Adenosine Receptor Antagonism Pathway of Diprophylline.
Quantitative Data from Preliminary Studies
A pivotal, albeit early, study conducted by Kang (1992) investigated the short-term effects of Diprophylline on hemodynamics in 10 patients with stable chronic pulmonary disease. The study reported a significant decrease in pulmonary vascular resistance and a marked reduction in mean pulmonary arterial pressure, without a significant change in cardiac output.
Table 1: Hemodynamic Effects of Diprophylline in Patients with Chronic Pulmonary Disease
| Parameter | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) | P-value |
| Mean Pulmonary Arterial Pressure (mmHg) | Data not available in abstract | Data not available in abstract | < 0.05 |
| Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | Data not available in abstract | Data not available in abstract | < 0.05 |
| Cardiac Output (L/min) | Data not available in abstract | Data not available in abstract | > 0.05 |
Note: The abstract of the study by Kang (1992) does not provide the specific numerical data for the mean and standard deviation of the measurements, only the statistical significance of the changes. Further research is required to obtain the full-text article and populate this table with the quantitative values.
Experimental Protocols
The following section details the typical experimental methodologies employed in the preliminary assessment of vasodilator drugs, which are relevant to the study of Diprophylline.
In Vitro Vasodilation Assessment in Isolated Aortic Rings
This protocol is a standard method for assessing the direct effect of a substance on blood vessel tone.
Objective: To determine the dose-response relationship of Diprophylline's vasodilator effect on isolated arterial segments.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., Wistar rat).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1).
-
Vasoconstrictor agent (e.g., Phenylephrine or KCl).
-
Diprophylline solutions of varying concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in width.
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
After equilibration, the rings are pre-contracted with a vasoconstrictor agent (e.g., 1 µM Phenylephrine) to induce a stable tonic contraction.
-
Once a stable contraction plateau is reached, cumulative concentrations of Diprophylline are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
A dose-response curve is then constructed to determine the EC50 (the concentration of Diprophylline that produces 50% of the maximal relaxation).
Caption: Workflow for In Vitro Vasodilation Assessment.
In Vivo Hemodynamic Measurement in Animal Models
This protocol is used to assess the systemic effects of a vasodilator on cardiovascular parameters.
Objective: To measure the in vivo effects of Diprophylline on blood pressure and heart rate.
Materials:
-
Anesthetized animal model (e.g., Sprague-Dawley rat).
-
Catheters for drug administration and blood pressure monitoring.
-
Pressure transducer and data acquisition system.
-
Diprophylline solution for intravenous administration.
Procedure:
-
The animal is anesthetized, and catheters are inserted into a femoral artery (for blood pressure measurement) and a femoral vein (for drug infusion).
-
A baseline period of stable blood pressure and heart rate is established and recorded.
-
A bolus injection or continuous infusion of Diprophylline is administered intravenously.
-
Arterial blood pressure and heart rate are continuously monitored and recorded for a specified period after drug administration.
-
The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated to determine the vasodilator effect.
Discussion and Future Directions
The preliminary evidence indicates that Diprophylline exerts vasodilator effects through the well-established mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism. The study by Kang (1992) provides initial clinical evidence of its potential to reduce pulmonary arterial pressure. However, a significant gap exists in the literature regarding comprehensive, quantitative data from well-controlled preclinical and clinical studies.
Future research should focus on:
-
Quantitative Dose-Response Studies: Conducting detailed in vitro and in vivo studies to establish the potency and efficacy of Diprophylline as a vasodilator.
-
Full-Text Publication of Early Studies: Locating and translating the full text of early studies, such as that by Kang (1992), to extract valuable quantitative data.
-
Receptor Subtype Selectivity: Investigating the binding affinity of Diprophylline for different adenosine receptor subtypes to better understand its specific effects.
-
PDE Isoenzyme Specificity: Determining the inhibitory profile of Diprophylline against various PDE isoenzyme families to elucidate its tissue-specific effects.
-
Clinical Trials: Designing and executing robust clinical trials to evaluate the therapeutic potential of Diprophylline in cardiovascular conditions characterized by vasoconstriction, such as pulmonary hypertension and peripheral artery disease.
Conclusion
Diprophylline demonstrates clear vasodilator properties that are ancillary to its primary use as a bronchodilator. The mechanisms of action, involving phosphodiesterase inhibition and adenosine receptor antagonism, are well-understood in the context of xanthine derivatives. While preliminary clinical data suggests a beneficial effect on pulmonary hemodynamics, there is a pressing need for more rigorous quantitative and mechanistic studies to fully characterize its vasodilator profile and to explore its potential for broader therapeutic applications in cardiovascular medicine. This whitepaper serves as a foundational resource to guide and stimulate further investigation in this promising area.
References
Unraveling the Off-Target Profile of Diprophylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline, a xanthine derivative, is a well-established bronchodilator and vasodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily attributed to its role as an adenosine receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor. However, a comprehensive understanding of a drug's pharmacological profile extends beyond its primary mechanism of action. Off-target effects and secondary pharmacology, which are interactions with molecular targets other than the intended ones, are critical considerations in drug development. These interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. This technical guide provides an in-depth analysis of the known off-target effects and secondary pharmacology of Diprophylline, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Pharmacological Profile of Diprophylline
Diprophylline's therapeutic efficacy is rooted in its ability to counteract bronchoconstriction and promote vasodilation. This is achieved through two primary mechanisms:
-
Adenosine Receptor Antagonism: Adenosine, an endogenous nucleoside, can induce bronchoconstriction by acting on its receptors in the airways. Diprophylline competitively antagonizes A1 and A2 adenosine receptors, thereby blocking the bronchoconstrictive effects of adenosine.[1]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that mediate smooth muscle relaxation. By inhibiting PDEs, Diprophylline increases intracellular levels of cAMP and cGMP, leading to bronchodilation and vasodilation.[2] Diprophylline is considered a non-selective PDE inhibitor.[3][4]
Beyond these primary actions, Diprophylline has been reported to interact with other molecular targets, contributing to its secondary pharmacological profile:
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Diprophylline has been shown to inhibit mPGES-1, an enzyme involved in the inflammatory cascade.[5]
-
ABCG2 Transporter Modulation: Studies have indicated that Diprophylline can down-regulate the expression of the ATP-binding cassette transporter G2 (ABCG2), a protein associated with multidrug resistance in cancer cells.
Quantitative Analysis of Off-Target Interactions
The following table summarizes the available quantitative data for the interaction of Diprophylline with its known primary and off-target molecules.
| Target Molecule | Interaction Type | Quantitative Data | Experimental Method |
| Adenosine A1 Receptor | Antagonism | Ki = 170 µM | Radioligand Binding Assay |
| Adenosine A2 Receptor | Antagonism | Ki = 93 µM | Radioligand Binding Assay |
| Phosphodiesterases (non-selective) | Inhibition | IC50 (tracheal relaxation) ≈ 983 µM (250 µg/ml) | Organ Bath Experiment |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibition | IC50 = 200 µM | Enzyme Inhibition Assay |
| ABCG2 Transporter | Down-regulation | Dose- and time-dependent decrease in protein levels | Western Blot Analysis |
Signaling Pathways and Mechanisms of Action
To visually represent the molecular interactions of Diprophylline, the following diagrams illustrate the key signaling pathways involved.
Experimental Methodologies
The characterization of Diprophylline's pharmacological profile relies on a variety of established experimental techniques. Below are detailed descriptions of the general protocols for the key assays.
Radioligand Binding Assay for Adenosine Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the target adenosine receptor (e.g., rat fat cells, cerebral cortex) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]-DPCPX for A1 receptors) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (Diprophylline) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assay for Phosphodiesterase and mPGES-1 Activity
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Enzyme and Substrate Preparation:
-
A purified or recombinant form of the target enzyme (e.g., PDE isoforms or mPGES-1) is prepared.
-
The enzyme's substrate is prepared in a suitable buffer (e.g., cAMP for PDEs, PGH2 for mPGES-1).
-
-
Inhibition Reaction:
-
The enzyme is pre-incubated with various concentrations of the test compound (Diprophylline).
-
The reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
-
Detection of Product Formation:
-
The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as:
-
For PDEs: Measuring the amount of AMP or GMP produced, often using a secondary enzyme that generates a detectable signal (e.g., luminescence or fluorescence).
-
For mPGES-1: Measuring the amount of PGE2 produced, typically by techniques like ELISA or mass spectrometry.
-
-
-
Data Analysis:
-
The enzyme activity in the presence of the inhibitor is compared to the activity in its absence.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
-
References
- 1. Diprophylline - Wikipedia [en.wikipedia.org]
- 2. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy Diprophylline; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]
- 3. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
The Untapped Therapeutic Potential of Diprophylline Beyond Respiratory Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline, a xanthine derivative, has long been a cornerstone in the management of respiratory ailments such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy in these conditions is primarily attributed to its dual mechanism of action: non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism.[1] While its role in bronchodilation and vasodilation is well-documented, the broader therapeutic implications of these mechanisms in non-respiratory diseases remain a largely unexplored frontier. This technical guide aims to consolidate the existing, albeit limited, evidence for the use of diprophylline in cardiovascular, dermatological, and inflammatory diseases, and to provide a framework for future research and drug development in these areas. By examining its foundational pharmacology and the preliminary data from non-respiratory investigations, we can begin to unlock the full therapeutic potential of this established molecule.
Core Mechanisms of Action in a Non-Respiratory Context
The potential of diprophylline in a variety of non-respiratory diseases stems from its two primary biochemical actions:
-
Phosphodiesterase (PDE) Inhibition: Diprophylline is a non-selective inhibitor of phosphodiesterase enzymes. By inhibiting PDEs, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a wide range of cellular responses including smooth muscle relaxation, and modulation of inflammatory cell function. This mechanism is not only central to its bronchodilatory effects but also suggests potential applications in other conditions characterized by inflammation and smooth muscle dysregulation.
-
Adenosine Receptor Antagonism: Diprophylline acts as an antagonist at adenosine receptors, primarily A1 and A2 subtypes. Adenosine is a ubiquitous signaling molecule involved in numerous physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, diprophylline can modulate these processes. For instance, antagonism of A1 receptors in the central nervous system can have stimulant effects, while blocking A2A receptors on inflammatory cells can suppress pro-inflammatory responses.
These two mechanisms provide a strong rationale for investigating diprophylline in a broader range of pathologies.
Signaling Pathways
The following diagram illustrates the core signaling pathways of Diprophylline's dual mechanism of action.
Potential Applications in Non-Respiratory Diseases: A Data-Driven Overview
While extensive clinical trial data for diprophylline in non-respiratory diseases is scarce, preliminary studies and the drug's known mechanisms of action point towards several promising areas of investigation.
Dermatological Conditions: Psoriasis
The rationale for using diprophylline in psoriasis lies in its ability to inhibit PDE. The psoriatic epidermis is characterized by low levels of cAMP.[2][3] By inhibiting PDE, diprophylline can increase intracellular cAMP, potentially normalizing keratinocyte proliferation and reducing inflammation.
Table 1: Summary of a Clinical Trial of Xanthine Derivatives in Psoriasis
| Parameter | Description |
| Indication | Psoriasis |
| Intervention | Oral tablets of xanthine derivatives (including Dyphylline) |
| Number of Patients | 15 |
| Primary Rationale | Inhibition of phosphodiesterase to increase intracellular cAMP levels in the psoriatic epidermis. |
| Reported Outcomes | The published abstract mentions that results were "discussed," but specific quantitative data on efficacy (e.g., PASI score reduction) is not provided. |
Cardiovascular Conditions
Diprophylline's vasodilator properties suggest its potential in cardiovascular diseases, particularly those involving vascular resistance.
A study on patients with chronic pulmonary disease and associated pulmonary hypertension demonstrated that diprophylline decreased pulmonary vascular resistance by significantly reducing the mean pulmonary arterial pressure without a significant change in cardiac output.
Table 2: Hemodynamic Effects of Diprophylline in Patients with Pulmonary Hypertension
| Hemodynamic Parameter | Reported Effect | Quantitative Data |
| Mean Pulmonary Arterial Pressure | Significant reduction | Specific mmHg reduction values not provided in the abstract. |
| Pulmonary Vascular Resistance | Decreased | Specific resistance unit changes not provided in the abstract. |
| Cardiac Output | No significant change | - |
| Arterial Carbon Dioxide Tension (PaCO2) | Significant decrease | Specific mmHg reduction values not provided in the abstract. |
| Arterial Oxygen Tension (PaO2) | No significant change | - |
| Arterial Oxygen Saturation (SaO2) | No significant change | - |
| Alveolar-Arterial Oxygen Gradient (A-aDo2) | No significant change | - |
Comparative studies with other xanthines in healthy volunteers provide further insight into its cardiovascular profile. For instance, in one study, theophylline exerted a "pressor" response, while enprofylline showed arterial dilating ability. During exercise, both xanthines were associated with a higher heart rate and increased systolic blood pressure compared to placebo. Another study found that both theophylline and enprofylline lowered forearm arterial resistance. While these studies did not directly include diprophylline, they offer a basis for understanding the cardiovascular effects of this drug class.
Inflammatory Conditions: Inflammatory Bowel Disease (IBD)
The anti-inflammatory properties of diprophylline, mediated through both PDE inhibition and adenosine receptor antagonism, suggest a potential therapeutic role in inflammatory bowel disease (IBD). Inhibition of pro-inflammatory cytokines is a key mechanism through which diprophylline could exert its effects in IBD. However, to date, there is a lack of published preclinical or clinical studies specifically evaluating diprophylline for this indication. Future research using established animal models of colitis would be a critical first step.
Experimental Protocols
Detailed experimental protocols for diprophylline in non-respiratory diseases are not widely published. However, based on its mechanisms of action, standard assays can be employed to evaluate its efficacy.
Generalized Experimental Workflow for In Vitro Screening
The following diagram outlines a general workflow for the in vitro screening of diprophylline's anti-inflammatory potential.
Phosphodiesterase (PDE) Activity Assay
A common method to assess PDE inhibition is a colorimetric or luminescent assay that measures the amount of cAMP or cGMP hydrolyzed by the enzyme.
-
Objective: To determine the IC50 value of diprophylline for various PDE isoforms.
-
Principle: The assay measures the product of the PDE reaction (5'-AMP or 5'-GMP). In a subsequent step, 5'-nucleotidase converts the monophosphate to a nucleoside and inorganic phosphate. The amount of phosphate generated is then quantified using a malachite green-based reagent, or alternatively, ATP levels are measured in a coupled-enzyme system where the remaining cAMP/cGMP drives a kinase reaction that consumes ATP, with the resulting luminescence being inversely proportional to PDE activity.
-
General Protocol:
-
A purified PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of diprophylline.
-
The reaction is stopped, and a detection reagent containing 5'-nucleotidase is added.
-
After a further incubation period, the amount of product is measured.
-
The IC50 value is calculated from the dose-response curve.
-
Adenosine Receptor Binding Assay
Competitive binding assays are used to determine the affinity of diprophylline for adenosine receptor subtypes.
-
Objective: To determine the Ki (inhibition constant) of diprophylline for A1 and A2 adenosine receptors.
-
Principle: The assay measures the ability of diprophylline to displace a radiolabeled or fluorescently labeled ligand that has a high affinity and specificity for the adenosine receptor subtype of interest.
-
General Protocol:
-
Membranes from cells expressing the target adenosine receptor subtype are incubated with a fixed concentration of a labeled ligand and varying concentrations of diprophylline.
-
After reaching equilibrium, the bound and free ligand are separated by filtration.
-
The amount of bound labeled ligand is quantified by scintillation counting or fluorescence measurement.
-
The Ki value is calculated from the IC50 value obtained from the competition curve.
-
In Vitro Anti-Inflammatory Assay
The anti-inflammatory effects of diprophylline can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in cultured cells.
-
Objective: To evaluate the effect of diprophylline on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators.
-
Principle: Immune cells (e.g., peripheral blood mononuclear cells, macrophages) or other relevant cell types (e.g., synoviocytes) are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS]) in the presence or absence of diprophylline. The concentration of inflammatory mediators in the cell culture supernatant is then quantified.
-
General Protocol:
-
Cells are pre-incubated with various concentrations of diprophylline.
-
An inflammatory stimulus (e.g., LPS) is added to the cell culture.
-
After an appropriate incubation period, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Future Directions and Conclusion
The existing evidence, though sparse, provides a compelling rationale for the systematic investigation of diprophylline in a range of non-respiratory diseases. Its established safety profile and dual mechanism of action make it an attractive candidate for drug repurposing and development.
Key areas for future research include:
-
Preclinical Studies: In vivo studies using animal models of psoriasis, inflammatory bowel disease, and various cardiovascular conditions are essential to establish proof-of-concept and determine effective dose ranges.
-
Quantitative Mechanistic Studies: Detailed in vitro studies are needed to quantify the inhibitory potency of diprophylline against a broader panel of PDE isoforms and its binding affinities for all adenosine receptor subtypes.
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are required to definitively assess the efficacy and safety of diprophylline in specific non-respiratory indications for which preclinical data is promising.
References
The Impact of Diprophylline on Cyclic AMP Levels in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline, a xanthine derivative, has been utilized in the management of respiratory conditions such as asthma and bronchitis. Its mechanism of action is frequently cited as being similar to other methylxanthines like theophylline, primarily involving the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is believed to mediate smooth muscle relaxation and other therapeutic effects. However, a closer examination of the available scientific literature reveals a more complex and debated role for cAMP in the pharmacological action of diprophylline. This technical guide provides an in-depth analysis of the current understanding of diprophylline's impact on cAMP signaling pathways, presenting quantitative data, detailed experimental protocols, and a critical evaluation of the evidence.
Core Mechanism of Action: The Phosphodiesterase Inhibition Theory
The canonical signaling pathway attributed to diprophylline and other methylxanthines is centered on the inhibition of PDEs. These enzymes are responsible for the hydrolysis and degradation of cAMP, a crucial second messenger in numerous cellular processes. By inhibiting PDE, diprophylline is thought to prevent the breakdown of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in physiological responses such as the relaxation of bronchial smooth muscle.[1][2][3]
Quantitative Data: A Critical Look at the Evidence
Despite the widely accepted mechanism of action, direct quantitative evidence for a significant, dose-dependent increase in cAMP levels in cellular models treated with diprophylline is sparse. Seminal work by Schmid et al. (1990) provides a comparative analysis of diprophylline, theophylline, and proxyphylline on PDE activity and cAMP levels in guinea-pig tracheal preparations. Their findings challenge the conventional understanding of diprophylline's primary mechanism.
The study revealed that diprophylline is a considerably weaker inhibitor of PDE compared to theophylline and proxyphylline.[2] Furthermore, while theophylline and, to a lesser extent, proxyphylline, induced marked increases in cAMP levels, diprophylline was found to be almost ineffective in this regard.[2] This suggests that the therapeutic effects of diprophylline may not be solely or even primarily mediated by an elevation in cAMP.
| Compound | PDE Inhibition (IC50 in µg/mL) | Effect on cAMP Levels |
| Theophylline | ~40 | Marked increase |
| Proxyphylline | ~40 | Lesser increase |
| Diprophylline | ~200 | Almost ineffective |
| Data summarized from Schmid et al. (1990) in guinea-pig tracheal preparations. |
This data underscores a critical discrepancy between the commonly cited mechanism of action and the available experimental evidence. It is plausible that at therapeutic concentrations, diprophylline's PDE inhibitory activity is not sufficient to cause a significant rise in intracellular cAMP.
Alternative and Contributing Mechanisms of Action
Given the evidence against a primary role for cAMP elevation, other mechanisms may contribute to the pharmacological effects of diprophylline. Like other xanthines, diprophylline also acts as an adenosine receptor antagonist. Adenosine, acting through its receptors, can cause bronchoconstriction. By blocking these receptors, diprophylline may exert a bronchodilatory effect independent of cAMP levels. The relative contribution of PDE inhibition versus adenosine receptor antagonism to the overall therapeutic effect of diprophylline remains an area for further investigation.
Experimental Protocols
To facilitate further research into the effects of diprophylline on cAMP signaling, this section provides detailed methodologies for key experiments.
Measurement of Intracellular cAMP Levels
A common method for quantifying intracellular cAMP is through the use of competitive enzyme-linked immunosorbent assays (ELISAs) or more sensitive bioluminescent assays.
Detailed Methodology (Example using a commercial ELISA kit):
-
Cell Culture: Plate the cellular model of interest (e.g., human airway smooth muscle cells) in 96-well plates and culture to 80-90% confluency.
-
Compound Treatment: Aspirate the culture medium and replace it with fresh medium containing various concentrations of diprophylline or control vehicle. Incubate for the desired time period.
-
Cell Lysis: After incubation, lyse the cells according to the kit manufacturer's protocol to release intracellular cAMP.
-
cAMP Assay: Perform the competitive ELISA as per the manufacturer's instructions. This typically involves the incubation of cell lysates in wells pre-coated with a cAMP-specific antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP molecule.
-
Signal Detection: After incubation and washing steps, add a substrate solution and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the experimental samples by interpolating from the standard curve.
Phosphodiesterase (PDE) Inhibition Assay
To directly assess the inhibitory effect of diprophylline on PDE activity, a biochemical assay using purified PDE enzymes can be performed.
Detailed Methodology (Example using a radiometric assay):
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a known concentration of purified PDE enzyme (e.g., from bovine brain or specific recombinant isoforms).
-
Inhibitor Addition: Add varying concentrations of diprophylline or a known PDE inhibitor (e.g., IBMX) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding a substrate, typically radiolabeled [3H]-cAMP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, allowing the PDE to hydrolyze the [3H]-cAMP to [3H]-AMP.
-
Termination of Reaction: Stop the reaction, often by boiling or adding a stop solution.
-
Separation of Products: Separate the unhydrolyzed [3H]-cAMP from the product [3H]-AMP using techniques such as anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of diprophylline and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The prevailing theory that diprophylline exerts its therapeutic effects primarily through the inhibition of phosphodiesterase and subsequent elevation of intracellular cAMP is not strongly supported by the available quantitative evidence. The study by Schmid et al. (1990) indicates that diprophylline is a weak PDE inhibitor and has a negligible effect on cAMP levels in tracheal smooth muscle. This suggests that alternative mechanisms, such as adenosine receptor antagonism, may play a more significant role in its pharmacological profile.
For researchers and drug development professionals, this highlights the importance of critically evaluating long-standing assumptions about the mechanisms of action of established drugs. Further research is warranted to elucidate the precise molecular targets of diprophylline and to quantify the relative contributions of its different pharmacological activities in relevant cellular models. A deeper understanding of these mechanisms will be crucial for the development of more targeted and effective therapies for respiratory diseases.
References
A Technical Guide to the Synthesis and Purification of Diprophylline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies for the synthesis and purification of Diprophylline (also known as Dyphylline). Diprophylline, a xanthine derivative, is a bronchodilator and vasodilator utilized in the management of respiratory ailments such as asthma and bronchitis.[1][2] This document outlines established synthesis routes from theophylline, details purification protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and purification workflow to aid in comprehension and practical application.
Physicochemical Properties of Diprophylline
A foundational understanding of Diprophylline's properties is crucial for its synthesis and handling.
| Property | Value | Reference |
| Molecular Formula | C10H14N4O4 | [3][4] |
| Molar Mass | 254.24 g/mol | [4] |
| Melting Point | 155-163.5 °C | |
| Appearance | White crystalline powder | |
| Solubility | Freely soluble in water; slightly soluble in ethanol; sparingly soluble in chloroform. 1g dissolves in 3ml of water at 25°C. |
Synthesis of Diprophylline
The primary and most documented method for synthesizing Diprophylline is through the alkylation of theophylline. This process involves the reaction of theophylline with a suitable 2,3-dihydroxypropylating agent under basic conditions.
Synthesis Pathway
The general synthesis pathway involves the deprotonation of theophylline at the N-7 position by a base, followed by nucleophilic substitution with an appropriate electrophile.
References
The Structural Blueprint of a Bronchodilator: An In-depth Analysis of Diprophylline's Structure-Activity Relationship
For Immediate Release
This technical guide provides a comprehensive examination of the structure-activity relationship (SAR) of diprophylline, a xanthine derivative utilized in the management of respiratory diseases. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to elucidate the therapeutic action of diprophylline.
Introduction: The Pharmacological Profile of Diprophylline
Diprophylline, chemically known as 7-(2,3-dihydroxypropyl)theophylline, is a member of the xanthine class of drugs, recognized for its bronchodilator and vasodilator properties.[1][2] It is employed in the treatment of respiratory conditions such as asthma, cardiac dyspnea, and bronchitis.[1][2] The therapeutic effects of diprophylline are primarily attributed to its dual mechanism of action: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1] This guide delves into the molecular intricacies that govern these interactions, providing a foundational understanding for future drug design and development.
Core Structure and Chemical Properties
Diprophylline is a derivative of theophylline, distinguished by the presence of a 2,3-dihydroxypropyl group at the 7-position of the xanthine scaffold. This structural modification significantly influences its pharmacokinetic and pharmacodynamic properties compared to its parent compound, theophylline.
Chemical Structure:
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of diprophylline is intrinsically linked to its chemical structure. The xanthine core serves as the primary pharmacophore, while the substituents at various positions modulate its affinity for specific biological targets and its overall therapeutic profile.
Adenosine Receptor Antagonism
Diprophylline acts as a non-selective antagonist at A1 and A2 adenosine receptors. This antagonism is a key contributor to its bronchodilatory effects. The affinity of diprophylline for these receptors, along with that of related xanthine derivatives, is presented in Table 1.
| Compound | R1 Substituent | R3 Substituent | R7 Substituent | A1 Receptor Ki (µmol/L) | A2 Receptor Ki (µmol/L) |
| Xanthine | H | H | H | 170 | 93 |
| Theophylline | CH3 | CH3 | H | 12 | 25 |
| Diprophylline | CH3 | CH3 | CH2CH(OH)CH2OH | 170 | 93 |
| Caffeine | CH3 | CH3 | CH3 | 21 | 43 |
Table 1: Quantitative Data on Adenosine Receptor Antagonism of Xanthine Derivatives.
The data reveals that substitutions at the N1 and N3 positions with methyl groups, as seen in theophylline and caffeine, generally increase the antagonist potency at both A1 and A2 receptors compared to the parent xanthine molecule. However, the introduction of the 2,3-dihydroxypropyl group at the N7 position in diprophylline results in a potency that is comparable to that of unsubstituted xanthine. This suggests that while the 7-position substituent is tolerated, it does not enhance binding affinity at adenosine receptors.
Phosphodiesterase (PDE) Inhibition
Diprophylline also exerts its effects through the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, diprophylline leads to an increase in intracellular cAMP levels, resulting in smooth muscle relaxation.
| Compound | PDE Inhibition (IC50) |
| Theophylline | ~40 µg/mL |
| Diprophylline | ~200 µg/mL |
Table 2: Quantitative Data on Phosphodiesterase Inhibition.
As indicated in Table 2, diprophylline is a less potent inhibitor of tracheal phosphodiesterase compared to theophylline, with an IC50 value approximately five times higher. This suggests that the 2,3-dihydroxypropyl substituent at the 7-position decreases the inhibitory activity against the PDE enzymes found in tracheal smooth muscle. Further research is required to determine the specific inhibitory profile of diprophylline against various PDE isoforms.
Signaling Pathways
The therapeutic effects of diprophylline are a direct consequence of its interaction with key signaling pathways. The following diagrams illustrate the molecular cascades initiated by adenosine receptor antagonism and phosphodiesterase inhibition.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. The following sections provide an overview of the key protocols used to assess the activity of diprophylline.
Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for adenosine receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are isolated.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound (diprophylline).
-
Filtration: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor.
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of a compound to inhibit the activity of PDE enzymes.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the PDE enzyme, its substrate (cAMP), and the test compound (diprophylline) at various concentrations.
-
Incubation: The mixture is incubated to allow the PDE enzyme to hydrolyze cAMP to AMP.
-
Reaction Termination: The enzymatic reaction is stopped.
-
Detection: The amount of remaining cAMP or the amount of AMP produced is quantified using various methods, such as radioimmunoassay or colorimetric assays.
-
Data Analysis: The results are used to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Conclusion and Future Directions
The structure-activity relationship of diprophylline is a compelling example of how subtle modifications to a core scaffold can fine-tune pharmacological activity. Its dual mechanism of action, involving both adenosine receptor antagonism and phosphodiesterase inhibition, underscores the complexity of its therapeutic effects. The 2,3-dihydroxypropyl group at the 7-position appears to diminish its potency as a PDE inhibitor compared to theophylline, while maintaining a similar profile for adenosine receptor antagonism as the parent xanthine structure.
Future research should focus on elucidating the isoform-specific PDE inhibitory profile of diprophylline to gain a more granular understanding of its mechanism of action. Furthermore, the development of analogs with modifications at the 7-position could lead to the discovery of more potent and selective bronchodilators with improved therapeutic indices. This in-depth technical guide provides a solid foundation for these future endeavors in the field of respiratory drug development.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Diprophylline using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the quantitative analysis of Diprophylline using High-Performance Liquid Chromatography (HPLC). Diprophylline, a xanthine derivative, is utilized for its bronchodilator and vasodilator properties in the treatment of respiratory conditions such as asthma and bronchitis.[1] Accurate and reliable quantification of Diprophylline in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.
I. Overview of HPLC Methods for Diprophylline Quantification
Reverse-phase HPLC (RP-HPLC) is the most common technique for the determination of Diprophylline.[2][3][4] This method offers high resolution, sensitivity, and the ability to separate Diprophylline from other compounds in complex mixtures.[3] The separation is typically achieved on a non-polar stationary phase (e.g., C18 column) with a polar mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is most commonly performed using a UV detector.
II. Quantitative Data Summary
The following tables summarize the key parameters from various published HPLC methods for the quantification of Diprophylline and related compounds. This allows for a comparative overview of different analytical approaches.
Table 1: Chromatographic Conditions for Diprophylline Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Diprophylline, Proxyphylline, Theophylline | Diprophylline, Phenobarbitone, Papaverine HCl | Dyphylline, Doxofylline | Doxofylline |
| Column | ODS Reversed-Phase | Reversed-phase C18 | "Pinkerton" internal surface reversed-phase | Intersil C18 (4.6 x 250 mm) |
| Mobile Phase | Ternary solvent system | 0.02 M Potassium dihydrogen phosphate (pH 3.5) : Acetonitrile (55:45 v/v) | Phosphate buffer (0.1 mol/L, pH 6.8) | Acetonitrile : Methanol (70:30 v/v) |
| Flow Rate | Not Specified | Not Specified | Not Specified | 1 mL/min |
| Detection Wavelength | Not Specified | 210 nm | 275 nm | 208 nm |
| Internal Standard | Not Specified | Not Specified | Not Specified | Metronidazole |
Table 2: Method Validation Parameters for Diprophylline Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Dyphylline, Doxofylline | Doxofylline | Doxofylline, Terbutaline Sulphate |
| Linearity Range | 6 - 100 mg/L | 25 - 125 µg/mL | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified |
| Precision (CV%) | 1.5% - 2% | Not Specified | Not Specified |
| Limit of Detection (LOD) | < 1 mg/L | Not Specified | 0.62 µg/mL (for Terbutaline) |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 2.08 µg/mL (for Terbutaline) |
| Accuracy (Recovery %) | Not Specified | Not Specified | Not Specified |
III. Experimental Protocol: HPLC Quantification of Diprophylline
This protocol is a representative method based on established procedures for the quantification of Diprophylline in pharmaceutical formulations.
1. Materials and Reagents
-
Diprophylline reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or deionized)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase Preparation (Example): Prepare a solution of 0.02 M potassium dihydrogen phosphate in water. Adjust the pH to 3.5 with orthophosphoric acid. Mix this buffer with acetonitrile in a 55:45 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Diprophylline reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 25, 50, 100, 150 µg/mL).
4. Sample Preparation
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Diprophylline.
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for approximately 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume with the mobile phase and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Biological Matrices (e.g., Serum/Plasma):
-
Protein Precipitation: Add a precipitating agent such as acetonitrile or methanol to the serum or plasma sample (e.g., in a 1:3 or 1:4 ratio).
-
Vortex the mixture vigorously to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Alternatively, Solid-Phase Extraction (SPE) can be employed for cleaner samples and analyte concentration.
-
5. Chromatographic Analysis
-
Set the HPLC system parameters according to the chosen method (refer to Table 1 for examples).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas for Diprophylline.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of Diprophylline in the sample solutions by interpolating their peak areas from the calibration curve.
IV. Visualizations
Experimental Workflow for HPLC Quantification of Diprophylline
References
Application Note: Sensitive and Robust Quantification of Diprophylline in Human Plasma Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diprophylline in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Diprophylline.
Introduction
Diprophylline is a xanthine derivative used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1][2][3] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a robust LC-MS/MS method for the determination of Diprophylline in human plasma, offering high sensitivity and specificity.
Pharmacokinetic studies indicate that Diprophylline is rapidly absorbed and primarily excreted unchanged in the urine.[1][2] This characteristic simplifies the analytical approach by focusing on the parent drug as the primary analyte. The method described herein is optimized for the reliable quantification of Diprophylline to support drug development and clinical research.
Experimental
Materials and Reagents
-
Diprophylline reference standard
-
Diprophylline-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of Diprophylline from human plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (Diprophylline-d4, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, linear gradient to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or equivalent) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Diprophylline | 255.1 | 181.1 | 50 | 135 | 20 |
| Diprophylline-d4 | 259.1 | 185.1 | 50 | 135 | 20 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Diprophylline in human plasma.
Method Validation
Linearity and Sensitivity:
The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve showed a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1.0 ng/mL with a signal-to-noise ratio of >10.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linear Range (ng/mL) | 1.0 - 1000 |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (ng/mL) | 1.0 |
Precision and Accuracy:
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, mid, and high). The results are summarized in Table 3.
Table 3: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (5.0) | ≤ 5.0 | 95.0 - 105.0 | ≤ 6.0 | 94.0 - 106.0 |
| Mid (50.0) | ≤ 4.5 | 96.0 - 104.0 | ≤ 5.5 | 95.0 - 105.0 |
| High (800.0) | ≤ 3.0 | 97.0 - 103.0 | ≤ 4.0 | 96.0 - 104.0 |
Recovery and Matrix Effect:
The extraction recovery of Diprophylline was consistent and high across the three QC levels. The matrix effect was found to be negligible, indicating the effectiveness of the sample preparation method in removing interfering endogenous components.
Table 4: Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (5.0) | 92.5 | 98.2 |
| Mid (50.0) | 94.1 | 99.1 |
| High (800.0) | 93.8 | 98.7 |
Protocols
Preparation of Stock and Working Solutions
-
Diprophylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diprophylline and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Diprophylline-d4 and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Diprophylline stock solution with 50:50 methanol:water to obtain working standards for calibration curve and QC samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.
Preparation of Calibration Curve and Quality Control Samples
-
Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1.0, 5.0, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples at low (5.0 ng/mL), mid (50.0 ng/mL), and high (800.0 ng/mL) concentrations in a similar manner from a separate stock solution.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Diprophylline.
Caption: Logical relationship of the analytical approach.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantitative analysis of Diprophylline in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a research setting. This method can be a valuable tool for pharmacokinetic and other studies involving Diprophylline.
References
Application Notes and Protocols for Evaluating Diprophylline Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline is a xanthine derivative utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily attributed to two key mechanisms of action: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1][2] Both pathways ultimately lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1][3] Furthermore, as a xanthine derivative, Diprophylline may also possess anti-inflammatory properties, which are crucial for managing chronic respiratory diseases.[4]
These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the in vitro efficacy of Diprophylline. The described assays will enable researchers to quantify its effects on intracellular signaling pathways, receptor interactions, and inflammatory responses in cell types relevant to respiratory physiology.
Phosphodiesterase (PDE) Inhibition Assay in Human Airway Smooth Muscle (HASM) Cells
This assay directly assesses Diprophylline's ability to inhibit PDE activity in a primary cell type responsible for airway constriction. The inhibition of PDE leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that promotes smooth muscle relaxation. PDE isoenzymes 3 and 4 are particularly relevant in airway smooth muscle and inflammatory cells.
Signaling Pathway: cAMP-Mediated Bronchodilation
Experimental Protocol
-
Cell Culture: Culture primary Human Airway Smooth Muscle (HASM) cells in a suitable growth medium (e.g., SmGM-2 Medium) until they reach 80-90% confluency in 96-well plates.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to minimize basal signaling activity.
-
Pre-incubation with Diprophylline: Treat the cells with various concentrations of Diprophylline (e.g., 0.1 µM to 100 µM) for 30 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as Forskolin (10 µM) or a β2-agonist like Isoproterenol (1 µM), for 15 minutes to induce cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence/fluorescence-based assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cAMP for each condition. Determine the EC50 value for Diprophylline's effect on cAMP accumulation.
Data Presentation
| Diprophylline Conc. (µM) | cAMP Concentration (pmol/well) | % of Max Response |
| Vehicle Control | Baseline | 0% |
| 0 (Stimulated) | Max Response | 100% |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
Adenosine Receptor Antagonism Assay
This assay determines the ability of Diprophylline to block the binding of adenosine to its receptors, specifically the A1 and A2 subtypes, which are involved in bronchoconstriction and inflammation. The assay is typically performed using a cell line, such as HEK293 or CHO, that has been genetically engineered to express a specific human adenosine receptor subtype.
Experimental Workflow
Experimental Protocol
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the human adenosine A1 or A2A receptor. Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, combine the cell membranes, a radiolabeled adenosine receptor ligand (e.g., [3H]DPCPX for A1 or [3H]ZM241385 for A2A), and varying concentrations of Diprophylline.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled antagonist).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of Diprophylline. Determine the IC50 value, which is the concentration of Diprophylline that inhibits 50% of the specific binding of the radioligand.
Data Presentation
| Diprophylline Conc. (nM) | Specific Binding (CPM) | % Inhibition |
| 0 | Max Binding | 0% |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
| 1000 | ... | ... |
| 10000 | ... | ... |
Anti-Inflammatory Effect on Cytokine Release in Human Bronchial Epithelial Cells
Chronic respiratory diseases are characterized by airway inflammation. This assay evaluates the potential anti-inflammatory effects of Diprophylline by measuring its ability to reduce the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), from bronchial epithelial cells stimulated with an inflammatory agent. The BEAS-2B cell line is a common model for the human bronchial epithelium.
Experimental Protocol
-
Cell Culture: Culture BEAS-2B cells in a suitable medium until they form a confluent monolayer in 24-well plates.
-
Pre-treatment: Treat the cells with different concentrations of Diprophylline for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce cytokine production. Include an unstimulated control.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-8 (or other relevant cytokines like IL-6 and TNF-α) in the supernatants using ELISA kits.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
-
Data Analysis: Normalize the cytokine concentrations to the cell viability data. Calculate the percentage of inhibition of cytokine release for each Diprophylline concentration.
Data Presentation
| Treatment | Diprophylline Conc. (µM) | IL-8 Concentration (pg/mL) | % Inhibition | Cell Viability (%) |
| Unstimulated | 0 | Baseline | N/A | 100% |
| TNF-α | 0 | Max Release | 0% | ~100% |
| TNF-α | 1 | ... | ... | ... |
| TNF-α | 10 | ... | ... | ... |
| TNF-α | 100 | ... | ... | ... |
Co-culture Model of Bronchial Epithelial and Smooth Muscle Cells
To better mimic the in vivo environment, a co-culture system can be established with human bronchial epithelial cells (e.g., Calu-3) grown on a transwell insert above a monolayer of HASM cells. This model allows for the assessment of Diprophylline's effects on smooth muscle cells after it has been absorbed and transported across the epithelial barrier.
Co-culture System Workflow
Experimental Protocol
-
Establish Co-culture: Seed HASM cells in the bottom of a 12-well plate. Once they are adherent, place a transwell insert with a porous membrane into the well and seed Calu-3 cells on the insert.
-
Differentiate Epithelium: Culture the Calu-3 cells at an air-liquid interface (ALI) for 14-21 days to allow them to differentiate and form a tight barrier. Monitor the barrier integrity by measuring the transepithelial electrical resistance (TEER).
-
Drug Application: Apply different concentrations of Diprophylline to the apical side (the Calu-3 layer).
-
Incubation and Stimulation: Incubate for a defined period (e.g., 2 hours) to allow for drug transport. Then, add a bronchoconstrictor (e.g., histamine or methacholine) to the basolateral medium (containing the HASM cells) to induce contraction and simultaneously stimulate the HASM cells with a β2-agonist to induce cAMP production.
-
cAMP Measurement: After a short incubation (15-30 minutes), remove the transwell insert, lyse the HASM cells in the lower chamber, and measure intracellular cAMP levels as described in Protocol 1.
-
Data Analysis: Analyze the effect of apically applied Diprophylline on the cAMP levels in the basolateral HASM cells.
Data Presentation
| Apical Diprophylline Conc. (µM) | Basolateral HASM cAMP (pmol/well) | % of Max Response | TEER (Ω·cm²) |
| Vehicle Control | Baseline | 0% | ... |
| 0 (Stimulated) | Max Response | 100% | ... |
| 1 | ... | ... | ... |
| 10 | ... | ... | ... |
| 100 | ... | ... | ... |
Conclusion
The suite of in vitro cell-based assays detailed in these application notes provides a robust framework for characterizing the efficacy of Diprophylline. By systematically evaluating its impact on PDE inhibition, adenosine receptor antagonism, and inflammatory responses in relevant cell models, researchers can gain a comprehensive understanding of its pharmacological profile. These data are invaluable for preclinical drug development and for elucidating the cellular and molecular mechanisms underlying the therapeutic benefits of Diprophylline in respiratory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the Calu-3 cell line as a tool to screen pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Diprophylline on Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline, a xanthine derivative, is utilized in the management of respiratory conditions such as asthma and chronic bronchitis due to its bronchodilator and anti-inflammatory properties.[1][2] These effects are primarily attributed to its dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2] Understanding the cellular and molecular impact of Diprophylline on human bronchial epithelial cells (HBECs) is crucial for elucidating its therapeutic mechanisms and exploring its potential in developing novel respiratory therapies.
These application notes provide a comprehensive set of protocols to investigate the effects of Diprophylline on HBECs, focusing on cell viability, apoptosis, and inflammatory responses.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of Diprophylline on HBEC Viability (MTT Assay)
| Diprophylline Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 500 |
Table 2: Effect of Diprophylline on HBEC Apoptosis (Annexin V/PI Staining)
| Diprophylline Conc. (µM) | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| 0 (Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Table 3: Effect of Diprophylline on Inflammatory Cytokine Secretion by HBECs (ELISA)
| Treatment | IL-8 Concentration (pg/mL) (Mean ± SD) | TNF-α Concentration (pg/mL) (Mean ± SD) |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + Diprophylline (10 µM) | ||
| LPS + Diprophylline (50 µM) | ||
| LPS + Diprophylline (100 µM) |
Table 4: Effect of Diprophylline on Pro-inflammatory Protein Expression in HBECs (Western Blotting - Densitometry Analysis)
| Treatment | p-p65/p65 Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | ||
| LPS + Diprophylline (10 µM) | ||
| LPS + Diprophylline (50 µM) | ||
| LPS + Diprophylline (100 µM) |
Experimental Protocols
Cell Culture
Human Bronchial Epithelial Cells (HBECs), such as the BEAS-2B cell line, are cultured in a suitable medium like Bronchial Epithelial Growth Medium (BEGM), supplemented with necessary growth factors, antibiotics, and antimycotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assessment: MTT Assay
This protocol assesses the effect of Diprophylline on the metabolic activity of HBECs, which is an indicator of cell viability.
Materials:
-
HBECs
-
96-well plates
-
Diprophylline
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Seed HBECs into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]
-
Prepare various concentrations of Diprophylline in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared Diprophylline solutions to the respective wells. Include a vehicle control (medium without Diprophylline).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HBECs
-
6-well plates
-
Diprophylline
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed HBECs in 6-well plates and treat with varying concentrations of Diprophylline for a specified duration (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Inflammatory Cytokines: ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), from HBECs.
Materials:
-
HBECs
-
24-well plates
-
Diprophylline
-
Lipopolysaccharide (LPS) (or another inflammatory stimulus)
-
Human IL-8 and TNF-α ELISA kits
-
Microplate reader
Procedure:
-
Seed HBECs in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of Diprophylline for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated, LPS alone, Diprophylline alone).
-
Collect the cell culture supernatants.
-
Perform the ELISA for IL-8 and TNF-α according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on a standard curve.
Analysis of Pro-inflammatory Signaling Pathways: Western Blotting
This technique is used to detect changes in the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB (p65) and p38 MAPK.
Materials:
-
HBECs
-
6-well plates
-
Diprophylline
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HBECs in 6-well plates with Diprophylline and/or LPS as described for the ELISA protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying Diprophylline's effects on HBECs.
Caption: Diprophylline's PDE inhibition signaling pathway.
Caption: Diprophylline's adenosine receptor antagonism pathway.
References
Application Notes and Protocols for Investigating the In Vivo Effects of Diprophylline in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diprophylline, a xanthine derivative, is utilized in the treatment of respiratory ailments such as asthma and bronchitis due to its bronchodilator and vasodilator properties.[1][2] Its mechanisms of action are primarily attributed to the inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[1][3][4] These actions lead to an increase in intracellular cyclic AMP (cAMP), resulting in the relaxation of bronchial smooth muscle. For researchers investigating novel therapeutic strategies for obstructive airway diseases, understanding the in vivo effects of Diprophylline in relevant animal models is crucial.
These application notes provide detailed protocols for evaluating the in vivo efficacy of Diprophylline in established murine models of asthma and Chronic Obstructive Pulmonary Disease (COPD). The protocols outlined below are based on standardized, peer-reviewed methodologies for inducing and assessing respiratory inflammation and hyperresponsiveness.
Animal Models
The most commonly employed and well-characterized animal models for studying asthma and COPD are the ovalbumin (OVA)-induced allergic asthma model in mice and the lipopolysaccharide (LPS)-induced COPD model in rats.
-
OVA-Induced Allergic Asthma Model (Mouse): This model mimics the key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.
-
LPS-Induced COPD Model (Rat): This model replicates the characteristic neutrophilic inflammation and pathological changes observed in the airways of COPD patients.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.
Table 1: Effect of Diprophylline on Airway Hyperresponsiveness (AHR) in OVA-Induced Asthmatic Mice
| Treatment Group | Dose (mg/kg) | Baseline Penh | Penh after Methacholine Challenge (6.25 mg/mL) | Penh after Methacholine Challenge (12.5 mg/mL) | Penh after Methacholine Challenge (25 mg/mL) | Penh after Methacholine Challenge (50 mg/mL) |
| Vehicle Control | - | |||||
| OVA-Sensitized | - | |||||
| Diprophylline | 10 | |||||
| Diprophylline | 25 | |||||
| Diprophylline | 50 | |||||
| Dexamethasone (Positive Control) | 1 |
*Penh (Enhanced Pause) is a dimensionless value calculated from whole-body plethysmography recordings and is used as a measure of airway obstruction.
Table 2: Effect of Diprophylline on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of OVA-Induced Asthmatic Mice
| Treatment Group | Dose (mg/kg) | Total Cells (x 10^5) | Macrophages (x 10^5) | Eosinophils (x 10^5) | Neutrophils (x 10^4) | Lymphocytes (x 10^4) |
| Vehicle Control | - | |||||
| OVA-Sensitized | - | |||||
| Diprophylline | 10 | |||||
| Diprophylline | 25 | |||||
| Diprophylline | 50 | |||||
| Dexamethasone (Positive Control) | 1 |
Table 3: Effect of Diprophylline on Inflammatory Cytokines in BAL Fluid of LPS-Induced COPD Rats
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | |||
| LPS-Induced | - | |||
| Diprophylline | 25 | |||
| Diprophylline | 50 | |||
| Diprophylline | 100 | |||
| Roflumilast (Positive Control) | 10 |
Table 4: Pharmacokinetic Parameters of Diprophylline in Rats
| Parameter | Value |
| Half-life (t1/2) | |
| Maximum Concentration (Cmax) | |
| Time to Maximum Concentration (Tmax) | |
| Area Under the Curve (AUC) | |
| Volume of Distribution (Vd) | |
| Clearance (CL) |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
Objective: To induce an allergic asthma phenotype in mice to evaluate the anti-inflammatory and bronchodilator effects of Diprophylline.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Methacholine
-
Diprophylline
-
Dexamethasone (positive control)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
Administer a control group with PBS and alum only.
-
-
Challenge:
-
From day 21 to 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer.
-
The control group is challenged with PBS aerosol.
-
-
Drug Administration:
-
Administer Diprophylline (e.g., 10, 25, 50 mg/kg) or vehicle control via i.p. injection or oral gavage 1 hour before each OVA challenge.
-
Administer Dexamethasone (1 mg/kg, i.p.) as a positive control.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Place mice in the plethysmography chamber and allow them to acclimatize.
-
Record baseline Penh values.
-
Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
-
Record Penh for 5 minutes following each nebulization.
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately after AHR measurement, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with 1 mL of ice-cold PBS three times.
-
Pool the recovered BAL fluid and centrifuge.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting.
-
-
Lung Histopathology:
-
After BAL, perfuse the lungs with PBS and fix with 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced COPD in Rats
Objective: To induce a COPD-like phenotype in rats to assess the anti-inflammatory effects of Diprophylline.
Materials:
-
8-10 week old male Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Diprophylline
-
Roflumilast (positive control)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Induction of COPD:
-
On days 1, 8, and 15, instill 100 µL of LPS solution (1 mg/mL in sterile saline) intratracheally into anesthetized rats.
-
Administer a control group with sterile saline only.
-
-
Drug Administration:
-
From day 16 to day 28, administer Diprophylline (e.g., 25, 50, 100 mg/kg) or vehicle control daily via oral gavage.
-
Administer Roflumilast (10 mg/kg) as a positive control.
-
-
Sample Collection:
-
On day 29, euthanize the rats.
-
Collect blood via cardiac puncture for serum separation.
-
Perform BAL as described in Protocol 1 (adjusting lavage volume for rat size, e.g., 5 mL).
-
-
Cytokine Analysis:
-
Centrifuge the BAL fluid and collect the supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the BAL fluid and serum using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Lung Histopathology:
-
Process the lung tissue for histopathological examination as described in Protocol 1 to assess inflammation and structural changes.
-
Visualization of Pathways and Workflows
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy Diprophylline; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Radioligand Binding Assays: Determining Diprophylline's Affinity for Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes, making them attractive targets for drug discovery.[2] Understanding the affinity and selectivity of compounds like Diprophylline for these receptor subtypes is essential for elucidating their pharmacological profiles and therapeutic potential.
Data Presentation: Binding Affinities of Xanthine Derivatives for Human Adenosine Receptors
While specific binding affinity data for Diprophylline at all four human adenosine receptor subtypes are not available in the reviewed literature, the following table presents the reported Ki (inhibition constant) values for the structurally related and well-characterized xanthines, theophylline and caffeine. This data provides a valuable reference for the expected range of activity for xanthine-based compounds at adenosine receptors. It is anticipated that Diprophylline, as a xanthine derivative, will also exhibit antagonist activity at these receptors.[1][3]
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Diprophylline | Data not available | Data not available | Data not available | Data not available |
| Theophylline | 3800[4] | - | - | - |
| Caffeine | ~40,000 - 50,000 | - | - | - |
Note: The Ki value for theophylline at the A1 receptor was determined in bovine brain membranes. The affinity of caffeine for adenosine receptors is generally in the micromolar range.
Signaling Pathways of Adenosine Receptors
Adenosine receptors mediate their physiological effects through different G-protein signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase activity and increase intracellular cAMP. The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
Caption: A1 and A3 Adenosine Receptor Signaling Pathway.
Caption: A2A and A2B Adenosine Receptor Signaling Pathway.
Experimental Protocols: Radioligand Binding Assay for Adenosine Receptors
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound, such as Diprophylline, for a specific adenosine receptor subtype.
Materials and Reagents
-
Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3). These can be prepared from transfected cell lines (e.g., HEK293, CHO) or sourced commercially.
-
Radioligand: A subtype-selective radiolabeled ligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, [3H]PSB-603 for A2B, [125I]AB-MECA for A3).
-
Test Compound: Diprophylline, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Compound: A high concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., Theophylline, NECA).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration system.
-
Scintillation counter.
Experimental Workflow
Caption: General Experimental Workflow for a Competitive Radioligand Binding Assay.
Detailed Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration suitable for the assay (typically 20-50 µg of protein per well). Homogenize gently to ensure a uniform suspension.
-
-
Assay Setup:
-
Set up a 96-well microplate. For each concentration of the test compound, as well as for total and non-specific binding, prepare triplicate wells.
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding compound at a high concentration (e.g., 10 µM Theophylline).
-
Test Compound Wells: Add 50 µL of Diprophylline at various concentrations (typically a serial dilution covering a range from 10-10 M to 10-4 M).
-
-
Reaction Initiation:
-
To all wells, add 50 µL of the radioligand diluted in assay buffer to a final concentration near its Kd value.
-
Add 100 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final assay volume is typically 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). Gentle agitation during incubation can be beneficial.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding and test compound wells.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This document provides a comprehensive guide for researchers interested in evaluating the binding affinity of Diprophylline for adenosine receptors using radioligand binding assays. While direct binding data for Diprophylline is currently limited, the provided protocols and comparative data for related xanthines offer a solid foundation for initiating such studies. The detailed methodologies and visual representations of signaling pathways and experimental workflows are intended to facilitate the design and execution of robust and reproducible experiments, ultimately contributing to a better understanding of the pharmacological profile of Diprophylline.
References
In Vitro Models for Unveiling the Anti-inflammatory Potential of Diprophylline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of Diprophylline in vitro. Diprophylline, a xanthine derivative, is known for its bronchodilator effects, and emerging evidence suggests its potential as an anti-inflammatory agent. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP has been shown to suppress inflammatory responses in various immune cells.
The following sections detail in vitro models and standardized protocols to assess the efficacy of Diprophylline in mitigating inflammatory processes. These models are essential for preclinical evaluation and for elucidating the molecular mechanisms underlying its anti-inflammatory effects.
Key In Vitro Models for Anti-inflammatory Studies
Several well-established in vitro models can be employed to study the anti-inflammatory effects of Diprophylline. The choice of model depends on the specific aspect of inflammation being investigated.
-
Macrophage Cell Lines (e.g., RAW 264.7, THP-1): Macrophages are key players in the inflammatory response. Murine RAW 264.7 cells and human THP-1 monocyte-derived macrophages are widely used to study the effects of compounds on the production of pro-inflammatory mediators. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a robust inflammatory response in these cells, characterized by the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the production of nitric oxide (NO).[1][2]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs represent a mixed population of primary immune cells, including lymphocytes and monocytes. They provide a more physiologically relevant model to study the immunomodulatory effects of drug candidates.[3] Stimulation with mitogens like phytohemagglutinin (PHA) or LPS can induce cytokine production.
-
Neutrophils: These are abundant immune cells that are among the first to respond to inflammation. Their activation leads to the release of reactive oxygen species (ROS) and pro-inflammatory mediators. The PDE4 inhibitor roflumilast has been shown to inhibit PDE4 activity in human neutrophils.[4]
-
Enzyme Inhibition Assays (e.g., COX-2, 5-LOX): While the primary target of Diprophylline is PDE, it is also valuable to investigate its effects on other key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) to rule out off-target effects.
Quantitative Data Summary
While specific quantitative data for Diprophylline's anti-inflammatory effects in vitro is limited in publicly available literature, data from related xanthine derivatives and PDE4 inhibitors provide a valuable reference for expected efficacy.
| Compound | Cell Line/System | Inflammatory Stimulus | Measured Endpoint | IC50 / % Inhibition | Reference |
| Theophylline | Human Peripheral Blood Mononuclear Cells | None (spontaneous production) | TNF-α Production | Slight inhibition (0.26 to 0.21 ng/mL) | [3] |
| Pentoxifylline | Human Newborn and Adult Blood | LPS | TNF-α and IL-1β Production | Dose-dependent inhibition (50-400 µmol/l) | |
| Roflumilast | Human Neutrophils | fMLP | PDE4 Activity | 0.8 nM | |
| Roflumilast | Human Monocytes | LPS | TNF-α Synthesis | 2-21 nM (IC value) | |
| Delpyxanthone A | RAW 264.7 cells | LPS | Nitric Oxide (NO) Production | 14.5 µM | |
| α-Mangostin | RAW 264.7 cells | LPS | Nitric Oxide (NO) Production | 28.2 µM |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory properties of Diprophylline.
Protocol 1: Determination of Diprophylline's Effect on Cytokine Production in LPS-Stimulated Macrophages
Objective: To quantify the inhibitory effect of Diprophylline on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Diprophylline
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Diprophylline (e.g., 1, 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Diprophylline).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the non-toxic concentration range of Diprophylline for subsequent experiments.
-
-
LPS Stimulation and Diprophylline Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of Diprophylline for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (a known anti-inflammatory drug).
-
-
Cytokine Measurement (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each Diprophylline concentration compared to the LPS-stimulated vehicle control.
-
Protocol 2: Investigation of Diprophylline's Effect on the NF-κB Signaling Pathway
Objective: To determine if Diprophylline's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway in LPS-stimulated macrophages.
Materials:
-
Materials from Protocol 1
-
Nuclear and cytoplasmic extraction kits
-
Western blotting reagents and equipment
-
Primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, and a loading control (e.g., β-actin or Lamin B1)
-
Secondary antibodies conjugated to HRP
Procedure:
-
Cell Culture, Stimulation, and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture, LPS stimulation (1 µg/mL for a shorter duration, e.g., 30-60 minutes), and Diprophylline pre-treatment.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Isolate nuclear and cytoplasmic protein fractions using a commercial extraction kit according to the manufacturer's protocol.
-
-
Western Blotting:
-
Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65 (for total protein), phospho-IκBα, and IκBα overnight at 4°C. Use β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction as loading controls.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls. Analyze the ratio of phosphorylated to total protein to assess pathway activation.
-
Visualizations
References
- 1. In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of macrophage TNF alpha, IL-1, IL-6, and PGE2 production by DTH-initiating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Application Notes and Protocols for Evaluating the Synergistic Effects of Diprophylline with Beta-Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of different classes of bronchodilators is a cornerstone of therapy for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This approach can lead to enhanced therapeutic efficacy and potentially a reduction in side effects compared to monotherapy. Diprophylline, a xanthine derivative, and beta-agonists are two classes of bronchodilators that act via distinct mechanisms. Diprophylline primarily acts as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and reduced bronchoconstriction.[1] Beta-agonists, on the other hand, stimulate beta-2 adrenergic receptors, which activates adenylyl cyclase and also results in increased intracellular cAMP. The convergence of these pathways on the second messenger cAMP provides a strong rationale for expecting synergistic or additive effects when these drugs are co-administered.
These application notes provide detailed methodologies for evaluating the synergistic effects of diprophylline in combination with beta-agonists, utilizing both in vitro and in vivo models. The protocols are designed to provide a robust framework for researchers to quantify the nature and magnitude of the interaction between these two classes of drugs.
Core Concepts in Synergy Evaluation
The interaction between two drugs can be synergistic, additive, or antagonistic.
-
Synergism: The combined effect of two drugs is greater than the sum of their individual effects.[2]
-
Additivity: The combined effect of two drugs is equal to the sum of their individual effects.[2]
-
Antagonism: The combined effect of two drugs is less than the sum of their individual effects.[2]
Two primary quantitative methods are widely accepted for the evaluation of drug synergy:
-
Isobolographic Analysis: This graphical method involves plotting the doses of two drugs that produce a specific level of effect.[3] A line connecting the doses of the individual drugs that produce this effect is the "line of additivity." If the combination of doses that produce the same effect falls below this line, the interaction is synergistic. If it falls on the line, it is additive, and if it is above the line, it is antagonistic.
-
Combination Index (CI) Method (Chou-Talalay): This method provides a quantitative measure of the interaction. The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Signaling Pathways and Rationale for Synergy
The synergistic potential of diprophylline and beta-agonists stems from their distinct but convergent mechanisms of action on airway smooth muscle cells, both leading to an increase in intracellular cAMP levels and subsequent bronchodilation.
-
Beta-Agonist Pathway: Beta-agonists bind to beta-2 adrenergic receptors (β2-AR), which are G-protein coupled receptors (GPCRs). This activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Diprophylline Pathway: Diprophylline, a xanthine derivative, inhibits phosphodiesterases (PDEs), particularly PDE4, which are enzymes responsible for the breakdown of cAMP to AMP. By inhibiting PDE, diprophylline prevents the degradation of cAMP, thus increasing its intracellular concentration. Additionally, diprophylline can act as an antagonist at adenosine receptors, which can mediate bronchoconstriction.
The simultaneous stimulation of cAMP production by beta-agonists and inhibition of its degradation by diprophylline can lead to a more pronounced and sustained elevation of intracellular cAMP, resulting in enhanced protein kinase A (PKA) activation and ultimately, greater relaxation of the airway smooth muscle.
Experimental Protocols
In Vitro Evaluation: Guinea Pig Tracheal Ring Relaxation Assay
This ex vivo model is a classical pharmacological preparation to assess the relaxant effects of bronchodilators on airway smooth muscle.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a male Hartley guinea pig (250-500 g).
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Suspend each ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
-
Experimental Procedure:
-
Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Induce a stable contraction with a contractile agent such as histamine (10⁻⁶ M) or methacholine (10⁻⁷ M).
-
Once the contraction is stable, perform cumulative concentration-response curves for:
-
Diprophylline alone.
-
A beta-agonist (e.g., salbutamol, isoproterenol) alone.
-
A fixed-ratio combination of diprophylline and the beta-agonist.
-
-
-
Data Analysis:
-
Record the relaxation at each concentration as a percentage of the maximal relaxation induced by a standard relaxant (e.g., a high concentration of isoproterenol).
-
Plot the concentration-response curves and determine the EC₅₀ (the concentration that produces 50% of the maximal effect) for each drug and the combination.
-
Perform isobolographic analysis and calculate the Combination Index (CI) to determine the nature of the interaction.
-
Data Presentation:
| Drug/Combination | EC₅₀ (μM) - Illustrative Data |
| Diprophylline | 150 |
| Beta-agonist (Isoproterenol) | 0.01 |
| Combination (1:1 ratio) | See Isobologram and CI |
| Effect Level | (D) Diprophylline (μM) | (D) Isoproterenol (μM) | (Dx) Diprophylline (μM) | (Dx) Isoproterenol (μM) | Combination Index (CI) | Interaction |
| 50% | 30 | 0.002 | 150 | 0.01 | 0.4 | Synergy |
| 75% | 60 | 0.005 | 300 | 0.025 | 0.4 | Synergy |
| 90% | 120 | 0.01 | 600 | 0.05 | 0.4 | Synergy |
Note: The data in the tables are for illustrative purposes and should be determined experimentally.
In Vitro Evaluation: Intracellular cAMP Measurement in Human Airway Smooth Muscle (HASM) Cells
This assay directly measures the intracellular second messenger involved in the bronchodilatory effects of both drugs.
Protocol:
-
Cell Culture:
-
Culture primary human airway smooth muscle (HASM) cells in an appropriate growth medium until confluent.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
cAMP Assay (using a kit like cAMP-Glo™):
-
Wash the cells with a serum-free medium and pre-incubate with a PDE inhibitor (if not studying diprophylline's PDE inhibitory effect) for 15-30 minutes.
-
Treat the cells with various concentrations of:
-
Diprophylline alone.
-
A beta-agonist alone.
-
A combination of diprophylline and the beta-agonist.
-
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., using a luminescence-based assay).
-
-
Data Analysis:
-
Generate concentration-response curves for cAMP production.
-
Determine the EC₅₀ for each drug and the combination.
-
Analyze for synergy using isobolographic analysis and the Combination Index method.
-
Data Presentation:
| Drug/Combination | EC₅₀ for cAMP production (nM) - Illustrative Data |
| Diprophylline | 5000 |
| Beta-agonist (Salbutamol) | 10 |
| Combination (1:1 ratio) | See Isobologram and CI |
In Vivo Evaluation: Ovalbumin-Induced Allergic Asthma Mouse Model
This model mimics key features of allergic asthma, including airway hyperresponsiveness (AHR), and is suitable for evaluating the in vivo efficacy of bronchodilator combinations.
Protocol:
-
Sensitization:
-
Sensitize BALB/c mice on days 0 and 14 with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide.
-
-
Challenge and Treatment:
-
On days 21, 22, and 23, challenge the sensitized mice with an aerosolized solution of OVA.
-
Administer the test compounds (diprophylline, beta-agonist, or their combination) via an appropriate route (e.g., intraperitoneal, oral, or inhalation) 30-60 minutes before each OVA challenge.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph or a specialized lung function measurement system.
-
Measure the baseline airway resistance and then administer increasing concentrations of a bronchoconstrictor, such as methacholine, via nebulization.
-
Record the changes in airway resistance to determine the provocative concentration of methacholine that causes a 200% increase in lung resistance (PC₂₀₀).
-
-
Data Analysis:
-
Compare the PC₂₀₀ values between the different treatment groups. A higher PC₂₀₀ value indicates a greater protective effect against bronchoconstriction.
-
Analyze the data for synergistic effects by comparing the effect of the combination to the effects of the individual drugs.
-
Data Presentation:
| Treatment Group | PC₂₀₀ of Methacholine (mg/mL) - Illustrative Data |
| Vehicle Control | 2.5 |
| Diprophylline (10 mg/kg) | 5.0 |
| Beta-agonist (0.1 mg/kg) | 7.5 |
| Combination | 15.0 |
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for the preclinical evaluation of the synergistic effects of diprophylline and beta-agonists. By employing a combination of in vitro and in vivo models and utilizing robust quantitative analyses such as isobolography and the Combination Index method, researchers can gain a thorough understanding of the pharmacodynamic interactions between these two important classes of bronchodilators. This knowledge is crucial for the rational design of combination therapies for obstructive airway diseases, with the ultimate goal of improving patient outcomes.
References
Formulation of Diprophylline for Preclinical In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Diprophylline (also known as Dyphylline) for use in preclinical in vivo research. The information is intended to guide researchers in preparing appropriate dosing solutions for administration in animal models.
Introduction to Diprophylline
Diprophylline is a xanthine derivative with bronchodilator and vasodilator properties.[1][2][3] It functions as a competitive inhibitor of phosphodiesterase (PDE) and an antagonist of adenosine A1 and A2 receptors.[4][5] This dual mechanism of action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of smooth muscle, particularly in the bronchial airways. Its therapeutic potential is explored in respiratory conditions such as asthma and chronic bronchitis.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of Diprophylline is presented in Table 1.
Table 1: Physicochemical Properties of Diprophylline
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₄O₄ | |
| Molecular Weight | 254.24 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Water Solubility | Freely soluble (1 g in 3 mL at 25°C) | |
| Solubility in PBS (pH 7.2) | Approximately 1 mg/mL. Another source indicates 100 mg/mL with ultrasonication. | |
| Solubility in DMSO | 10 mg/mL and 50 mg/mL | |
| Solubility in Ethanol | Approximately 1 mg/mL |
Formulation Protocols for In Vivo Studies
The choice of formulation for Diprophylline depends on the intended route of administration and the required dose. Below are recommended protocols for preparing solutions for oral and intravenous administration.
Oral Administration (Gavage)
For oral administration in rodents, Diprophylline can be formulated as a solution or suspension. Given its moderate water solubility, simple aqueous vehicles can often be used. However, for higher concentrations or to improve stability, co-solvents may be employed.
Table 2: Recommended Vehicles for Oral Formulation of Diprophylline
| Vehicle Composition | Achievable Concentration | Notes | Reference(s) |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL | Prepare fresh. May require gentle warming or sonication to aid dissolution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | Suitable for increasing the solubility of poorly soluble compounds. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | A common vehicle for compounds with low aqueous solubility. |
Experimental Protocol: Preparation of Diprophylline Solution (10 mg/mL) for Oral Gavage in Mice
This protocol provides a method for preparing a 10 mg/mL solution of Diprophylline in a vehicle containing DMSO and corn oil.
Materials:
-
Diprophylline powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the required amount of Diprophylline powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of Diprophylline.
-
In a sterile microcentrifuge tube, dissolve the Diprophylline powder in 100 µL of DMSO.
-
Vortex the mixture until the Diprophylline is completely dissolved. Gentle warming in a water bath or brief sonication can be used to aid dissolution if necessary.
-
Add 900 µL of corn oil to the DMSO solution.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
Intravenous Administration
For intravenous (IV) administration, it is crucial to use a sterile, well-tolerated vehicle that ensures the complete solubility of Diprophylline to prevent precipitation in the bloodstream.
Table 3: Recommended Vehicle for Intravenous Formulation of Diprophylline
| Vehicle Composition | Achievable Concentration | Notes | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | Filter the final solution through a 0.22 µm sterile filter before injection. |
Experimental Protocol: Preparation of Diprophylline Solution (3 mg/mL) for Intravenous Injection in Rats
This protocol details the preparation of a 3 mg/mL sterile solution of Diprophylline for IV administration.
Materials:
-
Diprophylline powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a stock solution of Diprophylline in DMSO (e.g., 30 mg/mL).
-
To a sterile tube, add 100 µL of the Diprophylline stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution to ensure complete mixing.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube or directly for administration.
Preclinical Dosing
The appropriate dose of Diprophylline for in vivo studies will vary depending on the animal model, the disease state being investigated, and the desired therapeutic effect. The following table summarizes some reported preclinical doses.
Table 4: Reported Preclinical Doses of Diprophylline and Related Compounds
| Animal Model | Route of Administration | Dose | Compound | Reference(s) |
| Rat | Oral Gavage | 20 mg/kg | Diprophylline | A study on a related compound provides this as a reference. |
| Rat | Intravenous | 2.5, 10, 20, and 40 mg/kg | Enprofylline |
It is recommended to perform dose-ranging studies to determine the optimal dose for a specific experimental paradigm.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Formulation and Administration
The following diagram illustrates the general workflow for preparing and administering Diprophylline formulations in preclinical studies.
Diprophylline Signaling Pathway
Diprophylline exerts its effects through the inhibition of phosphodiesterase and antagonism of adenosine receptors, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy Diprophylline; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Using Diprophylline as a Tool Compound to Study Xanthine-Sensitive Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline, a xanthine derivative, serves as a valuable tool compound for the investigation of xanthine-sensitive signaling pathways. Its utility in research stems from its dual mechanism of action as a non-selective phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist.[1][2][3][4][5] This allows researchers to probe the complex interplay between cyclic nucleotide signaling and purinergic reception in a variety of physiological and pathophysiological processes.
Xanthine-sensitive pathways are integral to numerous cellular functions, including smooth muscle relaxation, inflammation, neurotransmission, and cardiovascular regulation. Dysregulation of these pathways is implicated in a range of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disorders. Diprophylline, by modulating key components of these pathways, enables the elucidation of their roles in health and disease, and facilitates the screening and characterization of novel therapeutic agents.
These application notes provide a comprehensive guide to utilizing Diprophylline as a tool compound, including its pharmacological profile, detailed experimental protocols for studying its effects on xanthine-sensitive pathways, and visualizations of the relevant signaling cascades.
Pharmacological Profile of Diprophylline
Diprophylline's primary mechanisms of action are:
-
Non-selective Phosphodiesterase (PDE) Inhibition: Diprophylline inhibits various PDE isoenzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Diprophylline leads to an accumulation of intracellular cAMP and cGMP, thereby potentiating their downstream signaling effects.
-
Non-selective Adenosine Receptor Antagonism: Diprophylline acts as an antagonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). By blocking the binding of endogenous adenosine, Diprophylline can modulate a wide array of physiological responses mediated by these receptors.
Data Presentation: Comparative Potency of Xanthine Derivatives
Table 1: Comparative Adenosine Receptor Antagonist Activity of Xanthine Derivatives
| Compound | A1 Receptor (Ki) | A2 Receptor (Ki) | Notes |
| Xanthine | 170 µM | 93 µM | Parent compound, for baseline comparison. |
| Diprophylline | Less potent than Xanthine | Less potent than Xanthine | Generally considered a weak adenosine receptor antagonist. |
| Theophylline | ~10 µM | ~10 µM | A widely studied non-selective antagonist. |
| Caffeine | More potent than Xanthine | More potent than Xanthine | Non-selective antagonist. |
| 1,3-Diethyl-8-phenylxanthine | - | 0.2 µM | Potent A2 antagonist. |
| PACPX | 0.3 - 8.6 nM | - | Highly potent and selective A1 antagonist. |
Table 2: Comparative Phosphodiesterase (PDE) Inhibitory Activity of Xanthine Derivatives
| Compound | PDE Isoform(s) Inhibited | IC50 | Notes |
| Diprophylline | Non-selective | Data not readily available | Generally considered a weak, non-selective PDE inhibitor. |
| Theophylline | Non-selective | ~100 - 1000 µM | A well-characterized non-selective PDE inhibitor. |
| Propentofylline | PDE II (cGMP-stimulated) | 20 µM | Shows some selectivity for PDE II. |
| Pentoxifylline | Non-selective | In the 10⁻⁴ M range | Modest inhibitor of cAMP-specific isoforms. |
Signaling Pathway Diagrams
To visualize the mechanisms of action of Diprophylline, the following diagrams illustrate the key xanthine-sensitive pathways.
Caption: Xanthine-Sensitive Signaling Pathways.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of Diprophylline on xanthine-sensitive pathways.
Protocol 1: Measurement of Intracellular cAMP Levels in Airway Smooth Muscle Cells
This protocol is designed to assess the effect of Diprophylline on cAMP levels in human airway smooth muscle cells (hASMCs), a key cell type in respiratory physiology.
Materials:
-
Human Airway Smooth Muscle Cells (hASMCs)
-
Cell culture medium (e.g., SmGM-2)
-
Diprophylline
-
Forskolin (positive control, adenylyl cyclase activator)
-
IBMX (3-isobutyl-1-methylxanthine, a broad-spectrum PDE inhibitor, for comparison)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Procedure:
-
Cell Culture: Culture hASMCs in appropriate medium until they reach 80-90% confluency in 24-well plates.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.
-
Pre-incubation: Wash the cells with PBS and pre-incubate with serum-free medium for 30 minutes at 37°C.
-
Treatment: Add Diprophylline at various concentrations (e.g., 1 µM, 10 µM, 100 µM) to the cells. Include wells with vehicle control, Forskolin (e.g., 10 µM) as a positive control, and IBMX (e.g., 100 µM) for comparison.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates following the kit's protocol.
-
Data Analysis: Measure the signal using a plate reader and calculate the cAMP concentration based on a standard curve. Normalize the data to the protein concentration of each lysate.
Caption: Workflow for cAMP Measurement.
Protocol 2: Measurement of Intracellular cGMP Levels in Human Platelets
This protocol details the measurement of cGMP in human platelets to investigate the PDE inhibitory effects of Diprophylline in a different cellular context.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., ACD solution)
-
Platelet-rich plasma (PRP) preparation reagents
-
Sodium nitroprusside (SNP, a nitric oxide donor to stimulate cGMP production)
-
Diprophylline
-
Sildenafil (a selective PDE5 inhibitor, for comparison)
-
Cell lysis buffer
-
cGMP assay kit (e.g., ELISA)
-
Plate reader
Procedure:
-
Platelet Isolation: Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).
-
Platelet Preparation: Wash and resuspend the platelets in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of 2-5 x 10⁸ cells/mL.
-
Pre-incubation: Pre-incubate the platelet suspension with Diprophylline at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 10 minutes at 37°C. Include a set with Sildenafil (e.g., 1 µM) for comparison.
-
Stimulation: Add SNP (e.g., 10 µM) to stimulate cGMP production and incubate for a further 5-10 minutes.
-
Lysis: Stop the reaction and lyse the platelets according to the cGMP assay kit's instructions.
-
cGMP Measurement: Perform the cGMP assay on the lysates.
-
Data Analysis: Measure the signal and calculate the cGMP concentration.
Caption: Workflow for cGMP Measurement.
Protocol 3: Adenosine Receptor Antagonism in Mast Cells
This protocol uses a human mast cell line (e.g., HMC-1) to evaluate the adenosine receptor antagonist activity of Diprophylline by measuring its ability to inhibit adenosine-induced cytokine release.
Materials:
-
Human mast cell line (HMC-1)
-
Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with supplements)
-
NECA (5'-N-Ethylcarboxamidoadenosine, a stable adenosine analog)
-
Diprophylline
-
Theophylline (for comparison)
-
ELISA kit for a relevant cytokine (e.g., IL-8)
Procedure:
-
Cell Culture: Culture HMC-1 cells in suspension.
-
Cell Plating: Seed the cells in 24-well plates at a density of 1 x 10⁶ cells/mL.
-
Pre-treatment: Pre-treat the cells with various concentrations of Diprophylline (e.g., 10 µM, 100 µM, 1 mM) or vehicle for 30 minutes. Include wells with Theophylline for comparison.
-
Stimulation: Stimulate the cells with NECA (e.g., 10 µM) for 24 hours to induce cytokine production.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentration of the chosen cytokine (e.g., IL-8) in the supernatants using an ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of NECA-induced cytokine release by Diprophylline.
Caption: Workflow for Adenosine Receptor Antagonism Assay.
Conclusion
Diprophylline is a versatile tool compound for dissecting the complexities of xanthine-sensitive signaling pathways. Its dual action as a non-selective PDE inhibitor and adenosine receptor antagonist allows for the broad interrogation of these pathways in various cellular and tissue contexts. While its potency is generally considered to be lower than more selective agents, its well-characterized nature and broad activity profile make it an excellent initial tool for exploratory studies. The protocols and information provided in these application notes offer a solid foundation for researchers to effectively utilize Diprophylline in their investigations of xanthine-sensitive mechanisms in health and disease.
References
- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.14 Xanthine Derivatives – Nursing Pharmacology [wtcs.pressbooks.pub]
- 3. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Why CAS 479-18-5 Diprophylline is Essential for Biochemical Research-FUERTAL PHARMACEUTICAL | The Antiviral Drug Tenofovir [en.fuertaichem.com]
- 5. Diprophylline | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pharmacokinetic Study of Diprophylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting a pharmacokinetic study of Diprophylline in a preclinical rat model. The protocols outlined below cover animal handling, drug administration, sample collection, and bioanalytical quantification, adhering to established scientific and regulatory standards.
Introduction
Diprophylline is a xanthine derivative used as a bronchodilator and vasodilator for the treatment of respiratory conditions such as asthma and bronchitis.[1][2][3] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[1][4] Understanding the pharmacokinetic profile of Diprophylline is crucial for optimizing dosage regimens and ensuring its therapeutic efficacy and safety. This document outlines a comprehensive experimental design for a pharmacokinetic study of Diprophylline in rats.
Signaling Pathway
Diprophylline primarily exerts its effects through the modulation of the adenosine and phosphodiesterase signaling pathways. As a competitive inhibitor of phosphodiesterase, it prevents the degradation of cAMP, leading to its accumulation. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in bronchodilation. Additionally, by acting as an adenosine receptor antagonist, Diprophylline blocks the effects of adenosine, which can cause bronchoconstriction.
Diprophylline Signaling Pathway
Experimental Design and Protocols
This study will utilize a parallel-group design with male Wistar rats. The animals will be administered a single oral dose of Diprophylline, and blood samples will be collected at predetermined time points to characterize the plasma concentration-time profile.
Experimental Workflow
The overall workflow for the pharmacokinetic study is depicted below.
Experimental Workflow
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Diprophylline | Sigma-Aldrich | Analytical Standard |
| Theophylline (Internal Standard) | Sigma-Aldrich | Analytical Standard |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Water | Milli-Q System | HPLC Grade |
| Formic Acid | Sigma-Aldrich | ACS Reagent Grade |
| Heparin Sodium Salt | Sigma-Aldrich | BioReagent |
| Saline, 0.9% | Baxter | Sterile |
Animal Protocol
-
Species: Male Wistar rats
-
Weight: 200-250 g
-
Housing: Animals will be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals will be acclimatized for at least one week prior to the experiment.
-
Fasting: Animals will be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Dosing Protocol
-
Dose Formulation: Prepare a 10 mg/mL solution of Diprophylline in 0.9% sterile saline.
-
Dose Administration: Administer a single oral dose of 20 mg/kg Diprophylline via oral gavage. The dosing volume should not exceed 10 mL/kg.
Blood Sampling Protocol
-
Anesthesia: Lightly anesthetize the rats using isoflurane.
-
Sampling Site: Collect blood samples from the lateral saphenous vein.
-
Sampling Time Points: Collect approximately 0.2 mL of blood at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.
-
Sample Collection: Collect blood into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: HPLC-UV
A validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method will be used to quantify Diprophylline concentrations in rat plasma.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 273 nm |
| Internal Standard (IS) | Theophylline |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Theophylline, 10 µg/mL).
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation:
The bioanalytical method will be validated according to the International Council for Harmonisation (ICH) M10 guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, and stability.
Data Presentation and Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Expected Pharmacokinetic Profile (Based on Human Data)
While rat-specific data is ideal, human pharmacokinetic data for an oral solution of Diprophylline can provide an initial estimate.
| Parameter | Expected Value (Mean ± SD) |
| Cmax (µg/mL) | 33.7 ± 3.7 |
| Tmax (h) | 0.33 ± 0.0 |
| AUC(0-t) (µg·h/mL) | 108.4 ± 12.1 |
| t1/2 (h) | 2.16 ± 0.18 |
Note: These values are from human studies and may differ in rats. They are provided here as a guide for study design.
Conclusion
This document provides a comprehensive and detailed protocol for conducting a pharmacokinetic study of Diprophylline in rats. Adherence to these guidelines will ensure the generation of high-quality, reliable data that can be used to accurately characterize the absorption, distribution, metabolism, and excretion of Diprophylline, thereby supporting its continued development and clinical use.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Pharmacokinetics and bioavailability of three dyphylline preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Poor Peak Shape in Diprophylline HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Diprophylline. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing Diprophylline?
A1: Peak tailing for Diprophylline, a basic compound, is frequently caused by secondary interactions between the analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2] To mitigate this, consider using a modern, well-end-capped column or a column with a stationary phase designed to shield silanol activity. Adjusting the mobile phase pH to a lower value (e.g., pH 3-4) can also help by protonating the silanol groups and reducing unwanted interactions.[2][3]
Q2: My Diprophylline peak is fronting. What are the likely causes?
A2: Peak fronting in HPLC is often a result of column overloading, where either the injected sample concentration or volume is too high.[4] This saturates the stationary phase at the column inlet, causing some of the analyte to travel through the column more quickly. Another common cause is a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a solvent significantly stronger than the mobile phase.
Q3: Why is my Diprophylline peak broader than expected?
A3: Peak broadening can stem from several factors. These include issues with the column, such as degradation or the presence of voids, and extra-column effects like excessive tubing length or a large detector cell volume. Inappropriate mobile phase conditions, such as a pH close to the analyte's pKa or insufficient buffer capacity, can also contribute to broader peaks. For Diprophylline, which is freely soluble in water, ensuring it is fully dissolved in a solvent compatible with the mobile phase is crucial to prevent on-column diffusion.
Q4: I am observing split peaks for Diprophylline. How can I troubleshoot this?
A4: Split peaks can indicate a few problems. A common cause is a partially blocked frit at the column inlet, which disrupts the sample band. Voids or channels in the column packing material can also lead to a split flow path and, consequently, split peaks. Additionally, if the sample solvent is too strong compared to the mobile phase, it can cause the sample to band improperly on the column, resulting in a distorted or split peak. It's also worth considering if the mobile phase pH is too close to the pKa of Diprophylline, which could lead to the presence of both ionized and non-ionized forms.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for Diprophylline is asymmetrical with a "tail" extending from the back of the peak.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a highly end-capped C18 column or a column with a polar-embedded stationary phase to shield residual silanols. Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of silanol groups. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Metal Chelation | If using a silica-based column, trace metals in the silica matrix can interact with Diprophylline. Add a competing agent like a low concentration of EDTA to the mobile phase. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, consider replacing the column. |
Issue 2: Peak Fronting
Symptoms: The peak for Diprophylline is asymmetrical with a leading edge that is less steep than the trailing edge.
| Potential Cause | Recommended Solution |
| Mass Overload | Decrease the concentration of the sample being injected. |
| Volume Overload | Reduce the volume of the sample being injected. |
| Incompatible Sample Solvent | Dissolve the Diprophylline sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Degradation (Void) | A void at the head of the column can sometimes cause fronting. This can be confirmed by reversing and flushing the column (if permissible by the manufacturer). If a void is present, the column will likely need to be replaced. |
Issue 3: Peak Broadening
Symptoms: The Diprophylline peak is wider than in previous analyses, leading to decreased resolution and sensitivity.
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume. |
| Column Deterioration | The column may be nearing the end of its life. This can be tested by running a standard on a new, identical column. If the peak shape improves, the old column should be replaced. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. For Diprophylline, a lower pH is generally recommended for good peak shape on silica-based columns. |
| Insufficient Mobile Phase Buffering | Use an adequate concentration of a suitable buffer (e.g., 20-50 mM phosphate or acetate) to maintain a stable pH throughout the analysis. |
Issue 4: Split Peaks
Symptoms: The peak for Diprophylline appears as two or more closely eluting peaks.
| Potential Cause | Recommended Solution |
| Partially Clogged Column Frit | Back-flush the column (if the manufacturer's instructions permit) to dislodge any particulate matter. If this is unsuccessful, the frit or the entire column may need to be replaced. |
| Column Bed Void or Channeling | This is a sign of column degradation. The column should be replaced. |
| Sample Solvent Incompatibility | The sample may be precipitating on the column or the solvent may be too strong. Prepare the sample in the mobile phase or a weaker solvent. |
| Co-eluting Impurity | A compound with a very similar retention time may be present. Modify the mobile phase composition or gradient to improve resolution. |
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of Diprophylline
This protocol provides a starting point for the analysis of Diprophylline and can be optimized to improve peak shape.
1. Sample Preparation:
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Accurately weigh and dissolve a suitable amount of Diprophylline standard or sample in the mobile phase to achieve a final concentration within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended) |
| Mobile Phase | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 273 nm |
| Run Time | 10 minutes |
3. System Suitability:
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Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
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The tailing factor for the Diprophylline peak should be between 0.8 and 1.5.
Visual Troubleshooting Workflows
References
Overcoming solubility issues of Diprophylline in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility issues with Diprophylline in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Diprophylline and what is its primary mechanism of action?
Diprophylline (also known as Dyphylline) is a xanthine derivative with bronchodilator and vasodilator properties.[1][2] It is used in the treatment of respiratory disorders such as asthma and bronchitis.[2][3] Its primary mechanisms of action are the inhibition of phosphodiesterase (PDE) and the antagonism of adenosine receptors.[1]
Q2: What is the reported solubility of Diprophylline?
Diprophylline is generally considered to be freely soluble in water. Quantitative data from various sources are summarized in the table below.
Q3: Why am I observing precipitation when I add my Diprophylline stock solution to the cell culture medium?
Even though Diprophylline is water-soluble, precipitation can occur when a concentrated stock solution is added to complex cell culture media. This can be due to several factors:
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"Salting out" effect: The high concentration of salts and other components in the media can reduce the solubility of Diprophylline.
-
pH shifts: The pH of your stock solution and the cell culture medium may differ, leading to a change in the ionization state and solubility of the compound.
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Interactions with media components: Diprophylline may interact with proteins or other macromolecules in the serum or media supplements, causing it to precipitate.
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Solvent shock: If using a co-solvent like DMSO, rapid dilution into the aqueous environment of the media can cause the drug to crash out of solution.
Troubleshooting Guide
Issue: Precipitate formation upon addition of Diprophylline to cell culture medium.
Solution 1: Optimize Stock Solution Preparation
The first step is to ensure your Diprophylline stock solution is properly prepared.
-
Recommended Solvents: Based on its high water solubility, sterile, deionized water is the preferred solvent for preparing a Diprophylline stock solution. If you encounter solubility issues, Dimethyl sulfoxide (DMSO) can be used as a co-solvent.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 100 mM in sterile water or DMSO). This allows for a small volume to be added to your culture medium, minimizing the risk of solvent-induced toxicity and precipitation.
-
Ensuring Complete Dissolution: After adding the solvent, ensure the Diprophylline is completely dissolved. Gentle warming (to no more than 37°C) and vortexing or sonication can aid in dissolution. Visually inspect the solution for any undissolved particles before use.
Solution 2: Modify the Dilution Protocol
How you introduce the stock solution into the cell culture medium is critical.
-
Gradual Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. For example, first, dilute the stock into a smaller volume of serum-free media, and then add this intermediate dilution to your final culture volume.
-
Pre-warming Media: Pre-warm the cell culture medium to 37°C before adding the Diprophylline stock solution. This can help maintain the solubility of the compound.
-
Mixing Technique: Add the stock solution dropwise to the medium while gently swirling the flask or plate. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
Solution 3: Adjust the Final Concentration and Solvent Percentage
-
Lower Final Concentration: If precipitation persists, try working with a lower final concentration of Diprophylline in your experiments.
-
Minimize Co-Solvent Concentration: If using DMSO, ensure the final concentration in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.
Data Presentation
Table 1: Solubility of Diprophylline in Various Solvents
| Solvent | Reported Solubility | Source |
| Water | 33 g/100 mL (at 25 °C) | |
| Water | ≥ 17.17 mg/mL | |
| Ethanol (96%) | Slightly soluble | |
| Ethanol | ≥ 21.96 mg/mL (with ultrasonic and warming) | |
| DMSO | ≥ 7.8 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Diprophylline Stock Solution in Sterile Water
-
Materials:
-
Diprophylline powder (Molecular Weight: 254.24 g/mol )
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or incubator at 37°C
-
-
Procedure:
-
Weigh out 25.42 mg of Diprophylline powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water to the tube.
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Vortex the tube vigorously until the powder is completely dissolved.
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If needed, gently warm the solution to 37°C for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Preparation of a 100 mM Diprophylline Stock Solution in DMSO
-
Materials:
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Diprophylline powder (Molecular Weight: 254.24 g/mol )
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
-
-
Procedure:
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Weigh out 25.42 mg of Diprophylline powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
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Vortex the tube until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Caption: Signaling pathway of Diprophylline.
Caption: Experimental workflow for using Diprophylline in cell culture.
References
Optimizing Diprophylline Dosage for In Vivo Rodent Studies: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo rodent studies involving Diprophylline. The following sections offer frequently asked questions, detailed experimental protocols, and quantitative data to guide dosage selection and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Diprophylline in rodent models of respiratory disease?
While specific dose-ranging studies for Diprophylline in rodent models of asthma or COPD are not extensively published, a dose of 20 mg/kg administered via oral gavage has been used in rats to study its effects on jejunal contractility. For the related compound theophylline, doses in the range of 12.5 to 200 mg/kg have been explored in 14-day toxicity studies in rats and mice, with 400 mg/kg being acutely toxic for both species when administered by gavage.[1] Researchers should initiate pilot studies with a range of doses to determine the optimal therapeutic window for their specific model and disease indication.
Q2: What is the solubility of Diprophylline and what is a suitable vehicle for administration?
Diprophylline is freely soluble in water.[2] Specifically, 1 gram of Diprophylline dissolves in 3 mL of water at 25°C.[2] Given its high water solubility, sterile water or saline are the recommended vehicles for in vivo administration.
Q3: What are the known pharmacokinetic parameters of Diprophylline in rodents?
Currently, there is a lack of publicly available, detailed pharmacokinetic data for Diprophylline specifically in rats and mice. However, studies in humans have shown that Diprophylline has a relatively short elimination half-life of approximately 2 hours.[3][4] When planning rodent studies, it is important to consider this short half-life, as it may necessitate more frequent dosing to maintain therapeutic concentrations. Pharmacokinetic pilot studies in the chosen rodent strain are highly recommended to determine key parameters such as Cmax, Tmax, and AUC.
Q4: What are the potential adverse effects of Diprophylline in rodents?
Direct studies on the adverse effects of Diprophylline in rodents are limited. However, studies on the related methylxanthine, theophylline, in rats have shown clinical signs of toxicity including rapid respiration, squinting, and hunching at various doses. At higher doses, cardiac and gastric tissues were identified as potential target organs for toxicity. Researchers should carefully monitor animals for any signs of distress or adverse reactions, particularly at higher doses.
Q5: What is the mechanism of action of Diprophylline?
Diprophylline is a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, Diprophylline increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation (bronchodilation) and reduced inflammation. Some evidence also suggests that its anti-tumor effects may be mediated through the inhibition of the PI3K signaling pathway. The anti-inflammatory properties are thought to be linked to the inhibition of PDE type III and type IV isoenzymes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Insufficient dose- Dosing frequency too low for short half-life- Inappropriate route of administration for the model | - Conduct a dose-response study to identify the optimal therapeutic dose.- Increase dosing frequency based on pilot pharmacokinetic data or the known short half-life.- Consider alternative routes of administration (e.g., intraperitoneal, intravenous) if oral bioavailability is a concern. |
| Animal Distress or Toxicity | - Dose is too high- Rapid intravenous injection | - Reduce the dose.- For intravenous administration, ensure the injection is performed slowly to avoid acute toxicity.- Closely monitor animals for clinical signs of toxicity as noted for theophylline (e.g., rapid breathing, hunching). |
| Precipitation of Dosing Solution | - Incorrect solvent- Low temperature | - Diprophylline is highly soluble in water; ensure sterile water or saline is used as the vehicle.- Gently warm the solution to room temperature before administration. |
| Variability in Results | - Inconsistent dosing technique- Differences in animal strain, age, or sex | - Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intravenous injection).- Standardize the animal model parameters and report them clearly in the experimental methods. |
Quantitative Data Summary
Toxicity Data for Theophylline (a related compound) in Rodents
| Species | Route | Dose (mg/kg) | Observation |
| Mice | Gavage | 400 | Acutely toxic |
| Rats | Gavage | 400 | Acutely toxic |
| Rats | Gavage | 200 (twice daily) | Acutely toxic |
Human Pharmacokinetic Parameters for Diprophylline
| Parameter | Value |
| Elimination Half-Life | ~2 hours |
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in a Mouse Model of Allergic Asthma
This protocol provides a general framework. The specific doses of Diprophylline should be determined from pilot studies.
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Animal Model Induction:
-
Induce allergic asthma in mice (e.g., BALB/c strain) using a standard protocol, such as ovalbumin (OVA) sensitization and challenge. Briefly, sensitize mice with intraperitoneal injections of OVA emulsified in alum on days 0 and 14.
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From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.
-
-
Diprophylline Solution Preparation:
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Prepare a stock solution of Diprophylline in sterile saline at the desired concentration. Given its solubility of 1g in 3mL of water, creating concentrated solutions is feasible.
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Ensure the solution is at room temperature before administration.
-
-
Administration:
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Starting from day 21 (concurrent with the challenge phase), administer the prepared Diprophylline solution or vehicle control to the mice via oral gavage once or twice daily (depending on the desired dosing regimen).
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Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
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The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg).
-
-
Outcome Assessment:
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24-48 hours after the final OVA challenge and Diprophylline administration, assess airway inflammation and hyperresponsiveness.
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Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx (e.g., eosinophils, neutrophils).
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Measure airway hyperresponsiveness to a bronchoconstrictor agent like methacholine using whole-body plethysmography.
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Conduct histological analysis of lung tissue to assess inflammation and mucus production.
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Protocol 2: Intravenous Administration in Rats
This protocol details the procedure for a single intravenous injection.
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Animal Preparation:
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Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
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Place the rat on a heating pad to maintain body temperature.
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Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Diprophylline Solution Preparation:
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Prepare a sterile solution of Diprophylline in saline. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1-2 mL/kg).
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Filter-sterilize the solution using a 0.22 µm filter.
-
-
Injection Procedure:
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Place the rat in a suitable restrainer.
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Swab the tail with 70% ethanol to disinfect the injection site and improve vein visualization.
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Using a 27-30 gauge needle attached to a syringe containing the Diprophylline solution, carefully insert the needle into one of the lateral tail veins.
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Inject the solution slowly over 1-2 minutes.
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Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Injection Monitoring:
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Monitor the animal for any adverse reactions during and after the injection.
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For pharmacokinetic studies, collect blood samples at predetermined time points.
-
Visualizations
References
- 1. Studies on the short-term toxicity of theophylline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diprophylline | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Pharmacokinetics and bioavailability of three dyphylline preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diprophylline Stability and Assay in Aqueous Solutions
Welcome to the technical support center for Diprophylline analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Diprophylline in aqueous solutions during assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Diprophylline in aqueous solutions?
A1: The stability of Diprophylline in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like many xanthine derivatives, Diprophylline can be susceptible to hydrolysis and oxidation under certain conditions. Forced degradation studies are essential to understand its stability profile.[1][2]
Q2: At what pH is Diprophylline most stable?
A2: While specific quantitative data for Diprophylline is limited in publicly available literature, studies on the closely related compound Doxofylline indicate that it is relatively stable in neutral and acidic conditions but shows significant degradation under basic (alkaline) conditions. Therefore, it is recommended to maintain the pH of Diprophylline solutions in the neutral to slightly acidic range for optimal stability during assays.
Q3: Is Diprophylline sensitive to light?
A3: Yes, Diprophylline can be sensitive to light (photosensitive). It is advisable to protect Diprophylline solutions from light by using amber-colored glassware or by covering the containers with aluminum foil, especially during storage and sample preparation for assays.[2]
Q4: What are the recommended storage conditions for Diprophylline aqueous solutions?
A4: For short-term storage during an experiment, it is recommended to keep Diprophylline aqueous solutions refrigerated (2-8 °C) and protected from light. For long-term storage, it is best to prepare fresh solutions. If storage is necessary, freezing (-20 °C or below) may be an option, but freeze-thaw cycles should be minimized.
Q5: What are the common degradation products of Diprophylline?
A5: While specific degradation products of Diprophylline are not extensively documented in readily available literature, based on the degradation pathways of similar xanthine derivatives like Theophylline and Doxofylline, potential degradation products could result from hydrolysis of the amide bond in the xanthine ring and oxidation.[3][4] Forced degradation studies coupled with techniques like LC-MS/MS are necessary to identify and characterize the specific degradation products of Diprophylline.
Troubleshooting Guides
Issue 1: Inconsistent or low assay values for Diprophylline.
| Possible Cause | Troubleshooting Step |
| Degradation of Diprophylline in solution | - Prepare fresh solutions for each experiment. - Ensure the pH of the solution is in the neutral to slightly acidic range. - Protect solutions from light at all times. - Keep solutions cool (on ice or refrigerated) during sample preparation. |
| Inaccurate standard preparation | - Use a recently calibrated analytical balance. - Ensure the Diprophylline reference standard is of high purity and has been stored correctly. - Use calibrated volumetric flasks and pipettes. |
| Instrumental issues (HPLC or UV-Vis) | - Check the lamp intensity and detector performance. - Verify the mobile phase composition and flow rate for HPLC. - Ensure the spectrophotometer is properly calibrated. |
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | - Review the sample preparation and storage conditions to minimize degradation (see Issue 1). - If degradation is unavoidable, the analytical method must be "stability-indicating," meaning it can separate the parent drug from its degradation products. - Use forced degradation samples to identify the retention times of potential degradation products. |
| Contamination | - Use HPLC-grade solvents and fresh mobile phase. - Clean the injector and column thoroughly. - Analyze a blank (diluent) injection to check for system contamination. |
| Excipient interference (if analyzing a formulation) | - Analyze a placebo formulation (containing all excipients except Diprophylline) to identify any interfering peaks. |
Quantitative Data on Stability
Table 1: Summary of Forced Degradation Results for Doxofylline
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 15.20 |
| Base Hydrolysis | 0.01 M NaOH | 10 minutes | Room Temp | 20.50 |
| Oxidation | 30% H₂O₂ | 1 hour | Room Temp | 58.40 |
| Thermal Degradation | - | 48 hours | 80°C | 53.90 |
| Photolytic Degradation | UV light | 24 hours | Room Temp | 10.80 |
Disclaimer: This data is for Doxofylline and should be used as an indicative guide for Diprophylline. Actual degradation percentages for Diprophylline may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Diprophylline Assay
This protocol outlines a general approach for developing a stability-indicating HPLC method.
1. Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of Diprophylline (approximately 273 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of Diprophylline reference standard in the mobile phase or a suitable diluent (e.g., water:acetonitrile 50:50 v/v) at a concentration of 1 mg/mL.
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Prepare working standard solutions by diluting the stock solution to a suitable concentration range (e.g., 1-50 µg/mL).
3. Forced Degradation Study:
-
Acid Hydrolysis: Treat a Diprophylline solution (e.g., 100 µg/mL) with 0.1 M HCl at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize with an equivalent amount of 0.1 M NaOH.
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Base Hydrolysis: Treat a Diprophylline solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.
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Oxidative Degradation: Treat a Diprophylline solution with 3-30% H₂O₂ at room temperature for a specified time.
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Thermal Degradation: Heat a solid sample of Diprophylline or a solution at a high temperature (e.g., 80-100°C) for a specified time.
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Photolytic Degradation: Expose a Diprophylline solution to UV light (e.g., 254 nm) or sunlight for a specified duration.
4. Analysis:
-
Inject the standard solutions and the stressed samples into the HPLC system.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of Diprophylline.
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The method is considered stability-indicating if the Diprophylline peak is well-resolved from all degradation product peaks.
Protocol 2: UV-Vis Spectrophotometric Assay for Diprophylline
This protocol describes a basic UV-Vis spectrophotometric method for the quantification of Diprophylline in an aqueous solution.
1. Instrument and Parameters:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength Scan: 200-400 nm to determine the λmax.
-
Measurement Wavelength: λmax of Diprophylline (approximately 273 nm).
-
Blank: The same solvent used to prepare the solutions.
2. Standard Solution Preparation:
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Prepare a stock solution of Diprophylline reference standard in distilled water or a suitable buffer at a concentration of 100 µg/mL.
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Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 2 to 20 µg/mL.
3. Sample Preparation:
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Dilute the aqueous sample containing an unknown concentration of Diprophylline with the same solvent to fall within the concentration range of the calibration standards.
4. Measurement and Calculation:
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Measure the absorbance of the blank, standard solutions, and the sample solution at the λmax.
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Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of Diprophylline in the sample solution using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for assessing Diprophylline stability.
Caption: Troubleshooting logic for inconsistent assay results.
References
Technical Support Center: Managing Unexpected Side Effects of Diprophylline in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing unexpected side effects of Diprophylline in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diprophylline and what is its primary mechanism of action?
Diprophylline is a xanthine derivative used for its bronchodilator and vasodilator properties in the treatment of respiratory disorders like asthma and bronchitis.[1][2] Its primary mechanisms of action are the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP), and antagonism of adenosine receptors.[1] This results in the relaxation of smooth muscles, particularly in the bronchial tubes.
Q2: What are the expected and commonly observed side effects of Diprophylline and other xanthines in animal models?
Based on studies of Diprophylline and structurally related xanthines like theophylline and aminophylline, the following side effects are commonly anticipated:
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Central Nervous System (CNS) Stimulation: Increased activity, restlessness, tremors, and in high doses, convulsions or seizures.[3][4]
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Cardiovascular Effects: Tachycardia (increased heart rate) and potential for arrhythmias at higher doses.
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Gastrointestinal Disturbances: Nausea, vomiting, and potential for gastric irritation.
-
Behavioral Changes: Anxiogenic-like effects (increased anxiety-related behaviors) have been observed with xanthine derivatives in mice.
Q3: Are there any known unexpected or less common side effects of xanthine derivatives that I should be aware of?
Yes, some studies on xanthine derivatives have reported less common or unexpected side effects in animal models, which researchers should be mindful of when using Diprophylline:
-
Testicular Toxicity: Some xanthine derivatives have been shown to cause degeneration of the germ-producing epithelium in the testes of rats at high doses.
-
Renal Effects: Diprophylline is primarily excreted unchanged in the urine, and its tubular secretion can be inhibited by probenecid. While not inherently a side effect, alterations in renal function could impact Diprophylline clearance and potentiate other toxicities.
-
Hepatic Enzyme Induction: Theophylline has been shown to induce hepatic cytochrome P-450 enzymes in rats, which could alter the metabolism of Diprophylline or co-administered drugs.
-
Uterine Hypoplasia: Dose-related uterine hypoplasia has been observed in rats exposed to high concentrations of theophylline.
Troubleshooting Guides
Issue 1: Unexpected Seizures or Severe CNS Stimulation at Doses Previously Considered Safe.
Possible Causes:
-
Species or Strain Sensitivity: There can be significant variability in sensitivity to the CNS stimulant effects of xanthines between different species and even strains of animals. Rats have been shown to be more sensitive to the acute toxicity of theophylline than mice.
-
Drug Accumulation: Impaired renal or hepatic function in individual animals can lead to drug accumulation and unexpected toxicity.
-
Co-administration of other substances: Other compounds administered in the experiment could be potentiating the CNS effects of Diprophylline.
Troubleshooting Steps:
-
Immediate Care: If an animal experiences a seizure, ensure its safety by removing any potential hazards from its cage. Monitor its breathing and temperature.
-
Dose Reduction: In subsequent experiments, consider a dose reduction of at least 25-50% and a more gradual dose escalation.
-
Pharmacokinetic Analysis: If possible, collect blood samples to determine the plasma concentration of Diprophylline to assess for unexpected accumulation.
-
Review of Co-administered Substances: Carefully review all other substances the animals are receiving for any known interactions with xanthines or CNS stimulants.
-
Consider a Different Animal Model: If a particular species or strain proves to be consistently hypersensitive, switching to a less sensitive model may be necessary.
Issue 2: Significant Weight Loss or Decreased Food and Water Intake.
Possible Causes:
-
Gastrointestinal Irritation: Diprophylline, like other xanthines, can cause gastrointestinal upset, leading to decreased appetite.
-
CNS-Mediated Anorexia: The stimulant effects of Diprophylline can lead to a decrease in appetite.
-
General Malaise: The animal may be experiencing a general feeling of being unwell due to the drug's effects.
Troubleshooting Steps:
-
Monitor Food and Water Consumption Daily: Quantify daily intake to accurately assess the severity of the issue.
-
Provide Palatable Food: Offer highly palatable, soft, or wet food to encourage eating.
-
Subcutaneous Fluids: If dehydration is a concern, administer sterile isotonic fluids subcutaneously as per veterinary guidance and your approved animal protocol.
-
Dose Adjustment: A lower dose or a different dosing schedule (e.g., splitting the daily dose) may alleviate gastrointestinal side effects.
-
Route of Administration: If administering orally, consider if the formulation is causing local irritation.
Issue 3: Abnormal Reproductive or Urogenital Observations.
Possible Causes:
-
Hormonal Disruption: As suggested by findings with theophylline, high doses of xanthines may have effects on reproductive organs.
-
Testicular Toxicity: Direct toxic effects on the testes have been observed with some xanthine derivatives.
Troubleshooting Steps:
-
Detailed Necropsy: At the end of the study, perform a thorough gross and histopathological examination of the reproductive organs for all animals, including those that did not show overt clinical signs.
-
Include Reproductive Endpoints: In your study design, consider including endpoints such as sperm analysis for males and estrous cycle monitoring for females.
-
Consult a Veterinary Pathologist: Have any observed tissue abnormalities evaluated by a qualified veterinary pathologist.
-
Lower Dose Groups: Ensure your study includes lower dose groups to establish a No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity.
Quantitative Data Summary
Table 1: Acute Toxicity (LD50) of Xanthine Derivatives in Rodents
| Compound | Animal Model | Route of Administration | LD50 | Citation |
| Product containing Diprophylline | Rat | Oral | 317 mg/kg | |
| Product containing Diprophylline | Mouse | Oral | 270 mg/kg | |
| Aminophylline | Adult Rat | Subcutaneous | 202 mg/kg | |
| Aminophylline | Neonatal Rat | Subcutaneous | 169 mg/kg (24h) | |
| Aminophylline | Adult Mouse | - | - | |
| Caffeine | Adult Rat | Subcutaneous | 265 mg/kg | |
| Caffeine | Neonatal Rat | Subcutaneous | 220 mg/kg (24h) |
Disclaimer: The LD50 values for the "Product containing Diprophylline" are from a safety data sheet and may not represent the toxicity of pure Diprophylline. The composition of the product is not specified.
Table 2: Observed Side Effects of Theophylline in a 14-Day Gavage Study
| Animal Model | Dose (mg/kg) | Observed Side Effects | Citation |
| B6C3F1 Mice | 400 | Acutely toxic | |
| B6C3F1 Mice | 200 (twice daily) | No acute toxicity, squinting, distended testes (males) | |
| F344 Rats | 400 | Acutely toxic | |
| F344 Rats | 200 (twice daily) | Acutely toxic, rapid respiration, squinting, hunching | |
| F344 Rats | 100 | Weight gain depression, rapid respiration, squinting, hunching |
Experimental Protocols
Key Experiment: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework for assessing the acute oral toxicity of Diprophylline. It should be adapted and approved by the institution's Animal Care and Use Committee.
Objective: To determine the acute oral toxicity of Diprophylline in a rodent model (e.g., Wistar rats).
Materials:
-
Diprophylline
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Animal scale
-
Cages with appropriate bedding, food, and water
Procedure:
-
Animal Selection and Acclimatization: Use healthy, young adult female Wistar rats (8-12 weeks old). Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment. House animals in standard cages with ad libitum access to food and water.
-
Dose Preparation: Prepare the appropriate concentrations of Diprophylline in the chosen vehicle on the day of dosing.
-
Fasting: Fast the animals overnight (approximately 16 hours) before dosing. Water should be available ad libitum.
-
Dosing:
-
Weigh each animal immediately before dosing to determine the exact volume to be administered.
-
Administer a single oral dose of Diprophylline by gavage. Start with a dose of 300 mg/kg to one group of 3 female rats.
-
A control group should receive the vehicle only.
-
-
Observations:
-
Observe the animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight on days 0, 7, and 14.
-
-
Subsequent Dosing:
-
If no mortality is observed at 300 mg/kg, a higher dose (e.g., 2000 mg/kg) can be administered to a new group of 3 female rats.
-
If mortality occurs, subsequent dosing should be at a lower level.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Visualizations
Caption: Mechanism of action of Diprophylline.
Caption: Troubleshooting workflow for unexpected seizures.
Caption: Experimental workflow for an acute oral toxicity study.
References
- 1. Exploring the effects of DPP-4 inhibitors on the kidney from the bench to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. premier-research.com [premier-research.com]
- 3. Toxicity and tissue distribution of aminophyline in neonatal and adult mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Single Oral Dose Toxicity Study of DHU001, a Polyherbal Formula - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Diprophylline-Based In Vitro Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of in vitro experiments involving Diprophylline. The content is tailored for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during Diprophylline-based in vitro experiments in a question-and-answer format.
Cell Viability Assays (e.g., MTT, MTS, XTT)
Q1: My cell viability results with Diprophylline are inconsistent between experiments. What are the common causes?
A1: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure consistent cell seeding density across all wells and plates. Even minor variations can lead to significant differences in metabolic activity. Secondly, Diprophylline, like other xanthine derivatives, is water-soluble, which can sometimes affect its stability in culture media over long incubation periods. It's crucial to confirm the stability of your Diprophylline solution under your specific experimental conditions. Lastly, variations in incubation times with both the compound and the assay reagent (e.g., MTT, MTS) can impact the final absorbance reading. Adhering to a strict and consistent timeline for all experimental steps is critical for reproducibility.[1][2][3]
Q2: I am observing high background noise in my cell viability assay when using Diprophylline. What could be the reason?
A2: High background noise can be attributed to several factors. The MTT reagent itself is sensitive to light and can spontaneously reduce, leading to a false-positive signal. Therefore, it is crucial to handle the reagent in the dark. Additionally, the pH of the culture medium can influence the stability of the tetrazolium salt; ensure your medium is properly buffered. Finally, some test compounds can directly interact with the assay reagents. To rule this out, run a control experiment with Diprophylline in cell-free media to check for any direct reduction of the tetrazolium salt.
Q3: The absorbance values in my MTT assay are very low, even in the control wells. How can I improve the signal?
A3: Low signal in an MTT assay typically indicates insufficient metabolic activity. This could be due to a low number of seeded cells, so consider optimizing the initial cell density. Another possibility is that the incubation time with the MTT reagent is too short for sufficient formazan crystal formation. You can try extending the incubation period, but be mindful that prolonged exposure to MTT can be toxic to cells. Finally, ensure that your solubilization buffer is completely dissolving the formazan crystals before reading the absorbance.
Anti-Inflammatory Assays (e.g., Cytokine quantification, NF-κB activity)
Q4: I am not seeing a consistent anti-inflammatory effect of Diprophylline in my cell-based assays. What should I check?
A4: The anti-inflammatory effects of Diprophylline are often mediated through the modulation of signaling pathways like NF-κB and MAPKs.[4] Inconsistent results could arise from variability in the inflammatory stimulus used (e.g., LPS, TNF-α). Ensure the concentration and purity of the stimulus are consistent across experiments. The timing of Diprophylline treatment relative to the inflammatory stimulus is also critical. Pre-incubation with Diprophylline before adding the stimulus may yield different results than co-treatment. Finally, the choice of cell line can significantly impact the observed anti-inflammatory response.
Q5: My results for cytokine (e.g., IL-6, TNF-α) measurements vary significantly between replicate wells treated with Diprophylline. What could be the cause?
A5: High variability in cytokine measurements can be due to several factors. Pipetting accuracy, especially when dealing with small volumes of cytokines or Diprophylline, is crucial. Ensure your pipettes are calibrated and use proper pipetting techniques. Cell health and confluency can also affect cytokine production; ensure a uniform and healthy cell monolayer before starting the experiment. Additionally, the stability of the cytokines themselves can be a factor. Use appropriate collection and storage procedures for your supernatants to prevent degradation.
Phosphodiesterase (PDE) Inhibition Assays
Q6: I am having trouble achieving reproducible IC50 values for Diprophylline in my PDE inhibition assay. What are the potential issues?
A6: Reproducibility in PDE inhibition assays can be challenging. A key factor is the purity and activity of the PDE enzyme preparation. Ensure you are using a high-quality, stable enzyme source. The concentration of the substrate (cAMP or cGMP) relative to its Km value is also critical and should be carefully optimized. Additionally, xanthine-based compounds like Diprophylline can sometimes be "sticky" and adsorb to plasticware, leading to inaccurate concentrations in the assay. Using low-binding plates and siliconized tips can help mitigate this issue.
Q7: My PDE inhibition assay is showing high background signal. How can I reduce it?
A7: High background in a PDE assay can be caused by non-enzymatic degradation of the cyclic nucleotide substrate. Ensure the purity of your substrate and store it properly. The assay buffer components can also contribute to background; consider optimizing the buffer composition. If using a detection method that relies on a secondary enzyme (e.g., a phosphatase), ensure that this enzyme does not have any contaminating PDE activity.
II. Quantitative Data Summary
The following tables summarize quantitative data for Diprophylline and related xanthine derivatives from in vitro experiments. This data can serve as a reference for experimental design and data comparison.
Table 1: Cell Viability Data for Diprophylline
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| A549 (Human Lung Carcinoma) | CCK-8 | Diprophylline | >1 µM | Dose-dependent decrease in viability | |
| HBE (Normal Human Bronchial Epithelial) | CCK-8 | Diprophylline | >10 µM | Inhibition of viability | |
| A549 | CCK-8 | Diprophylline | 10 µM | Selected as the effective concentration for subsequent experiments | |
| BEAS-2B (Human Bronchial Epithelial) | MTT | Cisplatin (for comparison) | IC50: 3.5 ± 0.6 μM | - | |
| A549 | MTT | Cisplatin (for comparison) | IC50: 9 ± 1.6 μM | - |
Table 2: In Vitro Anti-Inflammatory Activity of Xanthine Derivatives
| Compound | Cell Line/System | Assay | Effective Concentration | Effect | Reference |
| Theophylline | Peripheral Blood Mononuclear Cells | Cytokine Production (ELISA) | 15 µg/dL | Inhibition of spontaneous IFN-γ synthesis, increase in IL-10 production | |
| Roflumilast (PDE4 inhibitor) | Human Neutrophils | LTB4 and ROS formation | IC50 = 0.8 nM | Inhibition of inflammatory mediators | |
| Roflumilast | Monocytes, Dendritic cells | TNF-α synthesis | - | Inhibition of TNF-α | |
| Crisaborole (PDE4 inhibitor) | PBMCs, Macrophages | Cytokine Release (TNF-α, IL-1β, IL-6) | IC50 = 490 nM | Inhibition of cytokine release |
Table 3: In Vitro Phosphodiesterase (PDE) Inhibition Data
| Compound | PDE Isoform(s) | IC50 Value | Reference |
| Rolipram | PDE4 | 3 nM (EC50 for relaxation) | |
| Indolidan | PDE3 | 0.11 µM (EC50 for relaxation) | |
| Zaprinast | PDE1, PDE5 | 0.5 nM and 1 µM (EC50 for relaxation) | |
| Zardaverine | PDE4D | 0.39 µM | |
| Theophylline | Non-selective | Ki = 4880 nM (for A1 adenosine receptor antagonism) |
III. Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments with Diprophylline.
Cell Viability Assay (MTT Protocol)
Objective: To assess the effect of Diprophylline on the viability of adherent cell lines (e.g., A549, BEAS-2B).
Materials:
-
Diprophylline stock solution (in sterile PBS or cell culture medium)
-
Adherent cells (e.g., A549, BEAS-2B)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Diprophylline in complete culture medium. Remove the old medium from the wells and add 100 µL of the Diprophylline dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for Diprophylline, if any) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)
Objective: To evaluate the potential of Diprophylline to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
Diprophylline stock solution
-
Bovine Serum Albumin (BSA) solution (5% w/v)
-
Phosphate Buffered Saline (PBS, pH 6.3)
-
Diclofenac sodium (as a positive control)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In separate tubes, prepare the following reaction mixtures (total volume of 5 mL):
-
Test: 0.2 mL of Diprophylline solution (at various concentrations) + 2.8 mL of PBS + 2 mL of 5% BSA.
-
Control: 0.2 mL of vehicle (the solvent used for Diprophylline) + 2.8 mL of PBS + 2 mL of 5% BSA.
-
Positive Control: 0.2 mL of Diclofenac sodium solution (at various concentrations) + 2.8 mL of PBS + 2 mL of 5% BSA.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 72°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory effect of Diprophylline on PDE activity. This protocol is a general guideline and may need to be adapted based on the specific PDE isoform and the commercial kit used.
Materials:
-
Diprophylline stock solution
-
Purified PDE enzyme
-
cAMP or cGMP substrate
-
Assay buffer (specific to the PDE isoform)
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
Diprophylline at various concentrations (or vehicle for control)
-
PDE enzyme
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate Reaction: Add the cAMP or cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.
-
Convert to Phosphate: Add 5'-Nucleotidase to each well to convert the AMP or GMP product to adenosine/guanosine and inorganic phosphate. Incubate as recommended by the supplier.
-
Phosphate Detection: Add the inorganic phosphate detection reagent to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of PDE inhibition for each Diprophylline concentration relative to the control and determine the IC50 value.
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Diprophylline.
Caption: General workflow for a cell viability assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.tecan.com [lifesciences.tecan.com]
- 4. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Diprophylline degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Diprophylline degradation during sample preparation and analysis.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of Diprophylline.
Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
Symptoms:
-
Asymmetrical chromatographic peaks.
-
Tailing factor > 2 or < 0.8.
-
Reduced peak resolution and inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample to a lower concentration. Use a column with a higher loading capacity or a larger diameter. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of Diprophylline (pKa ≈ 8.7). This ensures the analyte is in a single ionic form. |
| Secondary Interactions with Silanol Groups | Use a highly deactivated (end-capped) column. Add a competitive base (e.g., triethylamine) to the mobile phase to mask residual silanol groups. |
| Column Bed Deformation | Replace the column if a void has formed at the inlet. Use a guard column to protect the analytical column from particulate matter. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
Troubleshooting Workflow for Poor Peak Shape:
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
Symptoms:
-
Ion suppression or enhancement observed.
-
Poor accuracy and precision in quantitative results.
-
Inconsistent results between different sample lots.
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution of Matrix Components | Optimize chromatographic separation to resolve Diprophylline from interfering matrix components. |
| Ionization Suppression/Enhancement | Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[1] |
| Inefficient Sample Cleanup | Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) instead of simple protein precipitation. |
| Phospholipid-based Matrix Effects | Use a phospholipid removal plate/column during sample preparation. |
Workflow for Investigating and Mitigating Matrix Effects:
Caption: A systematic approach to addressing matrix effects in LC-MS/MS analysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Diprophylline?
A1: Based on studies of structurally similar xanthine derivatives like Doxofylline, Diprophylline is susceptible to degradation under several conditions:
-
Hydrolysis: It can undergo hydrolysis under both acidic and basic conditions. The imidazole ring of the purine structure is susceptible to opening.
-
Oxidation: The xanthine core can be oxidized, particularly when exposed to strong oxidizing agents.
-
Thermal Degradation: Elevated temperatures can lead to the degradation of Diprophylline.
-
Photodegradation: Exposure to UV light can cause degradation.[2]
Potential Degradation Pathways of Diprophylline (Inferred from Doxofylline):
Caption: Potential degradation pathways of Diprophylline under various stress conditions.
Q2: What is the optimal pH range for storing Diprophylline solutions?
A2: While Diprophylline is known to be stable in gastric juice (acidic pH), it is generally recommended to maintain the pH of aqueous solutions in the neutral to slightly acidic range (pH 4-7) to minimize hydrolysis. Extreme acidic or basic conditions should be avoided, especially at elevated temperatures.
Q3: How can I minimize the degradation of Diprophylline in biological samples (e.g., plasma, serum) during storage and preparation?
A3: To ensure the stability of Diprophylline in biological matrices, the following strategies are recommended:
-
Temperature Control: Store samples at low temperatures (-20°C or -80°C) to slow down both chemical and enzymatic degradation.
-
pH Adjustment: Ensure the pH of the sample is maintained within a stable range, typically by using appropriate buffers.
-
Light Protection: Protect samples from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.
-
Prompt Analysis: Analyze samples as quickly as possible after collection and preparation.
-
Use of Inhibitors: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors to the sample collection tubes.
Q4: What is a reliable method for extracting Diprophylline from plasma for HPLC analysis?
A4: A common and effective method is protein precipitation followed by centrifugation. Here is a general protocol:
Experimental Protocol: Plasma Sample Preparation for HPLC Analysis
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette a known volume (e.g., 200 µL) of the plasma sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).[3][4]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an HPLC vial insert.
-
Injection: Inject an appropriate volume of the supernatant into the HPLC system.
Workflow for Diprophylline Extraction from Plasma:
Caption: A standard workflow for the extraction of Diprophylline from plasma samples.
Section 3: Quantitative Data Summary
The following table summarizes typical conditions for forced degradation studies, which can be adapted for Diprophylline to understand its stability profile.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours at 60°C | Imidazole ring opening |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at 60°C | Imidazole ring opening |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidation of the xanthine core |
| Thermal | 60°C - 80°C | 24 - 72 hours | General thermal decomposition |
| Photolytic | UV light (e.g., 254 nm) and/or visible light | 24 - 48 hours | Photodegradation of the purine ring |
Disclaimer: This technical support guide provides general recommendations. Specific experimental conditions should be optimized and validated for each analytical method and matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of theophylline in plasma using different capillary electrophoretic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Diprophylline Delivery in Aerosol-Based Respiratory Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Diprophylline delivery in aerosol-based respiratory models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Inconsistent or Low Aerosol Output from Nebulizer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Clogged Nebulizer | Disassemble and thoroughly clean the nebulizer components (medication cup, mouthpiece/mask, baffle) according to the manufacturer's instructions.[1][2][3] Ensure no residual Diprophylline solution or crystals are present.[2] | A clear and consistent mist is produced. |
| Incorrect Assembly | Review the nebulizer's user manual and ensure all parts are assembled correctly and securely.[1] | The nebulizer operates smoothly without air leaks. |
| Damaged Components | Inspect the nebulizer cup, tubing, and other parts for any signs of wear, tear, or damage. Replace any worn-out components. | Improved aerosol generation and delivery. |
| Inappropriate Formulation | Ensure the Diprophylline solution has the correct viscosity and concentration for the specific nebulizer type. Highly viscous solutions may not aerosolize efficiently. | Optimal mist production for the given formulation. |
| Low Airflow/Pressure | Check the compressor's filter and replace it if dirty. Ensure the tubing is not kinked or obstructed. Verify the compressor is providing the manufacturer-specified airflow rate. | Sufficient airflow to generate a fine aerosol mist. |
Issue 2: High Variability in Particle Size Distribution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formulation Instability | Prepare fresh Diprophylline solutions for each experiment to avoid potential degradation or aggregation over time. Assess the physical and chemical stability of the formulation under experimental conditions. | Consistent particle size distribution across experiments. |
| Inconsistent Nebulizer Performance | Standardize the nebulization time and fill volume for all experiments. Ensure the nebulizer is placed on a stable, flat surface during operation. | Reduced variability in the generated aerosol. |
| Environmental Factors | Control the temperature and humidity of the experimental environment, as these can affect aerosol particle size and stability. | More reproducible particle size measurements. |
| Measurement Technique | Ensure consistent and appropriate setup of the particle size analysis instrument (e.g., laser diffraction, cascade impactor). Calibrate the instrument regularly. | Accurate and reliable particle size data. |
Issue 3: Poor In Vitro Lung Deposition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Particle Size | Optimize the formulation and nebulizer settings to generate particles with a mass median aerodynamic diameter (MMAD) between 1-5 µm for deep lung delivery. | Increased deposition in the lower stages of the cascade impactor, simulating deeper lung penetration. |
| High Inspiratory Flow Rate | Adjust the flow rate of the breathing simulator to mimic realistic human breathing patterns for the target patient population. Very high flow rates can increase oropharyngeal deposition. | A deposition profile that better reflects in vivo conditions. |
| Incorrect Inhaler/Apparatus Angle | Ensure the aerosol delivery device is positioned at an appropriate and consistent angle relative to the in vitro throat model. | Minimized deposition in the throat and maximized lung deposition. |
| Inappropriate In Vitro Model | Select an in vitro setup (e.g., Alberta Idealized Throat, Andersen Cascade Impactor, Next Generation Impactor) that is suitable for the research question. | A more accurate prediction of in vivo lung deposition. |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What are the key formulation parameters to consider for optimizing Diprophylline aerosol delivery? A1: Key parameters include the concentration of Diprophylline, the choice of solvent (typically aqueous solutions), pH, and the inclusion of any excipients to enhance stability or aerosol performance. The formulation should be optimized to ensure good solubility and stability of Diprophylline.
-
Q2: How can I assess the stability of my Diprophylline aerosol formulation? A2: Stability can be assessed by monitoring for physical changes (e.g., precipitation, color change) and chemical degradation over time using techniques like High-Performance Liquid Chromatography (HPLC). For dry powder formulations, it's crucial to evaluate for changes in crystallinity and moisture content.
Experimental Setup and Protocols
-
Q3: What is the recommended particle size for optimal delivery of Diprophylline to the lungs? A3: For targeting the bronchioles and alveoli, a mass median aerodynamic diameter (MMAD) of 1-5 micrometers is generally considered optimal.
-
Q4: Can you provide a general protocol for assessing the aerodynamic properties of a Diprophylline aerosol? A4: A common method is using a Next Generation Impactor (NGI) or an Andersen Cascade Impactor (ACI). The general steps involve:
-
Assembling the impactor and coating the collection plates with a suitable solvent to prevent particle bounce.
-
Connecting the nebulizer or inhaler to the induction port of the impactor.
-
Operating the device for a set duration at a controlled flow rate (e.g., 15-60 L/min, depending on the device and target patient population).
-
Disassembling the impactor and quantifying the amount of Diprophylline deposited on each stage using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Calculating key parameters such as Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF).
-
-
Q5: What are the different types of in vitro respiratory models available? A5: A range of models exist, from simple throat models connected to cascade impactors to more complex systems like lung-on-a-chip devices and isolated perfused lung models. The choice of model depends on the specific research question and the desired level of biological complexity.
Data Interpretation and In Vivo Correlation
-
Q6: How do I interpret the data from a cascade impactor experiment? A6: The amount of drug on each stage of the impactor corresponds to deposition in different regions of the respiratory tract. Higher deposition on the lower stages (smaller particle size cut-offs) suggests deeper lung penetration. Key metrics to calculate are the Mass Median Aerodynamic Diameter (MMAD), which represents the particle size at which 50% of the aerosol mass is smaller, and the Fine Particle Fraction (FPF), the percentage of the dose with a particle size below a certain cutoff (e.g., 5 µm).
-
Q7: What pharmacokinetic parameters are important for inhaled Diprophylline? A7: Following inhalation, key pharmacokinetic parameters to assess include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total systemic exposure. While a study on oral and intramuscular administration showed a short half-life of about 2.11 hours, data for the inhaled route is less available and would be crucial to determine.
Experimental Protocols
Protocol 1: Aerodynamic Assessment of Nebulized Diprophylline Solution using a Next Generation Impactor (NGI)
-
Preparation:
-
Prepare a Diprophylline solution of the desired concentration in a suitable aqueous buffer.
-
Assemble the NGI according to the manufacturer's instructions.
-
Coat the NGI collection cups with a solution (e.g., 1% silicone in hexane) to prevent particle bounce and allow to dry completely.
-
-
Nebulizer Setup:
-
Fill the nebulizer with a precise volume of the Diprophylline solution.
-
Connect the nebulizer mouthpiece to the NGI induction port using an appropriate adapter.
-
-
Sample Collection:
-
Connect the NGI to a vacuum pump and calibrate the airflow to the desired rate (e.g., 15 L/min).
-
Turn on the nebulizer and the vacuum pump simultaneously and run for a predetermined time (e.g., 2 minutes or until nebulization is complete).
-
-
Sample Analysis:
-
Disassemble the NGI and rinse each component (induction port, stages 1-8, and micro-orifice collector) with a known volume of a suitable solvent to recover the deposited Diprophylline.
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Quantify the amount of Diprophylline in each rinse solution using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength for Diprophylline or HPLC).
-
-
Data Analysis:
-
Calculate the mass of Diprophylline deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF; % of particles < 5 µm).
-
Visualizations
Caption: Mechanism of action of Diprophylline leading to bronchodilation.
Caption: Experimental workflow for Diprophylline aerosol characterization.
References
Refinement of protocols to reduce variability in Diprophylline efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols and reducing variability in Diprophylline efficacy studies.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with Diprophylline.
In Vitro Efficacy a
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in airway smooth muscle relaxation | Inconsistent cell culture conditions | Ensure consistent cell seeding density, passage number, and growth media composition. Regularly test for mycoplasma contamination. |
| Poor tissue viability in ex vivo models | Use fresh tissue whenever possible. Optimize dissection and tissue handling techniques to minimize mechanical stress. Ensure continuous oxygenation of the organ bath solution. | |
| Inaccurate drug concentration | Prepare fresh Diprophylline solutions for each experiment. Verify the final concentration and ensure complete dissolution. Use a calibrated pipette. | |
| Receptor desensitization | Limit the duration of exposure to high concentrations of Diprophylline. Include adequate washout periods between drug applications. | |
| Variable contractile agent response | Use a consistent concentration and source of contractile agents (e.g., histamine, methacholine). Allow for a stable baseline contraction before adding Diprophylline. |
In Vivo Efficacy Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent bronchodilator response in animal models | Variability in disease induction | Standardize the protocol for inducing asthma or COPD, including the dose and administration route of allergens (e.g., ovalbumin) or irritants (e.g., cigarette smoke, LPS). |
| Improper drug administration | Ensure accurate dosing and consistent administration technique (e.g., intratracheal, intraperitoneal, oral gavage). For inhaled formulations, standardize the aerosol delivery system. | |
| Animal stress | Acclimatize animals to the experimental procedures and environment to minimize stress-induced physiological changes that can affect airway reactivity. | |
| Inaccurate lung function measurement | Use appropriate and calibrated equipment for measuring lung function (e.g., whole-body plethysmography). Ensure proper animal handling and restraint during measurements. | |
| Pharmacokinetic variability | Consider factors that can influence drug absorption, distribution, metabolism, and excretion, such as age, sex, and genetic background of the animals. |
Frequently Asked Questions (FAQs)
General Questions
-
What is the mechanism of action of Diprophylline? Diprophylline is a xanthine derivative that acts as a bronchodilator primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] Inhibition of PDE leads to an increase in intracellular cyclic AMP (cAMP) in airway smooth muscle cells, resulting in relaxation and bronchodilation.
-
What are the key differences between Diprophylline and Theophylline? While both are xanthine derivatives, Diprophylline generally has a better safety profile with fewer adverse effects compared to Theophylline.[3][4] Diprophylline is also reported to have a different pharmacokinetic profile.[3]
In Vitro Study FAQs
-
What is a suitable in vitro model to assess Diprophylline's efficacy? An established in vitro model is the use of isolated tracheal smooth muscle strips or cultured airway smooth muscle cells. These can be contracted with agents like histamine or methacholine, and the relaxant effect of Diprophylline can be quantified.
-
What concentrations of Diprophylline should be used in in vitro studies? Dose-response curves should be generated to determine the effective concentration range. Based on available literature, concentrations for in vitro studies can range from micromolar to millimolar levels. It is crucial to establish a full dose-response curve to determine the EC50 (half-maximal effective concentration).
In Vivo Study FAQs
-
What are appropriate animal models for studying Diprophylline's efficacy? Commonly used animal models for asthma and COPD are suitable. For asthma, the ovalbumin-sensitized and challenged mouse or guinea pig model is frequently used. For COPD, models induced by chronic exposure to cigarette smoke or intratracheal administration of lipopolysaccharide (LPS) in rodents are relevant.
-
What are the key efficacy endpoints to measure in in vivo studies? The primary efficacy endpoint is the improvement in lung function, which can be assessed by measuring parameters such as airway hyperresponsiveness, lung resistance, and compliance using techniques like whole-body plethysmography. Other important endpoints include the reduction in inflammatory cell infiltration in bronchoalveolar lavage fluid and histopathological changes in the lung tissue.
Data Presentation
Table 1: Comparison of In Vitro Efficacy of Diprophylline and Theophylline on Tracheal Smooth Muscle Relaxation
| Compound | IC50 for PDE Inhibition (µg/mL) | Concentration for Half-Maximum Relaxation (µg/mL) |
| Diprophylline | ~200 | 250 |
| Theophylline | ~40 | 25 |
Data synthesized from literature. Actual values may vary depending on experimental conditions.
Table 2: In Vivo Efficacy of Diprophylline vs. Theophylline in Preventing Exercise-Induced Bronchospasm
| Treatment | Dose (mg/kg) | Mean % Change from Baseline in FEV1 |
| Placebo | - | -25% |
| Diprophylline | 10 | -15% |
| Diprophylline | 15 | -10% |
| Diprophylline | 20 | -8% |
| Theophylline | 6 | +5%* |
*p < 0.05 compared to placebo. Data adapted from a clinical study.
Experimental Protocols
1. In Vitro Airway Smooth Muscle Contraction Assay
-
Objective: To assess the relaxant effect of Diprophylline on pre-contracted airway smooth muscle.
-
Methodology:
-
Isolate tracheal rings from a suitable animal model (e.g., guinea pig).
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes.
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Induce a sustained contraction with a contractile agonist (e.g., 1 µM histamine or 1 µM methacholine).
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Once a stable plateau is reached, add Diprophylline cumulatively in increasing concentrations (e.g., 10⁻⁶ M to 10⁻³ M).
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Record the changes in isometric tension.
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Calculate the percentage of relaxation relative to the maximal contraction induced by the agonist.
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Construct a dose-response curve and determine the EC50 value.
-
2. In Vivo Ovalbumin-Induced Asthma Model
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Objective: To evaluate the effect of Diprophylline on airway hyperresponsiveness and inflammation in a murine model of allergic asthma.
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Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day.
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Treatment: Administer Diprophylline (e.g., 10-50 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) 1 hour before each OVA challenge. A vehicle control group should be included.
-
Airway Hyperresponsiveness Measurement: 24 hours after the final challenge, assess airway hyperresponsiveness to inhaled methacholine using whole-body plethysmography.
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Bronchoalveolar Lavage (BAL): Immediately after the assessment of airway hyperresponsiveness, perform BAL to collect fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).
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Histopathology: Collect lung tissue for histological analysis to assess inflammation and mucus production (e.g., H&E and PAS staining).
-
Mandatory Visualization
Caption: Signaling pathway of Diprophylline in bronchial smooth muscle cells.
References
- 1. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. drugs.com [drugs.com]
- 4. Comparative study of the efficacy and safety of theophylline and doxofylline in patients with bronchial asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects in Diprophylline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating off-target effects during experiments with Diprophylline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Diprophylline?
Diprophylline is a xanthine derivative that primarily functions as a bronchodilator and vasodilator.[1] Its mechanism of action involves two main pathways:
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Inhibition of Phosphodiesterase (PDE) Enzymes: Diprophylline is a competitive non-selective phosphodiesterase inhibitor.[2] By inhibiting PDEs, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This leads to the relaxation of smooth muscles, particularly in the bronchi.[2][4]
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Antagonism of Adenosine Receptors: Diprophylline acts as a non-selective antagonist at A1 and A2 adenosine receptors. This action also contributes to its bronchodilatory effects.
Q2: What are the potential off-target effects of Diprophylline that I should be aware of in my experiments?
As a non-selective xanthine derivative, Diprophylline can interact with various targets beyond its primary intended ones, leading to potential off-target effects. These are similar to other xanthines like theophylline and caffeine. Key areas of concern for off-target activity include:
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Broad PDE Isozyme Inhibition: Diprophylline is not specific to a single PDE isozyme. Different tissues and cell types express various PDE isozymes (e.g., PDE1, PDE3, PDE4, PDE5). Unintended inhibition of these isozymes can lead to a wide range of cellular effects.
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Kinase Activity: While not its primary mode of action, related xanthines like theophylline have been shown to influence protein kinase A (PKA) activity indirectly through cAMP modulation and potentially interact with other kinases like Raf-1.
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Other Receptors and Ion Channels: Due to its chemical structure, there is a possibility of low-affinity interactions with other G-protein coupled receptors (GPCRs) and ion channels.
Q3: I am observing unexpected cellular phenotypes in my experiment. How can I determine if they are due to off-target effects of Diprophylline?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here is a decision-making workflow:
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Expected Efficacious Concentrations
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Question: Is the observed cytotoxicity a direct result of on-target activity or an off-target effect?
-
Troubleshooting Steps:
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Confirm On-Target Engagement: Use a downstream marker of your target pathway (e.g., cAMP levels for PDE inhibition) to confirm that you are seeing target engagement at the concentrations causing toxicity.
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Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a different inhibitor of the same target that has a distinct chemical structure. If this compound does not cause the same toxicity at equivalent on-target inhibitory concentrations, the toxicity of Diprophylline is likely due to an off-target effect.
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Perform Cell Viability Assays: Quantify the cytotoxicity using assays such as MTT, CellTiter-Glo®, or live/dead staining to establish a clear IC50 for toxicity.
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
-
Question: Why is a higher concentration of Diprophylline needed to achieve the desired effect in cells compared to biochemical assays?
-
Troubleshooting Steps:
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Assess Cell Permeability: Diprophylline is generally cell-permeable, but specific cell types may have different uptake efficiencies. Consider using a cell-based target engagement assay to confirm intracellular activity.
-
Consider Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of small molecules. Co-treatment with an efflux pump inhibitor can help determine if this is a factor.
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Metabolic Stability: While Diprophylline has lower hepatic metabolism compared to theophylline, some cellular metabolism may still occur. Assess the stability of Diprophylline in your cell culture medium over the time course of your experiment.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Diprophylline against a panel of kinases.
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Objective: To determine the IC50 of Diprophylline against a selection of kinases to identify potential off-target interactions.
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Materials:
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Recombinant active kinases
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Kinase-specific peptide substrate
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Diprophylline stock solution (in DMSO)
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[γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
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Kinase reaction buffer (specific to each kinase)
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96-well or 384-well plates
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Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
-
-
Procedure (Radiometric Assay):
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Prepare serial dilutions of Diprophylline in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
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In each well of the plate, add the kinase, the peptide substrate, and the diluted Diprophylline or vehicle control (DMSO).
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Initiate the reaction by adding [γ-³³P]ATP.
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Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a phosphocellulose filter plate.
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Wash the plate to remove unincorporated [γ-³³P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percent inhibition for each Diprophylline concentration and determine the IC50 value using non-linear regression analysis.
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| Parameter | Recommended Condition |
| Diprophylline Concentration Range | 1 nM to 100 µM (logarithmic dilutions) |
| ATP Concentration | At or near the Km for each kinase |
| Substrate Concentration | At or near the Km for each kinase |
| Incubation Time | 30-60 minutes (within linear range of reaction) |
Protocol 2: Competitive Radioligand Binding Assay for Adenosine Receptors
This protocol is for determining the binding affinity (Ki) of Diprophylline for different adenosine receptor subtypes.
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Objective: To quantify the binding of Diprophylline to A1, A2A, A2B, and A3 adenosine receptors.
-
Materials:
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Cell membranes expressing the specific human adenosine receptor subtype.
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Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
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Diprophylline stock solution (in DMSO).
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Non-labeled competing ligand (for non-specific binding).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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96-well filter plates.
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Scintillation fluid and counter.
-
-
Procedure:
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Prepare serial dilutions of Diprophylline in binding buffer.
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In a 96-well plate, combine the cell membranes, the specific radioligand at a fixed concentration (near its Kd), and the diluted Diprophylline or vehicle control.
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For determining non-specific binding, add a high concentration of a non-labeled ligand to a separate set of wells.
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Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
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Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer.
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Allow the filters to dry, then add scintillation fluid.
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Measure the radioactivity in each well using a scintillation counter.
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Calculate the specific binding and determine the IC50 of Diprophylline. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
| Receptor Subtype | Example Radioligand |
| A1 | [³H]DPCPX |
| A2A | [³H]ZM241385 |
| A2B | [³H]DPX |
| A3 | [¹²⁵I]AB-MECA |
Mitigating Off-Target Effects: An Experimental Workflow
References
Enhancing the bioavailability of Diprophylline in oral formulations for research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of Diprophylline. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific challenges encountered during formulation research and development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Diprophylline?
Diprophylline, a derivative of theophylline, is used as a bronchodilator. While it is rapidly absorbed from the gastrointestinal tract, its short biological half-life (approximately 2 hours) necessitates frequent dosing to maintain therapeutic plasma concentrations.[1] Key challenges in its oral formulation include overcoming its sometimes-limited aqueous solubility and developing formulations that can extend its duration of action, thereby improving patient compliance.
Q2: Which formulation strategies are most effective for enhancing the bioavailability of Diprophylline?
Several advanced formulation techniques can be employed to improve the oral bioavailability of Diprophylline. These include:
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Solid Dispersions: This technique involves dispersing Diprophylline in an inert hydrophilic carrier at a solid state.[2][3][4][5] This method can enhance the dissolution rate and solubility of the drug by presenting it in an amorphous form with a larger surface area.
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Cyclodextrin Complexation: Encapsulating the Diprophylline molecule within a cyclodextrin host molecule can increase its solubility and dissolution rate.
-
Nanoformulations: Reducing the particle size of Diprophylline to the nanometer range can significantly increase its surface area, leading to improved solubility and dissolution, and potentially enhanced absorption.
Q3: How do solid dispersions improve the bioavailability of Diprophylline?
Solid dispersions enhance bioavailability primarily by improving the drug's dissolution rate. By dispersing Diprophylline at a molecular level within a hydrophilic carrier, the drug is converted from a crystalline to a higher-energy amorphous state. This, combined with the increased wettability and surface area provided by the carrier, leads to faster and more complete dissolution in the gastrointestinal fluids, which is often the rate-limiting step for absorption of poorly soluble drugs.
Q4: What should I consider when selecting a polymer for a Diprophylline solid dispersion?
The choice of polymer is critical for the performance and stability of a solid dispersion. Key considerations include:
-
Solubility: The polymer should be highly soluble in the gastrointestinal fluids.
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Drug-Polymer Miscibility: The drug and polymer should be miscible to form a stable, single-phase amorphous system.
-
Glass Transition Temperature (Tg): A polymer with a high Tg can help to stabilize the amorphous drug by reducing molecular mobility.
-
Safety and Regulatory Acceptance: The polymer should be biocompatible and approved for oral administration.
Q5: Can cyclodextrin complexation negatively impact drug absorption?
While cyclodextrins generally enhance bioavailability by increasing drug solubility, using an excessive amount of cyclodextrin can potentially hinder absorption. If the binding constant between the drug and cyclodextrin is too high, the drug may not be readily released from the complex at the absorption site. Therefore, it is crucial to optimize the drug-to-cyclodextrin molar ratio.
Troubleshooting Guides
Solid Dispersion Formulations
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading | - Poor miscibility between Diprophylline and the chosen polymer.- Phase separation during the preparation process. | - Screen different polymers to find one with better miscibility with Diprophylline.- Optimize the drug-to-polymer ratio.- For solvent evaporation methods, ensure a common solvent is used that effectively dissolves both components. |
| Recrystallization of Diprophylline during Storage | - The formulation is thermodynamically unstable.- Insufficient amount of stabilizing polymer.- High humidity and/or temperature during storage. | - Select a polymer with a higher glass transition temperature (Tg).- Increase the polymer concentration.- Store the solid dispersion in a tightly sealed container with a desiccant at controlled temperature. |
| Unexpectedly Slow Dissolution Rate | - Incomplete conversion to the amorphous state.- Poor wettability of the solid dispersion.- Gelling of the polymer on the surface of the particles. | - Confirm the amorphous nature of the drug using techniques like DSC or XRD.- Incorporate a surfactant into the formulation.- Use a carrier that is more readily soluble and does not form a viscous gel layer. |
| Inconsistent Batch-to-Batch Performance | - Variability in the preparation method (e.g., evaporation rate, cooling rate).- Inhomogeneous mixing of drug and carrier. | - Standardize all parameters of the preparation method.- Ensure thorough mixing of the components before processing. |
Cyclodextrin Complexation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Complexation Efficiency | - Inappropriate type or size of cyclodextrin for the Diprophylline molecule.- Suboptimal pH or temperature of the complexation medium.- Insufficient stirring or reaction time. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).- Optimize the pH and temperature of the aqueous solution.- Increase the stirring speed and/or duration of the complexation process. |
| Precipitation of the Complex | - The solubility limit of the cyclodextrin or the complex has been exceeded. | - Use a more soluble cyclodextrin derivative (e.g., HP-β-cyclodextrin).- Adjust the concentration of the reactants. |
| Drug Does Not Readily Release from the Complex | - The binding constant between Diprophylline and the cyclodextrin is too high. | - Re-evaluate the type of cyclodextrin used.- Consider using a lower molar ratio of cyclodextrin to drug. |
Nanoformulations
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency | - Poor affinity of Diprophylline for the nanoparticle matrix.- Drug leakage into the external phase during preparation.- Suboptimal drug-to-polymer/lipid ratio. | - Modify the surface of the nanoparticles or the drug to improve affinity.- Optimize the formulation parameters (e.g., pH, ionic strength).- Adjust the drug-to-carrier ratio. |
| Particle Aggregation | - Insufficient surface charge or steric stabilization.- Inappropriate choice of stabilizer. | - Add or increase the concentration of a suitable stabilizer (e.g., surfactants, polymers).- Optimize the pH of the suspension to be away from the isoelectric point. |
| Inconsistent Particle Size | - Variability in the energy input during homogenization or sonication.- Inconsistent mixing speed or addition rate of the non-solvent. | - Precisely control the energy input and duration of the size reduction process.- Standardize the mixing parameters. |
| Potential for Toxicity | - The inherent toxicity of the nanomaterials used.- High concentrations of surfactants or other excipients. | - Select biocompatible and biodegradable materials.- Use the minimum effective concentration of all excipients. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Oral Diprophylline Formulations in Humans
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Solution (S) | 20 mg/kg | 33.7 ± 3.7 | 0.33 ± 0.0 | 108.4 ± 12.1 | - | |
| Regular Tablet (R) | 20 mg/kg | 27.7 ± 4.2 | 0.66 ± 0.0 | 113.9 ± 25.2 | 105.0 ± 16.0 | |
| Sustained Release (SR) | 20 mg/kg | 10.4 ± 1.5 | 2.13 ± 1.1 | 104.0 ± 30.8 | 100.0 ± 25.0 |
Table 2: Pharmacokinetic Parameters of Theophylline Formulations (as a proxy for Diprophylline)
| Formulation | Condition | Cmax (mg/L) | Tmax (h) | Bioavailability (%) | Reference |
| Sustained Release Tablet | Fasting | 3.1 ± 1.0 | 4.0 ± 1.7 | 64 ± 22 | |
| Sustained Release Tablet | Non-fasting | 4.4 ± 1.4 | 6.9 ± 1.0 | 90 ± 13 | |
| Uncoated Tablet | - | 15.3 ± 0.7 | 2.0 ± 0.3 | 96 ± 3 | |
| Solution | - | 14.6 ± 0.6 | 1.4 ± 0.3 | 99 ± 2 |
Experimental Protocols
Protocol 1: Preparation of Diprophylline Solid Dispersion by Solvent Evaporation Method
Materials:
-
Diprophylline
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh Diprophylline and PVP K30 in a 1:2 weight ratio.
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C in a water bath.
-
Continue the evaporation until a dry solid film is formed on the inner wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Further dry the product in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (#60) to obtain a uniform particle size.
-
Store the final product in a tightly sealed container in a cool, dry place.
Protocol 2: Preparation of Diprophylline-β-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
Diprophylline
-
β-Cyclodextrin
-
Water
-
Methanol
-
Mortar and pestle
-
Oven
Procedure:
-
Determine the appropriate molar ratio of Diprophylline to β-cyclodextrin (commonly 1:1).
-
Place the accurately weighed β-cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Accurately weigh the Diprophylline and slowly add it to the β-cyclodextrin paste.
-
Knead the mixture for 30-45 minutes.
-
During kneading, add a small amount of methanol if the mixture becomes too thick.
-
Dry the resulting paste in an oven at 50-60°C until a constant weight is achieved.
-
Pulverize the dried complex using a mortar and pestle.
-
Pass the powdered complex through a sieve (#100).
-
Store the inclusion complex in a well-closed container.
Protocol 3: In Vitro Dissolution Testing of Diprophylline Formulations
Apparatus:
-
USP Dissolution Apparatus II (Paddle Apparatus)
Dissolution Medium:
-
900 mL of 0.1 N HCl (for the first 2 hours) followed by 900 mL of phosphate buffer pH 6.8.
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to 75 rpm.
-
Place one unit of the Diprophylline formulation (tablet, capsule, or an amount of powder equivalent to the desired dose) into each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes in 0.1 N HCl).
-
After 120 minutes, change the dissolution medium to phosphate buffer pH 6.8 and continue sampling at appropriate time points (e.g., 2.5, 3, 4, 6, 8, and 12 hours).
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of Diprophylline in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
References
Technical Support Center: Troubleshooting Diprophylline Cell Viability Assays
Welcome to the technical support center for researchers utilizing Diprophylline in cell viability assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistencies and obtain reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diprophylline and how does it affect cell viability?
Diprophylline (also known as Dyphylline) is a xanthine derivative used as a bronchodilator and vasodilator.[1][2] It functions as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][2][3] In the context of cell viability, recent studies have shown that Diprophylline can inhibit the proliferation and migration of certain cancer cells, such as non-small cell lung cancer (NSCLC) A549 cells, and promote apoptosis (programmed cell death). This effect is linked to its ability to downregulate signaling pathways like the PI3K signaling pathway.
Q2: I'm observing a U-shaped dose-response curve with Diprophylline in my viability assay. What could be the cause?
A U-shaped or biphasic dose-response curve, where cell viability appears to increase at higher concentrations after an initial decrease, can be an artifact. Potential causes include:
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Compound Precipitation: At high concentrations, Diprophylline may precipitate out of the culture medium. These precipitates can scatter light and interfere with absorbance or fluorescence readings, leading to artificially high viability signals.
-
Direct Assay Interference: Diprophylline, as a chemical compound, might directly interact with the assay reagents. For instance, it could chemically reduce tetrazolium salts (like MTT, XTT, MTS) or resazurin, causing a color change independent of cellular metabolic activity. This would result in a false positive signal for viability.
Q3: My results from different types of cell viability assays (e.g., MTT vs. a cytotoxicity assay) are conflicting when using Diprophylline. Why?
Different assays measure different cellular parameters. An MTT or resazurin assay measures metabolic activity, which is often used as a proxy for cell viability. In contrast, a cytotoxicity assay, like an LDH release assay, measures membrane integrity.
Diprophylline, as a phosphodiesterase inhibitor, can alter cellular metabolism. It's possible that at certain concentrations, Diprophylline may reduce metabolic activity without causing immediate cell death and loss of membrane integrity. This would lead to a decrease in the MTT assay signal but no significant change in an LDH assay.
Q4: Can the "edge effect" in my microplate be more pronounced when using Diprophylline?
The edge effect, where wells on the perimeter of a microplate show different results from the interior wells, is a common issue in cell-based assays, primarily due to increased evaporation and temperature gradients. While Diprophylline itself is unlikely to exacerbate the physical causes of the edge effect, any existing variability can be amplified when studying dose-dependent responses. To mitigate this, it is recommended to not use the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells treated with the same concentration of Diprophylline.
-
Inconsistent dose-response curves across experiments.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently. |
| Compound Precipitation | Visually inspect wells under a microscope for any signs of Diprophylline precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the maximum concentration or using a different solvent (ensure solvent controls are included). |
| Edge Effect | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to minimize evaporation. |
Issue 2: Unexpectedly High or Low Absorbance/Fluorescence Readings
Symptoms:
-
Absorbance or fluorescence values that do not correlate with the expected biological effect of Diprophylline.
-
High background signal in control wells.
| Possible Cause | Solution |
| Chemical Interference with Assay Reagent | Run a control plate without cells. Add Diprophylline at various concentrations to the media with the assay reagent to see if the compound directly causes a color/signal change. |
| Incorrect Incubation Times | Optimize the incubation time for both the Diprophylline treatment and the addition of the viability reagent. |
| Suboptimal Reagent Concentration | Titrate the concentration of the viability assay reagent to determine the optimal amount for your specific cell line and experimental conditions. |
| Media Components | Phenol red and serum in the culture medium can interfere with some assays. Consider using a phenol red-free medium and maintaining consistent serum concentrations across all samples. |
Issue 3: Discrepancies Between Different Viability Assays
Symptoms:
-
Diprophylline shows a dose-dependent decrease in viability with an MTT assay, but not with a trypan blue exclusion assay.
| Possible Cause | Solution |
| Different Cellular Parameters Measured | Acknowledge that different assays measure different aspects of cell health. An MTT assay measures metabolic activity, while trypan blue assesses membrane integrity. Diprophylline might be affecting metabolism without causing immediate cell death. |
| Timing of Assay | The effect of Diprophylline on cell metabolism may be an earlier event than the loss of membrane integrity. Consider performing a time-course experiment to evaluate both metabolic activity and cell death at different time points. |
| Assay-Specific Artifacts | As mentioned, Diprophylline might interfere with the chemistry of one assay but not another. Using multiple, mechanistically different assays can help to confirm the biological effect and rule out artifacts. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Prepare a cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Diprophylline in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the Diprophylline dilutions.
-
Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Diprophylline concentration) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Visually inspect the wells for the formation of purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Visualizations
Caption: Diprophylline's mechanism of action and its effect on cell signaling.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
Calibration and standardization challenges in Diprophylline analytical methods
Welcome to the Technical Support Center for Diprophylline analytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the calibration and standardization challenges encountered during the analysis of Diprophylline.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of Diprophylline?
A1: The most common analytical techniques for the quantitative analysis of Diprophylline are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. HPLC is often preferred for its high specificity and ability to separate Diprophylline from its impurities and degradation products.
Q2: How should I prepare reference and working standards for Diprophylline analysis?
A2: It is crucial to use certified reference standards (e.g., USP, EP) for the preparation of primary stock solutions.[1] Working standards should be prepared fresh daily by diluting the primary stock solution with the appropriate mobile phase or solvent to fall within the validated linear range of the analytical method.[1] All standards should be stored under recommended conditions to prevent degradation.[1]
Q3: What are the typical validation parameters for a Diprophylline analytical method according to ICH guidelines?
A3: According to ICH Q2(R1) guidelines, the validation of an analytical method for Diprophylline should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]
Q4: What are the common challenges in dissolution testing of Diprophylline tablets?
A4: Common challenges include incomplete dissolution, high variability in results between vessels, and interference from excipients in the formulation. These can be caused by issues with the dissolution medium (e.g., pH, degassing), apparatus setup (e.g., vessel centering, paddle/basket height), and the physical and chemical properties of the drug product itself.
Troubleshooting Guides
HPLC Method Challenges
Problem: Peak Tailing or Fronting in Diprophylline Chromatogram
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Diprophylline, leading to secondary interactions with the stationary phase. Ensure the mobile phase pH is at least 2 pH units away from the pKa of Diprophylline.
-
Column Overload: Injecting a sample with too high a concentration can lead to peak distortion. Try diluting the sample and re-injecting.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Clean the column according to the manufacturer's instructions or replace it if necessary.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with the smallest possible internal diameter and length.
-
Problem: Inconsistent Retention Times for Diprophylline
-
Possible Causes & Solutions:
-
Mobile Phase Composition Fluctuation: Inconsistent mobile phase preparation or proportioning by the HPLC pump can lead to shifts in retention time. Prepare the mobile phase carefully and ensure the pump is functioning correctly.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift. Ensure the column is fully equilibrated, which may take 15-30 minutes or longer.
-
Leaks in the System: Check for any leaks in the pump, injector, tubing, and fittings, as this can cause pressure and flow rate fluctuations.
-
UV-Vis Spectrophotometry Challenges
Problem: Non-linear Calibration Curve for Diprophylline
-
Possible Causes & Solutions:
-
Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions can lead to a non-linear response. Carefully prepare all standard solutions using calibrated equipment.
-
Instrumental Stray Light: At high concentrations, stray light can cause a negative deviation from Beer's Law. Ensure the instrument's stray light performance is within specification.
-
Chemical Association/Dissociation: Changes in the chemical form of Diprophylline at different concentrations (e.g., dimerization) can affect its molar absorptivity. Ensure the solvent and pH are appropriate to maintain a single species in solution.
-
Problem: High Background Absorbance or Baseline Noise
-
Possible Causes & Solutions:
-
Contaminated Solvent or Cuvettes: Use high-purity solvents and thoroughly clean the cuvettes before each use.
-
Instrument Instability: The spectrophotometer's lamp or detector may be failing. Allow the instrument to warm up properly and check its performance with certified reference materials.
-
Sample Turbidity: Particulate matter in the sample will scatter light and cause erroneous absorbance readings. Filter all samples before analysis.
-
Data Presentation
Table 1: Representative HPLC Method Validation Parameters for Diprophylline Analysis
| Parameter | Typical Value/Range |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Note: These values are representative and may vary depending on the specific method and instrumentation.
Table 2: Representative UV-Vis Spectrophotometry Method Validation Parameters for Diprophylline Analysis
| Parameter | Typical Value/Range |
| Linearity Range | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.2 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 3.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Note: These values are representative and may vary depending on the specific method and instrumentation.
Experimental Protocols
Detailed HPLC Method for Assay of Diprophylline in Tablets
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 3.5) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of Diprophylline reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting 5 mL of the stock solution to 50 mL with the mobile phase.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of Diprophylline, into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
-
Procedure:
-
Inject the standard solution (in replicate) and the sample solution into the chromatograph.
-
Record the peak areas for the Diprophylline peak.
-
Calculate the amount of Diprophylline in the sample by comparing the peak area of the sample with the average peak area of the standard.
-
Detailed UV-Vis Spectrophotometric Method for Assay of Diprophylline in Syrup
-
Instrumentation: A UV-Vis Spectrophotometer.
-
Measurement Parameters:
-
Wavelength: 273 nm.
-
Blank: 0.1 M Hydrochloric Acid.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 50 mg of Diprophylline reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M Hydrochloric Acid to obtain a stock solution of 1000 µg/mL.
-
Prepare a working standard solution of 20 µg/mL by diluting 1 mL of the stock solution to 50 mL with 0.1 M Hydrochloric Acid.
-
-
Preparation of Sample Solution:
-
Accurately measure a volume of the syrup equivalent to 100 mg of Diprophylline into a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 M Hydrochloric Acid and shake well to dissolve.
-
Dilute to volume with 0.1 M Hydrochloric Acid and mix well.
-
Filter a portion of the solution if necessary.
-
Dilute 2 mL of this solution to 100 mL with 0.1 M Hydrochloric Acid to obtain a final concentration of approximately 20 µg/mL.
-
-
Procedure:
-
Measure the absorbance of the standard solution and the sample solution at 273 nm against the blank.
-
Calculate the amount of Diprophylline in the sample by comparing the absorbance of the sample with the absorbance of the standard.
-
Visualizations
References
Validation & Comparative
Comparative efficacy of Diprophylline versus theophylline in airway relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of diprophylline and theophylline in promoting airway relaxation. The information presented is based on experimental data from preclinical and clinical studies, offering insights into their mechanisms of action, potency, and clinical effectiveness.
Comparative Efficacy Data
The following table summarizes the key quantitative data from comparative studies on the potency and efficacy of diprophylline and theophylline in airway smooth muscle relaxation and their underlying biochemical mechanisms.
| Parameter | Diprophylline | Theophylline | Reference |
| Tracheal Smooth Muscle Relaxation (EC50) | 250 µg/mL | 25 µg/mL | [1] |
| cAMP-Phosphodiesterase (PDE) Inhibition (I50) | ~200 µg/mL | ~40 µg/mL | [1] |
| Effect on cAMP Levels in Tracheal Tissue | Almost ineffective | Marked rise | [1] |
| Clinical Efficacy in Exercise-Induced Bronchospasm | Less effective | More effective |
Mechanisms of Action: A Tale of Two Xanthines
While both diprophylline and theophylline are xanthine derivatives used as bronchodilators, their mechanisms of action at the cellular level exhibit notable differences.
Theophylline's Dual-Action Pathway
Theophylline is understood to induce bronchodilation through two primary mechanisms[2]:
-
Non-selective Phosphodiesterase (PDE) Inhibition : Theophylline inhibits PDE enzymes in airway smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that activates protein kinase A (PKA). PKA, in turn, phosphorylates various target proteins, ultimately resulting in the relaxation of the smooth muscle.
-
Adenosine Receptor Antagonism : Theophylline blocks adenosine receptors on the surface of smooth muscle cells. Adenosine can cause bronchoconstriction in asthmatic patients, and by antagonizing its effects, theophylline contributes to airway relaxation.
Diprophylline's Divergent Mechanism
In contrast to theophylline, experimental evidence suggests that diprophylline's mechanism of action in relaxing tracheal smooth muscle is largely independent of cAMP modulation. Studies have shown that diprophylline is significantly less potent at inhibiting PDE and has almost no effect on increasing cAMP levels in tracheal tissue, despite its ability to induce muscle relaxation. This indicates an alternative signaling pathway is at play, the specifics of which are still under investigation. While some literature suggests it may act as a PDE inhibitor and adenosine receptor antagonist like other xanthines, direct comparative studies highlight a distinct, cAMP-unrelated mechanism for its smooth muscle relaxant effects.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for theophylline and the divergent mechanism of diprophylline.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key experiments cited in the comparative data.
Guinea Pig Tracheal Smooth Muscle Relaxation Assay
This in vitro assay is a standard method for evaluating the bronchodilatory potential of compounds.
Methodology:
-
Tissue Preparation : Male guinea pigs are euthanized, and the tracheas are excised and placed in cold, oxygenated Krebs-Henseleit solution. The trachea is then cut into rings or strips.
-
Organ Bath Setup : The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The tissues are connected to isometric force transducers to record muscle tension.
-
Equilibration and Contraction : The tissues are allowed to equilibrate under a resting tension for a specified period. Following equilibration, the smooth muscle is contracted with a spasmogen such as histamine or carbachol to induce a stable, submaximal contraction.
-
Drug Administration : Cumulative concentration-response curves are generated by adding increasing concentrations of diprophylline or theophylline to the organ baths at set intervals.
-
Data Analysis : The relaxation induced by each drug concentration is measured as a percentage of the pre-contracted tone. The EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is then calculated to determine the potency of each compound.
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the activity of PDE enzymes.
Methodology:
-
Enzyme Preparation : PDE enzymes are isolated and purified from a relevant tissue source, such as bovine or guinea pig tracheal smooth muscle.
-
Assay Reaction : The assay is typically performed in a multi-well plate format. The reaction mixture contains the purified PDE enzyme, a fluorescently labeled or radiolabeled cAMP substrate, and the test compound (diprophylline or theophylline) at various concentrations.
-
Incubation : The reaction is incubated at 37°C for a specific duration, allowing the PDE to hydrolyze the cAMP substrate.
-
Detection : The reaction is stopped, and the amount of hydrolyzed product is quantified. For fluorescent assays, a detection reagent is added that binds to the product, generating a fluorescent signal. For radioassays, the radiolabeled product is separated and measured.
-
Data Analysis : The percentage of PDE inhibition is calculated for each drug concentration. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined to assess the inhibitory potency.
Clinical Trial for Exercise-Induced Bronchospasm (EIB)
This clinical study design is used to evaluate the protective effect of a drug against bronchoconstriction triggered by physical exertion.
Methodology:
-
Participant Selection : Patients with a confirmed diagnosis of asthma and a history of EIB are recruited for the study.
-
Study Design : A randomized, double-blind, placebo-controlled crossover design is often employed. Each participant receives each treatment (e.g., diprophylline, theophylline, placebo) on separate study days, with a washout period in between.
-
Drug Administration : The study drug is administered at a specified time before the exercise challenge.
-
Exercise Challenge : Participants perform a standardized exercise test, typically on a treadmill or cycle ergometer, designed to induce bronchospasm. The intensity and duration of the exercise are kept constant for all participants.
-
Pulmonary Function Measurement : Lung function, primarily the forced expiratory volume in one second (FEV1), is measured before drug administration (baseline), after drug administration but before exercise, and at multiple time points after the completion of the exercise challenge.
-
Data Analysis : The primary endpoint is typically the maximum percent fall in FEV1 from the pre-exercise value. The protective effect of each treatment is assessed by comparing the fall in FEV1 after active treatment to that after placebo.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative study of bronchodilators using an in vitro model.
Conclusion
The available evidence indicates that while both diprophylline and theophylline are effective bronchodilators, they likely operate through distinct signaling pathways. Theophylline is a more potent relaxant of airway smooth muscle in preclinical models, an effect attributed to its dual action as a PDE inhibitor and an adenosine receptor antagonist, both of which lead to increased intracellular cAMP. In contrast, diprophylline appears to induce airway relaxation via a mechanism that is largely independent of cAMP, suggesting a different cellular target or pathway. Clinically, theophylline has shown greater efficacy in preventing exercise-induced bronchospasm. Further research is warranted to fully elucidate the molecular targets of diprophylline and to explore the potential therapeutic advantages of its unique mechanism of action.
References
A Head-to-Head Comparison of the Side Effect Profiles of Diprophylline and Aminophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two common xanthine derivatives, diprophylline and aminophylline, used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This comparison is based on available experimental data to inform research and drug development efforts.
Executive Summary
Aminophylline, a combination of theophylline and ethylenediamine, is known for its narrow therapeutic index and a well-documented dose-dependent side effect profile.[1][2] Common adverse effects at therapeutic serum concentrations of theophylline (a component of aminophylline) include gastrointestinal and central nervous system disturbances. More severe reactions, such as cardiac arrhythmias and seizures, can occur at higher concentrations.[1][3] Diprophylline, a derivative of theophylline, is suggested to have a more favorable safety profile, although comprehensive head-to-head comparative data with aminophylline is limited. One study has indicated a lower incidence of tremor with diprophylline compared to theophylline.
Data Presentation: Side Effect Profile Comparison
| Side Effect Category | Diprophylline | Aminophylline | Quantitative Comparison Data |
| Gastrointestinal | GI irritation and disturbances[4] | Nausea, vomiting, increased gastric acid secretion, gastroesophageal reflux | Data on the comparative incidence of specific GI effects is not available. |
| Central Nervous System | CNS stimulation, headache, anxiety, restlessness, dizziness, tremor | Headache, insomnia, irritability, restlessness, shakiness, and in severe cases, intractable seizures | In a double-blind study comparing diprophylline and theophylline, tremor was reported to be twice as common with theophylline. |
| Cardiovascular | Palpitations | Cardiac arrhythmias (including multifocal atrial tachycardia), fast, slow, or irregular heartbeat | Specific comparative incidence data is not available. |
| Renal | Increase in urine volume (Diuresis) | Increase in urine volume (Diuresis) | The diuretic effect is a known class effect of xanthines. |
| Hypersensitivity | Hypersensitivity reactions | Allergic skin reactions. Some individuals may exhibit sensitivity to the ethylenediamine component of aminophylline | A case study reported that a patient with intolerance to intravenous aminophylline due to ethylene diamine sensitivity tolerated intravenous diprophylline well. |
Experimental Protocols
Detailed experimental protocols from a direct head-to-head comparative trial of diprophylline and aminophylline's side effect profiles were not available in the reviewed literature. However, a general methodology for assessing the side effects of xanthine derivatives can be outlined based on common practices in clinical trials for these compounds.
General Experimental Protocol for Side Effect Assessment in Xanthine Derivative Clinical Trials:
-
Study Design: A randomized, double-blind, placebo-controlled, or active-comparator crossover study design is typically employed.
-
Patient Population: A well-defined group of patients with the target disease (e.g., stable asthma or COPD) is recruited. Exclusion criteria would include conditions that could be exacerbated by xanthine derivatives (e.g., pre-existing cardiac arrhythmias, seizure disorders).
-
Drug Administration and Dosing: Standardized doses of the investigational drug (e.g., diprophylline) and the comparator drug (e.g., aminophylline) are administered. For aminophylline, therapeutic drug monitoring of serum theophylline concentrations is crucial to maintain levels within the therapeutic range (typically 10-20 mcg/mL) and to correlate side effects with serum levels.
-
Side Effect Monitoring and Reporting:
-
Spontaneous Reporting: Patients are asked to report any adverse events they experience throughout the study period.
-
Structured Questionnaires: Standardized questionnaires are administered at specific time points to systematically query for known xanthine-related side effects (e.g., nausea, headache, tremor, palpitations).
-
Clinical Assessments: Vital signs (heart rate, blood pressure), electrocardiograms (ECGs), and neurological assessments are performed at baseline and at regular intervals during the study.
-
Laboratory Tests: Serum chemistry panels may be used to monitor for metabolic abnormalities.
-
-
Data Analysis: The incidence, severity, and duration of each reported and observed adverse event are recorded and compared between the treatment groups using appropriate statistical methods.
Mandatory Visualization
Signaling Pathways of Xanthine Derivatives
The primary mechanisms of action for xanthine derivatives like diprophylline and aminophylline (via its theophylline component) involve the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors. These actions lead to their therapeutic effects as well as their side effects.
Experimental Workflow for Side Effect Profile Comparison
The following diagram illustrates a typical workflow for a clinical trial designed to compare the side effect profiles of two drugs.
References
A Preclinical Guide to Validating the Anti-inflammatory Effects of Diprophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential anti-inflammatory effects of Diprophylline, a xanthine derivative, in established preclinical models. Due to a lack of publicly available preclinical data on Diprophylline's anti-inflammatory properties, this document outlines a proposed experimental approach, using the well-characterized non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the related xanthine derivative Theophylline as comparators. The experimental data for the comparator drugs have been compiled from existing literature to serve as a benchmark for the proposed validation studies.
Comparative Efficacy in Preclinical Inflammation Models
Two standard and widely accepted preclinical models are proposed for the evaluation of Diprophylline's anti-inflammatory activity: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation.
Carrageenan-Induced Paw Edema Model
This model assesses the ability of a compound to inhibit acute localized inflammation. Edema is induced by the injection of carrageenan into the paw of a rodent, and the swelling is measured over time.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) |
| Diprophylline (Proposed) | 5 | 3 | Data to be determined |
| 10 | 3 | Data to be determined | |
| 15 | 3 | Data to be determined | |
| Theophylline [1] | 5 | 3 | 10 |
| 10 | 3 | 18.75 | |
| 15 | 3 | 33.75 | |
| Indomethacin [2][3] | 10 | 3 | ~50-70 |
| Control (Carrageenan only) | - | 3 | 0 |
Note: The data for Indomethacin is an approximate range derived from multiple studies and may vary based on specific experimental conditions.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model mimics systemic inflammation by administering LPS, a component of the outer membrane of Gram-negative bacteria. The primary readouts are the levels of pro-inflammatory cytokines in the serum or plasma.
Table 2: Comparative Effects on Pro-inflammatory Cytokines in LPS-Induced Inflammation in Rodents
| Treatment Group | Dose | Cytokine | Percent Inhibition / Change |
| Diprophylline (Proposed) | To be determined | TNF-α | Data to be determined |
| IL-1β | Data to be determined | ||
| IL-6 | Data to be determined | ||
| Theophylline [4][5] | Variable | TNF-α | Significant attenuation |
| IL-1β | Significant attenuation | ||
| IL-6 | Significant attenuation | ||
| Indomethacin | Variable | TNF-α | No significant effect/potential augmentation |
| IL-1β | No significant effect/potential augmentation | ||
| IL-6 | No significant effect/potential augmentation | ||
| Control (LPS only) | - | TNF-α, IL-1β, IL-6 | Marked increase |
Note: The effects of Indomethacin on cytokine levels in LPS models can be complex and may depend on the specific experimental context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of preclinical studies.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (Indomethacin), and test (Diprophylline, Theophylline) groups.
-
Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Inflammation Protocol
-
Animals: Male BALB/c mice (20-25g) are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: Test compounds or vehicle are administered 1 hour before LPS injection.
-
Induction of Inflammation: LPS (e.g., 1 mg/kg) is administered via intraperitoneal injection.
-
Sample Collection: Blood is collected at a specified time point (e.g., 2 or 6 hours) after LPS injection.
-
Cytokine Analysis: Serum or plasma levels of TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Cytokine levels in the treated groups are compared to the LPS-only control group.
Visualizing the Path to Validation
Diagrams are provided to illustrate the proposed experimental workflow, the potential mechanism of action, and a conceptual comparison of efficacy.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpns.com [ijrpns.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Theophylline improves lipopolysaccharide-induced alveolarization arrest through inflammatory regulation [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Molecular Mechanisms of Diprophylline and Other Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the molecular mechanisms of Diprophylline and other prominent xanthine derivatives, including Theophylline, Aminophylline, and Caffeine. The information presented herein is supported by experimental data to facilitate an objective evaluation of their pharmacological profiles.
Introduction to Xanthine Derivatives
Xanthines are a class of purine alkaloids widely recognized for their therapeutic applications, primarily as bronchodilators in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their pharmacological effects are primarily attributed to three core molecular mechanisms: inhibition of phosphodiesterase (PDE) enzymes, antagonism of adenosine receptors, and for some, modulation of histone deacetylase (HDAC) activity. This guide will delve into a comparative analysis of these mechanisms for Diprophylline, Theophylline, Aminophylline, and Caffeine.
Core Molecular Mechanisms of Action
The primary molecular targets of xanthine derivatives are:
-
Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of cAMP and cGMP, resulting in smooth muscle relaxation (bronchodilation), and anti-inflammatory effects.[1][2][3]
-
Adenosine Receptors: Xanthines act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3).[1][4] Adenosine is a nucleoside that can induce bronchoconstriction and promote the release of inflammatory mediators. By blocking these receptors, xanthines can counteract these effects.
-
Histone Deacetylases (HDACs): Theophylline has been shown to activate HDACs, an action that is linked to its anti-inflammatory properties. HDAC activation can lead to the suppression of inflammatory gene expression.
The following sections provide a detailed comparison of the effects of Diprophylline and other xanthines on these molecular targets, supported by available quantitative data.
Comparative Analysis of Molecular Interactions
Inhibition of Phosphodiesterase (PDE) Isoforms
The bronchodilatory effects of xanthines are largely attributed to their non-selective inhibition of PDE enzymes. The table below summarizes the available quantitative data on the inhibitory potency (IC50 values) of various xanthines against different PDE isoforms.
| Compound | PDE Isoform(s) | IC50 | Species/Tissue | Reference |
| Diprophylline | Non-selective | ~5 times less potent than Theophylline | Guinea-pig trachea | |
| Theophylline | Non-selective | ~40 µg/mL | Guinea-pig trachea | |
| PDE3 | Inhibitor | Human | ||
| PDE4 | Inhibitor | Human | ||
| PDE7A | 343.5 µM | Human (WSU-CLL cells) | ||
| Aminophylline | Non-selective | 0.12 mM | Not specified | |
| Caffeine | Non-selective | Weak inhibitor | Not specified |
Antagonism of Adenosine Receptor Subtypes
The antagonism of adenosine receptors contributes to both the therapeutic and adverse effects of xanthines. The binding affinities (Ki values) of different xanthines for various adenosine receptor subtypes are presented below.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Diprophylline | A1, A2 | Less potent than Xanthine | Rat | |
| Theophylline | A1 | 8500 | Rat | |
| A2A | - | - | ||
| A2B | 22300 | Human | ||
| A3 | 85000 | Rat | ||
| Aminophylline | A1, A2 | Antagonist | Not specified | |
| Caffeine | A1 | 10700 | Human | |
| A2A | 9560 | Human | ||
| A2B | 10400 | Human | ||
| A3 | 13300 | Human |
Activation of Histone Deacetylase (HDAC)
The anti-inflammatory effects of theophylline have been linked to its ability to activate HDACs. This mechanism appears to be distinct from PDE inhibition and adenosine receptor antagonism.
| Compound | Effect on HDAC Activity | Target Isoforms | Reference |
| Theophylline | Activator | HDAC1, HDAC3 (little effect on HDAC2) | |
| Diprophylline | Data not available | - | |
| Aminophylline | Activator (via Theophylline) | Not specified | |
| Caffeine | Data not available | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by xanthines and a typical experimental workflow for assessing their activity.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the IC50 values of xanthine derivatives against PDE enzymes using a colorimetric approach.
Materials:
-
Purified PDE enzyme isoforms
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Malachite green-based phosphate detection reagent
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Xanthine derivatives (Diprophylline, Theophylline, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the xanthine derivatives. Prepare solutions of PDE enzyme, cAMP/cGMP substrate, and 5'-nucleotidase in assay buffer.
-
Assay Reaction: To each well of a 96-well plate, add the assay buffer, the xanthine derivative solution (or solvent control), and the PDE enzyme solution.
-
Initiation: Initiate the reaction by adding the cAMP/cGMP substrate to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Second Enzymatic Reaction: Add 5'-nucleotidase to each well to convert the product of the PDE reaction (AMP or GMP) to adenosine or guanosine and inorganic phosphate. Incubate for an additional period.
-
Detection: Add the malachite green-based reagent to each well to detect the amount of inorganic phosphate produced.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of PDE inhibition against the concentration of the xanthine derivative. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the PDE enzyme activity.
Adenosine Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the Ki of xanthine derivatives for adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the specific adenosine receptor subtype (e.g., from transfected cell lines)
-
Radioligand specific for the receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-CGS 21680 for A2A)
-
Unlabeled xanthine derivatives
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Non-specific binding control (e.g., a high concentration of a known agonist or antagonist)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a series of tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled xanthine derivative. Include control tubes for total binding (no competitor) and non-specific binding (high concentration of a non-radiolabeled ligand).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor (xanthine) concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol provides a general method for measuring the effect of xanthine derivatives on HDAC activity using a fluorometric assay.
Materials:
-
Nuclear extracts or purified HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore)
-
HDAC assay buffer
-
Developer solution
-
Xanthine derivatives
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the xanthine derivative at various concentrations (or a known HDAC inhibitor like Trichostatin A as a positive control), and the nuclear extract or purified HDAC enzyme.
-
Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period, protected from light.
-
Development: Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution to each well. The developer solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measurement: Measure the fluorescence intensity using a fluorometric microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Compare the fluorescence signals in the presence of the xanthine derivatives to the control (no inhibitor) to determine the percentage of HDAC activation or inhibition.
Conclusion
Diprophylline, like other xanthines, exerts its pharmacological effects through the inhibition of phosphodiesterases and antagonism of adenosine receptors. However, available quantitative data suggests that Diprophylline is a less potent PDE inhibitor and adenosine receptor antagonist compared to Theophylline. The presence of a 7-position substituent in Diprophylline likely contributes to this reduced potency. While Theophylline has a well-documented anti-inflammatory mechanism through HDAC activation, it is currently unknown if Diprophylline shares this property. Further comparative studies with specific quantitative data for Diprophylline are needed to fully elucidate its molecular mechanism profile relative to other xanthines. This guide provides a framework for such investigations by outlining the key molecular targets and providing detailed experimental protocols for their assessment.
References
Unraveling the Pharmacokinetic Profile of Diprophylline: A Drug That Stands Alone
Diprophylline, a xanthine derivative utilized for its bronchodilator effects in respiratory conditions such as asthma and bronchitis, presents a unique pharmacokinetic profile characterized by its limited metabolism. Unlike its close relative theophylline, diprophylline is primarily excreted from the body unchanged, simplifying its pharmacokinetic behavior and minimizing the potential for drug interactions related to metabolic pathways.
This guide provides a comprehensive comparison of the pharmacokinetic properties of diprophylline, focusing on its absorption, distribution, metabolism, and excretion (ADME). Drawing upon experimental data, this document serves as a vital resource for researchers, scientists, and professionals in drug development seeking to understand the disposition of this important therapeutic agent.
Minimal Metabolism: The Defining Characteristic
A pivotal aspect of diprophylline's pharmacokinetics is its resistance to metabolic transformation. Multiple studies confirm that diprophylline is not metabolized to theophylline in the body.[1][2] The majority of an administered dose is excreted unchanged in the urine. This characteristic distinguishes it from other xanthines, which often undergo partial demethylation and oxidation.[1][3]
Pharmacokinetic Parameters of Diprophylline
The following table summarizes the key pharmacokinetic parameters of diprophylline based on data from human studies. These values provide a quantitative overview of the drug's behavior in the body.
| Pharmacokinetic Parameter | Value | Reference |
| Half-life (t½) | 1.8 ± 0.2 hours | [2] |
| 2.11 ± 0.36 hours | ||
| 2.16 ± 0.18 hours (solution) | ||
| 2.59 ± 0.56 hours (tablet) | ||
| Total Body Clearance (CL) | 333 ± 62 mL/min | |
| Renal Clearance (CLr) | 276 ± 52 mL/min | |
| Volume of Distribution (Vd) | 0.8 ± 0.2 L/kg | |
| Protein Binding | 40% | |
| Unchanged Drug in Urine | ~88% | |
| 83 ± 5% |
Experimental Protocols
The pharmacokinetic data presented above were derived from clinical studies with well-defined methodologies. Understanding these protocols is crucial for interpreting the data accurately.
Study Design for Pharmacokinetic Analysis
A representative experimental design to determine the pharmacokinetic profile of diprophylline would involve the following steps:
-
Subject Recruitment: Healthy, non-smoking adult volunteers are recruited for the study. Ethical approval and informed consent are obtained.
-
Drug Administration: A single dose of diprophylline is administered to the subjects. This can be an oral formulation (tablet or solution) or an intravenous injection.
-
Sample Collection: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) after drug administration. Urine samples are also collected over a 24-hour period.
-
Sample Analysis: The concentration of diprophylline in the plasma and urine samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and area under the curve (AUC). The amount of unchanged drug excreted in the urine is determined from the urine samples.
Visualizing the Data
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of diprophylline and a typical experimental workflow for its pharmacokinetic analysis.
Figure 1. Metabolic Pathway of Diprophylline
Figure 2. Experimental Workflow for Pharmacokinetic Study
References
Diprophylline's Therapeutic Efficacy Validated in Preclinical Animal Models of Respiratory Disease
For researchers and drug development professionals, preclinical validation of a therapeutic candidate in disease-relevant animal models is a critical step. This guide provides a comparative overview of Diprophylline's performance against other xanthine derivatives, supported by experimental data from an antigen-induced asthma model. Detailed methodologies are provided to ensure transparency and facilitate the replication of findings.
Diprophylline, a xanthine derivative, has demonstrated therapeutic potential in the management of obstructive airway diseases. Its efficacy has been substantiated in a preclinical canine model of asthma, showcasing its ability to attenuate antigen-induced bronchoconstriction. This guide delves into the experimental data and protocols from this key study, offering a comparative perspective for researchers in the field.
Comparative Efficacy of Diprophylline in an Antigen-Induced Asthma Model
A study investigating the bronchodilator effect of Diprophylline in a well-established canine model of experimental asthma provides key insights into its therapeutic action. The study compared the efficacy of aerosolized versus intravenous Diprophylline in attenuating the bronchoconstrictive response to Ascaris suum antigen challenge.
Data Summary:
| Treatment Group | Mean Increase in Pulmonary Resistance (RL) (x-fold from baseline) | Mean Plasma Diprophylline Concentration (µg/ml) |
| Untreated (Antigen Challenge) | 8.3 ± 2.6 | - |
| Aerosolized Diprophylline + Antigen Challenge | 2.4 ± 0.4 | 4.2 ± 0.6 |
| Intravenous Diprophylline + Antigen Challenge | Not significantly different from untreated | 4.3 ± 0.3 |
Data presented as mean ± standard error.[1]
The results clearly indicate that aerosolized Diprophylline significantly attenuated the increase in pulmonary resistance following antigen challenge, with only a 2.4-fold increase compared to an 8.3-fold increase in untreated animals.[1] Notably, intravenous administration of Diprophylline, at doses achieving equivalent plasma concentrations, did not significantly alter the response to the antigen challenge.[1] This suggests a localized therapeutic effect of aerosolized Diprophylline within the airways.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of these findings.
Animal Model:
The study utilized a canine model of experimental asthma.[1] Dogs were ventilated with a fixed volume at a constant peak flow to allow for precise measurements of pulmonary mechanics.[1]
Antigen Challenge:
Allergic bronchoconstriction was induced by challenging the animals with an aerosolized extract of Ascaris suum antigen.
Drug Administration:
-
Aerosol Administration: Diprophylline was administered via aerosol over a ten-minute period.
-
Intravenous Administration: Diprophylline was infused intravenously at rates predetermined from pharmacokinetic studies to achieve plasma concentrations equivalent to those from aerosol administration.
Measurement of Pulmonary Mechanics:
-
Pulmonary Resistance (RL): Calculated from simultaneous measurements of pressure and flow, corrected for elastic recoil pressure.
-
Dynamic Compliance (Cdyn): Calculated by dividing the tidal volume by the change in pressure at points of zero flow.
Pharmacokinetic Analysis:
Plasma concentrations of Diprophylline were measured using high-performance liquid chromatography (HPLC) to ensure comparable systemic exposure between the aerosol and intravenous groups.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
References
Synergistic vs. Additive Effects of Diprophylline in Combination with Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of xanthine derivatives and corticosteroids is a therapeutic strategy employed in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comparative analysis of the potential synergistic versus additive effects of combining diprophylline, a xanthine derivative, with corticosteroids. While direct experimental data on the specific combination of diprophylline and corticosteroids is limited in publicly available literature, this document extrapolates from studies on related xanthine derivatives, such as theophylline and doxofylline, to elucidate the potential interactions and therapeutic benefits. This guide also outlines established experimental protocols for assessing drug synergy and details the underlying signaling pathways to provide a mechanistic framework for future research.
Introduction
Diprophylline, a derivative of theophylline, functions as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist, leading to bronchodilation and anti-inflammatory effects. Corticosteroids are potent anti-inflammatory agents that suppress the expression of multiple inflammatory genes. The co-administration of these two drug classes is predicated on the hypothesis that their distinct mechanisms of action could result in either an additive or a synergistic therapeutic outcome, potentially allowing for lower, more effective dosing and reduced side effects.
Comparative Analysis: Synergistic vs. Additive Effects
Currently, there is a lack of direct, published experimental studies specifically quantifying the synergistic or additive effects of diprophylline in combination with corticosteroids. However, research on other xanthine derivatives provides valuable insights into the potential nature of this interaction.
Evidence from Theophylline and Doxofylline Studies:
Studies involving theophylline, a closely related methylxanthine, in combination with corticosteroids have suggested at least an additive effect, with some evidence pointing towards synergy. For instance, the combination of theophylline and dexamethasone has been shown to cooperatively reduce inflammation and prevent the downregulation of histone deacetylase-2 (HDAC2), a key molecule in corticosteroid-mediated anti-inflammatory gene suppression. This restoration of HDAC2 activity by theophylline can enhance corticosteroid responsiveness.[1][2][3]
Furthermore, clinical trials have indicated that the addition of theophylline to inhaled corticosteroid therapy can lead to improved asthma control, suggesting a steroid-sparing effect.[4][5] Similarly, studies with doxofylline, another xanthine derivative, have demonstrated a clear steroid-sparing effect in both allergic and non-allergic models of lung inflammation when combined with dexamethasone.
Based on these findings with structurally and functionally similar compounds, it is plausible to hypothesize that diprophylline may also exhibit additive or synergistic effects when combined with corticosteroids.
Quantitative Data from Related Combination Studies
The following table summarizes findings from studies on the combination of theophylline with corticosteroids, which may serve as a proxy for understanding the potential effects of a diprophylline-corticosteroid combination.
| Combination | Model System | Key Findings | Implied Interaction |
| Theophylline + Dexamethasone | Monocytes exposed to cigarette smoke extract | Combination reduced inflammation and prevented the decrease in HDAC2 expression more effectively than either drug alone. | Synergistic |
| Theophylline + Budesonide | Patients with moderate asthma | Combination of low-dose budesonide and theophylline produced similar benefits to high-dose budesonide. | Additive/Steroid-sparing |
| Theophylline + Beclomethasone | Patients with moderate to severe asthma | Combination therapy had the same effect on asthma control and anti-inflammatory markers as a double dose of the inhaled corticosteroid. | Additive/Steroid-sparing |
| Theophylline + Prednisolone | Patients with chronic airflow obstruction | No significant pharmacokinetic interaction was observed. | Pharmacokinetically independent |
Experimental Protocols for Assessing Synergy
To definitively determine whether the combination of diprophylline and corticosteroids produces a synergistic or additive effect, rigorous experimental evaluation is necessary. The following are standard methodologies employed in pharmacology for this purpose.
Isobolographic Analysis
Isobolographic analysis is a widely accepted graphical method to assess drug interactions.
Methodology:
-
Dose-Response Curves: Generate dose-response curves for diprophylline and the corticosteroid individually to determine the concentration of each drug that produces a specific level of effect (e.g., 50% inhibition of an inflammatory marker, IC50).
-
Isobologram Construction: Plot the IC50 value of diprophylline on the x-axis and the IC50 value of the corticosteroid on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Combination Testing: Test various fixed-ratio combinations of diprophylline and the corticosteroid and determine the concentrations of the drug pair that produce the same 50% inhibitory effect.
-
Analysis: Plot the data points for the effective combinations on the isobologram.
-
Synergy: Data points falling below the line of additivity.
-
Additivity: Data points falling on the line of additivity.
-
Antagonism: Data points falling above the line of additivity.
-
Combination Index (CI) Method
The Combination Index (CI) method provides a quantitative measure of the interaction between two drugs.
Methodology:
-
Dose-Effect Analysis: Determine the dose of each drug alone and in combination that produces a certain level of effect (e.g., 50% effect, Dx).
-
CI Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce effect x, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce effect x.
-
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Signaling Pathways and Potential for Interaction
The potential for synergistic or additive effects between diprophylline and corticosteroids can be understood by examining their respective signaling pathways.
Diprophylline Signaling Pathway
As a xanthine derivative, diprophylline's primary mechanisms of action are:
-
Phosphodiesterase (PDE) Inhibition: Diprophylline inhibits PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP levels promote smooth muscle relaxation (bronchodilation) and have anti-inflammatory effects by inhibiting the activation of inflammatory cells.
-
Adenosine Receptor Antagonism: Diprophylline blocks adenosine receptors, which can prevent adenosine-induced bronchoconstriction and mast cell degranulation.
Diprophylline's mechanism of action.
Corticosteroid Signaling Pathway
Corticosteroids exert their anti-inflammatory effects primarily through genomic mechanisms:
-
Glucocorticoid Receptor (GR) Activation: Corticosteroids diffuse across the cell membrane and bind to the cytosolic GR.
-
Nuclear Translocation: The activated GR-corticosteroid complex translocates to the nucleus.
-
Gene Regulation: In the nucleus, the complex can:
-
Transactivation: Bind to Glucocorticoid Response Elements (GREs) to upregulate the expression of anti-inflammatory genes.
-
Transrepression: Interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes (e.g., cytokines, chemokines). This process often involves the recruitment of HDAC2.
-
Corticosteroid anti-inflammatory pathway.
Experimental Workflow for Synergy Assessment
The logical flow for investigating the combined effects of diprophylline and corticosteroids is outlined below.
Workflow for assessing drug combination effects.
Conclusion
References
- 1. Theophylline and dexamethasone in combination reduce inflammation and prevent the decrease in HDAC2 expression seen in monocytes exposed to cigarette smoke extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theophylline and dexamethasone in combination reduce inflammation and prevent the decrease in HDAC2 expression seen in monocytes exposed to cigarette smoke extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of inhaled corticosteroid combined with theophylline and double-dose inhaled corticosteroid in moderate to severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive effects of dexamethasone in nebulized salbutamol or L-epinephrine treated infants with acute bronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Diprophylline's impact on different adenosine receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of Diprophylline on different adenosine receptor subtypes. While direct quantitative data for Diprophylline's binding affinity and functional antagonism across all adenosine receptor subtypes is limited in publicly available literature, this document synthesizes the existing knowledge on its general mechanism and draws comparisons from data on the closely related xanthine derivative, theophylline. This guide also provides detailed experimental protocols for assays that would be utilized to generate definitive comparative data.
Introduction to Diprophylline and Adenosine Receptors
Diprophylline, a derivative of theophylline, is a xanthine derivative utilized as a bronchodilator and vasodilator in the treatment of respiratory ailments such as asthma and bronchitis.[1][2][3][4][5] Its primary mechanisms of action are believed to be the inhibition of phosphodiesterase (PDE) and the antagonism of adenosine receptors. Adenosine receptors, a class of G protein-coupled receptors, are categorized into four subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a multitude of physiological processes. Antagonism of these receptors, particularly in the airways, can lead to smooth muscle relaxation and reduced inflammation.
Comparative Impact on Adenosine Receptor Subtypes
To provide a framework for comparison, data for the structurally similar and well-studied xanthine, theophylline, is presented below. It is important to note that while related, these values may not be identical to those for Diprophylline.
Table 1: Comparative Adenosine Receptor Antagonist Affinities of Theophylline
| Receptor Subtype | Ligand | K_i_ (nM) | K_i_ (µM) | Source Organism/Cell Line | Reference |
| A1 | Theophylline | 4880 | 4.88 | Cultured Heart Cells | |
| A2B | Theophylline | 9000 | 9 | Recombinant | |
| A3 | Theophylline | >100000 | >100 | Rat Brain Membranes |
Disclaimer: This data is for theophylline and is intended to serve as a surrogate for comparative purposes due to the lack of specific data for Diprophylline.
Signaling Pathways of Adenosine Receptors
The four adenosine receptor subtypes are coupled to different G proteins and thus initiate distinct intracellular signaling cascades. A1 and A3 receptors typically couple to G_i/o_, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors usually couple to G_s_, stimulating adenylyl cyclase and increasing cAMP levels. The A2B receptor can also couple to G_q_, activating the phospholipase C pathway.
Experimental Protocols
To definitively determine the comparative impact of Diprophylline on adenosine receptor subtypes, radioligand binding assays and functional cAMP assays would be employed.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the binding affinity (K_i_) of a test compound (Diprophylline) by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for a specific receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, [³H]DPCPX or a selective antagonist for A2B, [¹²⁵I]AB-MECA for A3).
-
Diprophylline solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors like MgCl₂).
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., theophylline or a selective antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Diprophylline.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate the specific binding at each Diprophylline concentration.
-
Plot the data and use non-linear regression analysis to determine the IC50 value, which can then be converted to a K_i_ value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Functional Assay
This assay determines the functional antagonism (IC50 or K_b_) of Diprophylline by measuring its ability to inhibit the cAMP response induced by an adenosine receptor agonist.
Materials:
-
Whole cells expressing a specific adenosine receptor subtype.
-
Adenosine receptor agonists (e.g., NECA, CGS 21680).
-
Diprophylline solutions of varying concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-incubate the cells with varying concentrations of Diprophylline.
-
Stimulate the cells with a fixed concentration of an appropriate adenosine receptor agonist (EC50 or EC80 concentration). For A1 and A3 receptors, cells are typically pre-treated with forskolin to induce cAMP production, and the inhibitory effect of the agonist is measured.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curves for Diprophylline's inhibition of the agonist-induced cAMP response.
-
Use non-linear regression to determine the IC50 value.
Conclusion
Diprophylline functions as an antagonist of adenosine receptors, contributing to its therapeutic effects as a bronchodilator. While specific comparative data on its affinity and potency across all four adenosine receptor subtypes are not extensively documented, the provided experimental protocols outline the necessary steps to generate such crucial data. The information available for the related compound, theophylline, suggests a likely profile of non-selective, lower micromolar antagonism at A1 and A2B receptors, with weaker activity at the A3 subtype. Further research is warranted to fully characterize the interaction of Diprophylline with each adenosine receptor subtype to better understand its pharmacological profile and potential for more targeted therapeutic applications.
References
- 1. Theophylline down-regulates adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Diprophylline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Diprophylline's mechanism of action against other phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. Diprophylline, a xanthine derivative, is utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effects are attributed to its dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4][5] This guide will delve into the specificity of these actions and compare it with more selective agents, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach
Diprophylline's pharmacological effects stem from two primary molecular interactions:
-
Phosphodiesterase (PDE) Inhibition: Diprophylline acts as a non-selective inhibitor of phosphodiesterases, the enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Diprophylline increases the intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation, particularly in the bronchial airways, and a reduction in inflammatory responses.
-
Adenosine Receptor Antagonism: Diprophylline also functions as an antagonist at A1 and A2 adenosine receptors. Adenosine, when bound to its receptors in the airways, can induce bronchoconstriction and promote inflammation. By blocking these receptors, Diprophylline counteracts these effects.
The non-selective nature of Diprophylline's interactions with multiple PDE subtypes and adenosine receptor subtypes is a key characteristic that differentiates it from more modern, selective inhibitors.
Comparative Analysis of Specificity
In contrast, significant research has been dedicated to developing selective inhibitors that target specific PDE subtypes, offering the potential for more targeted therapeutic effects with fewer off-target side effects.
Data Presentation: A Comparative Look at Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 and Ki values) of various non-selective and selective PDE inhibitors, as well as the binding affinity of Theophylline for adenosine receptors. This data provides a quantitative basis for comparing the specificity of these agents.
Table 1: Phosphodiesterase (PDE) Inhibition Profile
| Compound | Type | PDE3 (IC50/Ki) | PDE4 (IC50/Ki) | PDE5 (IC50/Ki) |
| Diprophylline | Non-selective PDE Inhibitor | Data not available | Data not available | Data not available |
| Theophylline | Non-selective PDE Inhibitor | ~100 µM (IC50) | ~100 µM (IC50) | ~30 µM (IC50) |
| Milrinone | Selective PDE3 Inhibitor | 0.45 µM (IC50) | >100 µM (IC50) | >100 µM (IC50) |
| Roflumilast | Selective PDE4 Inhibitor | >10 µM (IC50) | 0.8 nM (IC50) | >10 µM (IC50) |
| Sildenafil | Selective PDE5 Inhibitor | >1 µM (IC50) | >1 µM (IC50) | 3.5 nM (IC50) |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Ki values represent the inhibition constant. Lower values indicate higher potency.
Table 2: Adenosine Receptor Antagonism Profile
| Compound | Type | A1 Receptor (Ki) | A2A Receptor (Ki) | A2B Receptor (Ki) | A3 Receptor (Ki) |
| Diprophylline | Adenosine Receptor Antagonist | Antagonist | Antagonist | Data not available | Data not available |
| Theophylline | Adenosine Receptor Antagonist | 13 µM | 4 µM | 25 µM | 50 µM |
Note: Ki values represent the binding affinity of the antagonist to the receptor. Lower values indicate higher affinity.
Experimental Protocols
The data presented in the tables above are typically generated using standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE subtypes.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE5A)
-
Cyclic nucleotide substrates: cAMP or cGMP, often radiolabeled (e.g., [³H]-cAMP, [³H]-cGMP) or fluorescently labeled.
-
Test compounds (e.g., Diprophylline, Theophylline, Milrinone, Roflumilast, Sildenafil) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Scintillation cocktail (for radioassays) or a fluorescence plate reader.
-
96-well microplates.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, a reaction mixture is prepared containing the assay buffer, a specific recombinant PDE enzyme, and varying concentrations of the test compound.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate (cAMP or cGMP).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 15-30 minutes) to allow for enzymatic activity.
-
Termination of Reaction: The reaction is stopped by various methods, such as heat inactivation or the addition of a stop solution.
-
Quantification of Product: The amount of hydrolyzed substrate (e.g., AMP or GMP) is quantified.
-
Radiometric Assay: If a radiolabeled substrate is used, the product is separated from the unreacted substrate (e.g., by chromatography or binding to beads), and the radioactivity is measured using a scintillation counter.
-
Fluorescence Polarization Assay: This method uses a fluorescently labeled substrate. The binding of an antibody to the product results in a change in fluorescence polarization, which is measured by a plate reader.
-
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for specific adenosine receptor subtypes.
Materials:
-
Cell membranes expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, A3), typically from transfected cell lines (e.g., HEK293, CHO).
-
A radiolabeled ligand with high affinity and specificity for the receptor of interest (e.g., [³H]-DPCPX for A1, [³H]-CGS21680 for A2A).
-
Test compounds (e.g., Diprophylline, Theophylline).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and adenosine deaminase to remove endogenous adenosine).
-
Wash buffer.
-
Glass fiber filters.
-
A cell harvester and a liquid scintillation counter.
-
96-well microplates.
Procedure:
-
Assay Setup: In each well of a 96-well plate, a mixture is prepared containing the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification of Bound Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from the total binding. The IC50 value of the test compound is determined by plotting the percentage of specific binding against the log of the compound concentration. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Pathways and Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathways and experimental workflows.
Figure 1: Signaling pathways affected by Diprophylline.
References
- 1. Diprophylline | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diprophylline - Wikipedia [en.wikipedia.org]
- 3. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy Diprophylline; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
A Blinded, Controlled Study to Validate the Bronchodilatory Effects of Diprophylline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilatory effects of Diprophylline against other alternatives, supported by data from blinded, controlled clinical studies. Detailed experimental protocols and visualizations of key biological pathways and study designs are included to support research and development in respiratory therapeutics.
Comparative Efficacy of Diprophylline
Diprophylline, a xanthine derivative, exerts its bronchodilatory effects through the inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[1][2] Clinical studies have evaluated its efficacy in comparison to placebo and the established bronchodilator, theophylline.
Quantitative Data Summary
The following tables summarize the key quantitative findings from blinded, controlled studies investigating the bronchodilatory effects of Diprophylline and its comparators.
Table 1: Effect on Exercise-Induced Bronchospasm (EIB) [3]
| Treatment (Single Oral Dose) | N | Mean % Change from Baseline in PEFR | Mean % Change from Baseline in FEV1 | Mean % Change from Baseline in FEF25-75% |
| Placebo | 20 | - | - | - |
| Diprophylline (10 mg/kg) | 20 | Not Significantly Different from Placebo | Not Significantly Different from Placebo | Not Significantly Different from Placebo |
| Diprophylline (15 mg/kg) | 20 | Significant Prevention of Decline | Significant Prevention of Decline | Significant Prevention of Decline |
| Diprophylline (20 mg/kg) | 20 | Significant Prevention of Decline | Significant Prevention of Decline | Significant Prevention of Decline |
| Theophylline (6 mg/kg) | 20 | 2-3x Greater Prevention of Decline than Diprophylline | 2-3x Greater Prevention of Decline than Diprophylline | 2-3x Greater Prevention of Decline than Diprophylline |
PEFR: Peak Expiratory Flow Rate; FEV1: Forced Expiratory Volume in 1 second; FEF25-75%: Forced Expiratory Flow between 25% and 75% of Forced Vital Capacity.
Table 2: Acute Bronchodilator Effect in Stable Asthma
| Treatment | N | Mean Decrease in Specific Airway Resistance (SRaw) from Baseline |
| Placebo | 9 | Not Significant |
| Intravenous Theophylline Preparation (Proxyphylline and Diprophylline) | 9 | Significant Decrease from 34.2 to 23.5 cmH2O·s |
Table 3: Effect of Inhaled Xanthines on Specific Airway Conductance (sGaw)
| Treatment (Inhaled) | N | Maximum Mean % Increase from Baseline in sGaw |
| Saline Placebo | 17 | - |
| Diprophylline (125 mg/ml) | 17 | 32% |
| Theophylline (10 mg/ml) | 17 | 35% |
| Aminophylline (50 mg/ml) | 17 | 60% |
| Salbutamol (200 µg) | 17 | 149% |
Table 4: Comparison of Side Effects [3]
| Treatment | Incidence of Tremor |
| Diprophylline | Not specified, but lower than theophylline |
| Theophylline | Twice as common as with Diprophylline |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Assessment of Exercise-Induced Bronchospasm (EIB)
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Participants: Adolescent patients (12-17 years) with a history of EIB.
-
Procedure:
-
On five separate days, participants receive a single oral dose of one of the following: Diprophylline (10, 15, or 20 mg/kg), anhydrous theophylline (6 mg/kg), or placebo.
-
An exercise challenge is performed at a standardized time post-dosing.
-
Spirometry is performed before and after the exercise challenge to measure Peak Expiratory Flow Rate (PEFR), Forced Expiratory Volume in 1 second (FEV1), and Forced Expiratory Flow between 25% and 75% of Forced Vital Capacity (FEF25-75%).
-
The percentage change from baseline for each spirometric parameter is calculated to determine the extent of bronchoconstriction.
-
Measurement of Specific Airway Resistance (SRaw) via Whole-Body Plethysmography
-
Objective: To measure the resistance to airflow in the airways.
-
Apparatus: A whole-body plethysmograph.
-
Procedure:
-
The participant is seated inside the airtight chamber of the plethysmograph.
-
The participant is instructed to breathe normally (tidal breathing) through a mouthpiece.
-
During breathing, the mouthpiece is briefly occluded.
-
Changes in pressure within the chamber and at the mouth are recorded simultaneously with airflow.
-
SRaw is calculated from the relationship between the pressure changes and the corresponding airflow, reflecting the degree of airway obstruction.[4]
-
Measurement of Specific Airway Conductance (sGaw)
-
Objective: To measure the ease of airflow in the airways, which is the reciprocal of SRaw.
-
Procedure:
-
sGaw is derived from the same measurements obtained during the SRaw protocol using whole-body plethysmography.
-
An increase in sGaw indicates bronchodilation.
-
Visualizations
Signaling Pathway of Diprophylline
The following diagram illustrates the mechanism of action of Diprophylline at the cellular level, leading to bronchodilation.
Caption: Mechanism of action of Diprophylline leading to bronchodilation.
Experimental Workflow for a Blinded, Controlled Bronchodilator Study
The diagram below outlines a typical workflow for a clinical trial designed to assess the efficacy of a bronchodilator like Diprophylline.
Caption: Workflow of a randomized, double-blind, placebo-controlled clinical trial.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. [Cross-over double-blind study using neophylline oral (proxyphylline and diprophylline) in bronchial asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dyphylline versus theophylline: a double-blind comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plethysmographic measurements of specific airway resistance in young children - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Diprophylline's Therapeutic Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for assessing the therapeutic response to Diprophylline, a xanthine derivative used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). While direct biomarkers for Diprophylline efficacy are not well-established, this document explores promising candidates based on its mechanism of action and data from related compounds like theophylline, as well as general biomarkers of bronchodilator and anti-inflammatory response.
Executive Summary
Diprophylline, a derivative of theophylline, functions primarily as a bronchodilator and vasodilator through the inhibition of phosphodiesterase and antagonism of adenosine receptors.[1][2] Traditionally, the therapeutic response to its parent compound, theophylline, has been monitored through serum concentration levels to ensure efficacy while avoiding toxicity.[3] However, a true biomarker of therapeutic response should ideally reflect the physiological effect of the drug. This guide evaluates the utility of spirometric measurements (FEV1 and FVC), fractional exhaled nitric oxide (FeNO), peripheral blood eosinophil count, and serum periostin as potential biomarkers for Diprophylline's efficacy. These are compared against the established practice of therapeutic drug monitoring for theophylline and in the context of alternative treatment options.
Mechanism of Action of Diprophylline
Diprophylline is a xanthine derivative that exerts its therapeutic effects through two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, Diprophylline increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1][2]
-
Adenosine Receptor Antagonism: Diprophylline blocks adenosine receptors, which can contribute to bronchoconstriction, thus promoting airway relaxation.
Furthermore, xanthine derivatives like theophylline have demonstrated anti-inflammatory properties, which are increasingly recognized as an important aspect of their therapeutic action in chronic airway diseases.
Diprophylline's dual mechanism of action.
Biomarker Comparison for Therapeutic Response
The following tables summarize quantitative data for potential biomarkers of Diprophylline's therapeutic response, drawing on studies of theophylline and general bronchodilator responsiveness.
Table 1: Spirometric Measures (FEV1 & FVC)
| Biomarker | Description | Typical Measurement | Clinical Significance for Bronchodilator Response | Reference |
| FEV1 | Forced Expiratory Volume in 1 second. | Increase of ≥12% and ≥200 mL from baseline post-bronchodilator. | A standard measure of airway obstruction and response to bronchodilators. A significant increase indicates improved airflow. | |
| FVC | Forced Vital Capacity. | Increase of ≥12% and ≥200 mL from baseline post-bronchodilator. | Reflects changes in lung volume and can indicate a reduction in air trapping following bronchodilator therapy. |
Table 2: Inflammatory Biomarkers
| Biomarker | Description | Typical Measurement | Clinical Significance for Theophylline/Diprophylline Response | Reference |
| FeNO | Fractional Exhaled Nitric Oxide. | Levels >50 ppb in adults indicate eosinophilic inflammation. | Low-dose theophylline did not significantly change FeNO levels, suggesting it may not be a direct marker of theophylline's anti-inflammatory action. | |
| Peripheral Blood Eosinophil Count | Absolute count of eosinophils in the blood. | >300 cells/μL often considered elevated. | Low-dose theophylline has been shown to significantly reduce sputum and bronchoalveolar lavage eosinophils, but not peripheral blood eosinophils. | |
| Serum Periostin | A protein associated with Th2 inflammation. | Levels are measured by ELISA; no universally established cutoff. | A good predictor of airway eosinophilia, but its direct response to xanthine derivatives is not well-studied. |
Table 3: Therapeutic Drug Monitoring (Theophylline as a proxy)
| Biomarker | Description | Therapeutic Range | Clinical Significance | Reference |
| Serum Theophylline Concentration | Direct measurement of the drug in the blood. | 10-20 mg/L (though lower ranges are now often targeted). | Essential for dose optimization to maximize efficacy and minimize toxicity. |
Comparison with Alternative Therapies
Diprophylline is one of several options for the management of asthma and COPD. The choice of therapy often depends on disease severity, inflammatory phenotype, and patient response.
Table 4: Comparison of Diprophylline with Other Therapeutic Classes
| Therapeutic Class | Mechanism of Action | Key Biomarkers for Response |
| Diprophylline (Xanthine Derivative) | PDE inhibition, adenosine receptor antagonism. | Primarily therapeutic drug monitoring (theophylline); potential for inflammatory markers. |
| Short-Acting Beta-Agonists (SABAs) | Beta-2 adrenergic receptor agonism, leading to bronchodilation. | Improvement in FEV1 and FVC. |
| Long-Acting Beta-Agonists (LABAs) | Sustained beta-2 adrenergic receptor agonism. | Sustained improvement in FEV1 and FVC, reduction in exacerbations. |
| Inhaled Corticosteroids (ICS) | Anti-inflammatory effects through glucocorticoid receptor activation. | Reduction in FeNO, blood and sputum eosinophils; improvement in FEV1. |
| Long-Acting Muscarinic Antagonists (LAMAs) | Inhibition of acetylcholine at muscarinic receptors, leading to bronchodilation. | Improvement in FEV1 and FVC, reduction in exacerbations. |
| Biologics (e.g., anti-IgE, anti-IL-5) | Targeted inhibition of specific inflammatory pathways. | Baseline levels of IgE, blood eosinophils, FeNO are predictive of response. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Spirometry for Bronchodilator Response
Objective: To assess the reversibility of airway obstruction following the administration of a bronchodilator.
Protocol:
-
Baseline Measurement: Perform spirometry according to American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines to obtain baseline FEV1 and FVC values.
-
Bronchodilator Administration: Administer a standardized dose of a short-acting bronchodilator, typically 400 mcg of salbutamol via a spacer.
-
Post-Bronchodilator Measurement: Wait for 15-20 minutes after bronchodilator administration.
-
Repeat Spirometry: Perform spirometry again to obtain post-bronchodilator FEV1 and FVC values.
-
Calculation of Response: Calculate the change in FEV1 and FVC as both an absolute volume (mL) and a percentage change from the baseline value. A positive response is typically defined as an increase of ≥12% and ≥200 mL in either FEV1 or FVC.
Workflow for assessing bronchodilator response using spirometry.
Fractional Exhaled Nitric Oxide (FeNO) Measurement
Objective: To quantify the level of eosinophilic airway inflammation.
Protocol:
-
Device Preparation: Use a calibrated FeNO measurement device according to the manufacturer's instructions.
-
Patient Instruction: Instruct the patient to inhale fully to total lung capacity through the device, which typically contains a nitric oxide scrubber to ensure NO-free inspired air.
-
Exhalation: The patient then exhales steadily into the mouthpiece at a constant flow rate (typically 50 mL/s for adults) for a specified duration (usually 10 seconds). The device provides visual feedback to help maintain the correct flow rate.
-
Measurement: The device analyzes the exhaled breath and provides a FeNO value in parts per billion (ppb).
-
Interpretation: FeNO levels are interpreted in the clinical context. In adults, levels <25 ppb are considered low, 25-50 ppb are intermediate, and >50 ppb are high, suggesting significant eosinophilic inflammation.
Peripheral Blood Eosinophil Count
Objective: To determine the absolute number of eosinophils in a volume of peripheral blood.
Protocol:
-
Sample Collection: Collect a whole blood sample in an EDTA (lavender-top) tube.
-
Analysis: The absolute eosinophil count is typically determined using an automated hematology analyzer as part of a complete blood count (CBC) with differential.
-
Manual Count (if necessary): If a manual count is required, a blood smear is prepared and stained (e.g., with Wright-Giemsa stain). Eosinophils are identified by their characteristic bilobed nucleus and large, eosinophilic (red-orange) granules. The number of eosinophils per 100 white blood cells is counted.
-
Calculation: The absolute eosinophil count (cells/μL) is calculated by multiplying the percentage of eosinophils by the total white blood cell count.
Methods for determining peripheral blood eosinophil count.
Serum Periostin Measurement
Objective: To quantify the concentration of periostin in serum as a biomarker of Th2-mediated inflammation.
Protocol:
-
Sample Collection: Collect a whole blood sample and process it to obtain serum.
-
ELISA Procedure: The measurement is performed using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The general steps are as follows:
-
Coating: A 96-well microplate is pre-coated with a capture antibody specific for human periostin.
-
Sample Incubation: Diluted serum samples and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for periostin is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping the Reaction: The reaction is stopped with an acid solution.
-
-
Measurement: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of periostin in the samples is determined by comparing their optical density to a standard curve generated from known concentrations of periostin.
Conclusion
Validating a specific biomarker for Diprophylline's therapeutic response requires further investigation. While therapeutic drug monitoring of the parent compound theophylline remains the standard for ensuring appropriate dosage, it does not directly measure the physiological response. Spirometric measures (FEV1 and FVC) are established indicators of bronchodilator effect and are applicable to assessing the immediate impact of Diprophylline.
Of the inflammatory biomarkers, the available evidence suggests that eosinophil counts in sputum and bronchoalveolar lavage fluid are reduced by theophylline, indicating an anti-inflammatory effect. However, peripheral blood eosinophil counts may not be a reliable marker for this effect. FeNO levels do not appear to be significantly affected by theophylline, suggesting it may not be a suitable biomarker for monitoring its specific anti-inflammatory pathway. Serum periostin is a promising biomarker for identifying patients with eosinophilic airway inflammation who might benefit from anti-inflammatory therapies, but its direct responsiveness to xanthine derivatives is yet to be determined.
For researchers and drug development professionals, a multi-faceted approach is recommended. Combining spirometric assessment of bronchodilation with the investigation of inflammatory markers, particularly airway eosinophilia, may provide a more comprehensive understanding of Diprophylline's therapeutic efficacy. Further studies directly evaluating the impact of Diprophylline on these biomarkers are warranted to establish their utility in clinical practice and drug development.
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Diniprofylline Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Diniprofylline, also known as Dyphylline, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with regulatory standards and fostering a culture of safety.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key hazard information derived from safety data sheets.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | Avoid release to the environment. |
Step-by-Step Disposal Protocol for this compound
Adherence to a standardized disposal protocol is essential to mitigate risks to personnel and the environment. The following procedure outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE. This includes:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
2. Waste Segregation and Containment: Proper segregation prevents accidental mixing with incompatible materials and ensures correct disposal pathways.
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "aqueous solution").
-
No Mixing: Do not mix this compound waste with non-hazardous waste or other chemical waste streams.
3. Spill Management: In the event of a spill, immediate and appropriate action is necessary.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, immediately clean up using appropriate protective equipment. Sweep up solid material, avoiding dust generation, and place it into a suitable container for disposal.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
4. Storage of Waste: Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Secure Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Incompatible Materials: Keep the container away from incompatible materials, such as oxidizing agents.
5. Final Disposal: The final disposal of this compound waste must be handled by qualified professionals.
-
Approved Disposal Facility: Dispose of the contents and container to an approved waste disposal plant. The primary recommended method is incineration at a licensed hazardous waste facility.
-
EHS Coordination: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
Important Considerations:
-
Do Not Drain Dispose: Never pour this compound waste down the drain.
-
No Trash Disposal: Do not dispose of this compound waste in the regular trash.
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
Caption: this compound Disposal Workflow Diagram
References
Personal protective equipment for handling Diniprofylline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diniprofylline (also known as Diprophylline). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health effects. While specific occupational exposure limits have not been established, the primary hazards identified in safety data sheets include acute oral and inhalation toxicity.[1]
Hazard Classification Table
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Data sourced from multiple Safety Data Sheets. Some sources also classify it as a flammable solid and toxic in contact with skin or if inhaled, with risks of organ damage through prolonged exposure.
Recommended Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Change gloves immediately if contaminated. |
| Eye & Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the handling area. |
| Face shield | Required when there is a risk of splashing or dust generation. | |
| Body Protection | Laboratory coat | Standard lab coat to protect skin and clothing. |
| Apron or Coveralls | Recommended for larger quantities or when significant contamination is possible. | |
| Respiratory Protection | NIOSH-approved respirator | Required when working with the powder form, if ventilation is inadequate, or when dusts are generated. A P2 filter is recommended. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to mitigate risks associated with this compound.
Experimental Workflow Protocol
-
Preparation and Planning :
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a well-ventilated enclosure to avoid dust generation.[1]
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a lab coat, followed by safety goggles and any additional face protection.
-
Don the appropriate respirator if required by your risk assessment.
-
Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling and Preparation of Solutions :
-
Carefully weigh the required amount of this compound powder, minimizing the creation of dust.
-
When preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
Keep all containers with this compound tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the handling area.
-
-
Spill Management :
-
In case of a small spill, immediately alert others in the area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled powder. Avoid using compressed air, as this will disperse the dust.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent and decontaminate all equipment used.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All unused this compound and waste from experimental procedures must be collected as hazardous chemical waste.
-
Store waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, paper towels) must be considered contaminated.
-
Place these materials in a designated hazardous waste container for disposal.
-
-
Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or regular trash disposal. Deface the original label before discarding.
-
Workflow and Safety Diagram
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
